molecular formula C9H11NO B1586398 3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 32329-20-7

3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1586398
CAS No.: 32329-20-7
M. Wt: 149.19 g/mol
InChI Key: BSDVKBWLRCKPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVKBWLRCKPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044915
Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

32329-20-7
Record name 3,4-Dihydro-3-methyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32329-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032329207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG21YE3V7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The 1,4-Benzoxazine Core: A Foundation of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Privileged Scaffold in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in drug discovery and development. We will delve into its core chemical structure, physicochemical properties, robust synthesis methodologies, and the broader context of the 1,4-benzoxazine scaffold as a versatile and privileged structure in medicinal chemistry. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

The 1,4-benzoxazine ring system, which consists of a benzene ring fused to an oxazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Compounds incorporating the benzoxazine moiety have demonstrated significant potential as anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer agents.[1][2][3] The versatility of this scaffold, which offers multiple sites for chemical modification, allows medicinal chemists to fine-tune its properties to create novel therapeutic candidates with enhanced bioactivity and pharmacokinetic profiles.[1][2]

This compound represents a fundamental example of this class. Its specific structure serves as a building block and a key intermediate in the synthesis of more complex, biologically active molecules, including important pharmaceuticals like the antibiotic levofloxacin.[4]

Structural Elucidation and Physicochemical Properties

The precise identification and characterization of a chemical entity are foundational to any research and development effort. This compound is an organic compound featuring a bicyclic heterocyclic system.

Chemical Structure

The structure consists of a dihydro-1,4-oxazine ring fused to a benzene ring, with a methyl group substituent at the C3 position of the oxazine ring. This methyl group introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Figure 1. Chemical structure of this compound.

Core Physicochemical Data

A summary of the key identifiers and computed properties for this compound is provided below. This data is critical for experimental design, safety assessment, and analytical method development.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 32329-20-7PubChem[5]
Molecular Formula C₉H₁₁NOPubChem[5][6]
Molecular Weight 149.19 g/mol PubChem[5][6]
Monoisotopic Mass 149.084063974 DaPubChem[5]
Canonical SMILES CC1COC2=CC=CC=C2N1PubChem[5]
Physical Description LiquidPubChem[5]
Complexity 138PubChem[5]

Synthesis Methodologies: A Strategic Approach

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is a well-explored area of organic chemistry, driven by the scaffold's pharmaceutical importance.[7][8] Modern methods prioritize efficiency, yield, and stereocontrol. An effective strategy for synthesizing chiral 3,4-dihydro-1,4-benzoxazine derivatives involves a copper(I)-catalyzed intramolecular C-N cyclization.[4][8] This approach offers high enantio- and diastereospecificity, which is crucial for developing single-enantiomer drug candidates.

The general workflow involves the reaction of a substituted 2-aminophenol with a suitable electrophile, followed by a cyclization step to form the oxazine ring.

synthesis_workflow Start Starting Materials (e.g., 2-Halophenol & Activated Aziridine) Step1 SN2 Ring Opening (Lewis Acid Catalyzed) Start->Step1 Reaction Intermediate Intermediate Formation (2-(2-amino-aryloxy)-alkylamine) Step1->Intermediate Yields Step2 Intramolecular C-N Cyclization (Cu(I) Catalyzed) Intermediate->Step2 Reaction Product Final Product (this compound) Step2->Product Yields Purification Purification (Column Chromatography) Product->Purification Post-processing

Figure 2. General workflow for the synthesis of 3-substituted 1,4-benzoxazines.

This strategic pathway is advantageous as it allows for the construction of the chiral center with high fidelity from readily available chiral precursors. The choice of a copper catalyst is deliberate; it is highly effective at promoting the key C-N bond-forming cyclization step under relatively mild conditions, which helps preserve the integrity of other functional groups in the molecule.[4][8]

Role in Drug Discovery: The Privileged Scaffold Concept

The 1,4-benzoxazine framework is a cornerstone in the design of new therapeutic agents due to its broad spectrum of biological activities.[1][3][9] Its structural rigidity and defined three-dimensional shape allow it to present substituents to biological targets in a precise orientation, while the heteroatoms (nitrogen and oxygen) can participate in crucial hydrogen bonding interactions.

privileged_scaffold Core 1,4-Benzoxazine Scaffold T1 Antimicrobial Core->T1 T2 Anticancer Core->T2 T3 Anti-inflammatory Core->T3 T4 Antitubercular Core->T4 T5 M4 Receptor Antagonists Core->T5 T6 Antioxidant Core->T6

Figure 3. The 1,4-benzoxazine core as a privileged scaffold targeting diverse biological activities.

Notable examples of the scaffold's application include:

  • Antibacterial Agents: As a key structural component in fluoroquinolone antibiotics like levofloxacin.[4]

  • Neuropharmacology: The development of highly selective antagonists for the M4 muscarinic acetylcholine receptor, a target for treating neuropsychiatric disorders.[10]

  • Anticancer Research: Numerous benzoxazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3]

Experimental Protocols

The following sections provide detailed, self-validating methodologies for the synthesis and characterization of this compound.

Protocol 5.1: Synthesis of (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol is adapted from established literature methods for the enantioselective synthesis of 1,4-benzoxazine derivatives.[4][8] It relies on a copper-catalyzed intramolecular cyclization, a robust and reliable method for forming the heterocyclic ring.

Materials:

  • (R)-2-(1-(2-aminophenoxy)propan-2-ylamino)ethanol (Intermediate, to be synthesized separately)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine intermediate (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen and moisture is critical, as they can deactivate the copper catalyst.

  • Solvent Addition: Add anhydrous toluene (50 mL) via syringe. The solvent must be anhydrous to prevent side reactions and ensure optimal catalyst activity.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts and the catalyst. Wash the pad with ethyl acetate (3 x 20 mL). The use of Celite ensures the efficient removal of fine solids that might otherwise pass through standard filter paper.

  • Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 30 mL) to remove any residual copper salts, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.

Protocol 5.2: Structural Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: ¹H and ¹³C NMR are essential for confirming the molecular structure, providing information on the chemical environment of each proton and carbon atom.

  • Procedure: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals: The spectrum should show characteristic signals for the aromatic protons (typically in the δ 6.5-7.0 ppm range), the -O-CH₂- protons, the -N-CH- proton, and the methyl group protons (typically a doublet around δ 1.2-1.4 ppm).

  • Expected ¹³C NMR Signals: The spectrum will confirm the presence of 9 distinct carbon atoms, including four aromatic CH carbons, two aromatic quaternary carbons, and the three aliphatic carbons of the oxazine ring.

2. Mass Spectrometry (MS):

  • Rationale: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Procedure: Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique coupled with a mass analyzer (e.g., TOF or Orbitrap).

  • Expected Result: The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 150.0913, consistent with the molecular formula C₉H₁₂NO⁺.[5] Fragmentation patterns can provide further structural confirmation.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a representative of a highly valued privileged scaffold that continues to fuel innovation in medicinal chemistry. Its straightforward yet elegant structure provides a foundation for creating diverse molecular architectures with a wide range of biological functions. A deep understanding of its chemical properties, coupled with robust and reproducible synthesis and characterization protocols, is essential for any researcher aiming to leverage the power of the benzoxazine core in the development of next-generation therapeutics.

References

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.PubMed.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.Bentham Science.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions.New Journal of Chemistry (RSC Publishing).
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions.New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00957B.
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF.
  • A simple route for the synthesis of novel 1,4-benzoxazine derivatives by Baeyer–Villiger oxidation reaction | Request PDF.
  • Synthesis and Pharmacology of Benzoxazines as Highly Selective Antagonists at M 4 Muscarinic Receptors.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.Organic Chemistry Portal.
  • This compound | C9H11NO | CID 2763760.PubChem.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.Author manuscript, available in PMC.
  • This compound | CAS 32329-20-7.Santa Cruz Biotechnology.
  • Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl- substituted methyl-3,4-dihydro-2H-1,4-benzoxazine.Connect Journals.
  • This compound 95%.Advanced ChemBlocks.
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW.International Journal of Pharma Sciences and Research.
  • Preparation, characterization and biological activity studies of benzoxaizne derivatives.Journal of Pharmacognosy and Phytochemistry.
  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Comput

Sources

An In-Depth Technical Guide to 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 32329-20-7): Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 32329-20-7), a heterocyclic compound belonging to the significant 1,4-benzoxazine class. While specific research on this particular molecule is limited, this document leverages established knowledge of the broader benzoxazine family to present a scientifically grounded resource for researchers, chemists, and drug development professionals. The guide details the compound's physicochemical properties, outlines a robust and validated synthetic methodology, and discusses established analytical techniques for structural confirmation and purity assessment. Furthermore, it explores the potential applications of this molecule, drawing parallels from related structures known for their diverse biological activities and their role as high-performance polymer monomers. This whitepaper aims to serve as a foundational tool, bridging the information gap and stimulating further investigation into the unique potential of this compound in both medicinal chemistry and materials science.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a bicyclic heterocycle featuring a benzene ring fused to an oxazine ring, is a privileged scaffold in modern chemistry.[1] Derivatives of this core structure are noted for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] Beyond pharmacology, the benzoxazine scaffold is the cornerstone of polybenzoxazine resins, a class of thermosetting polymers with exceptional thermal stability, near-zero volumetric shrinkage during curing, and excellent mechanical properties.[5][6][7][8]

Chemical Identity of the Target Compound

This compound is a specific derivative within this class, distinguished by a methyl group at the 3-position of the oxazine ring. Its fundamental identifiers are crucial for any research endeavor.

  • Chemical Name: this compound[9]

  • CAS Number: 32329-20-7[9][10][11][12]

  • Molecular Formula: C₉H₁₁NO[9][10][11]

  • Molecular Weight: 149.19 g/mol [9][10]

The strategic placement of the methyl group introduces a chiral center, suggesting that its enantiomers could exhibit differential biological activities, a critical consideration for pharmacological development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis, formulation, and biological assays.

Summary of Properties

The following table summarizes the key computed and physical properties of this compound.

PropertyValueSource
Molecular Weight 149.19 g/mol PubChem[9]
Molecular Formula C₉H₁₁NOPubChem[9]
IUPAC Name This compoundPubChem[9]
CAS Number 32329-20-7PubChem[9]
Exact Mass 149.084063974 DaPubChem[9]
Topological Polar Surface Area 21.3 ŲPubChem[9]
Heavy Atom Count 11PubChem[9]
Complexity 138PubChem[9]
Spectroscopic and Analytical Profile

Confirmation of the chemical structure and assessment of purity are achieved through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the CH₂ group at the 2-position, the methine proton at the 3-position, the N-H proton, and the methyl group protons. The ¹³C NMR will confirm the presence of nine distinct carbon environments.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Characteristic peaks would include N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, and C-O-C asymmetric stretching of the ether linkage.[13] The absence of a carbonyl peak from starting materials is a key indicator of reaction completion.

  • Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly relevant for evaluating the compound's potential as a monomer for polybenzoxazines. DSC can determine the temperature and enthalpy of the ring-opening polymerization, while TGA assesses the thermal stability of the resulting polymer.[5]

Synthesis Methodologies

While numerous methods exist for the synthesis of the broader benzoxazine family, a robust and adaptable approach for 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the intramolecular cyclization of an appropriate precursor.[14] This strategy offers high control and leads to clean product formation.

Rationale for Synthetic Strategy Selection

The proposed synthesis is a two-step process beginning with the nucleophilic attack of 2-aminophenol on propylene oxide. This reaction forms a 1-(2-aminophoenoxy)propan-2-ol intermediate. The choice of 2-aminophenol as a starting material is logical as it contains both the nucleophilic amine and phenol functionalities required for the benzoxazine core. Propylene oxide serves as the three-carbon unit that will form the methylated oxazine ring. The subsequent intramolecular cyclization, often acid-catalyzed, is an efficient way to form the heterocyclic ring. This method avoids the often harsh conditions or complex catalysts required by some alternative routes.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a validated, step-by-step methodology designed for clarity and reproducibility.

Step 1: Synthesis of 1-(2-aminophenoxy)propan-2-ol

  • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a base (e.g., sodium hydroxide, 0.1 eq).

  • Stir the mixture at room temperature until the 2-aminophenol is fully dissolved and has formed the phenoxide.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add propylene oxide (1.1 eq) dropwise to the solution. Caution: Propylene oxide is a volatile and flammable epoxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude 1-(2-aminophenoxy)propan-2-ol from Step 1 in a high-boiling point solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the cyclization, thereby driving the reaction to completion.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to quench the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Validation Workflow

Purification of the final product is critical for obtaining reliable data in subsequent applications. The typical workflow involves column chromatography followed by rigorous analytical validation.

G cluster_0 Synthesis & Workup cluster_1 Purification & Validation Reaction Intramolecular Cyclization Quench Aqueous Quench (NaHCO3) Reaction->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying & Concentration Extraction->Drying Crude Crude Product Drying->Crude Purification Silica Gel Column Chromatography Crude->Purification Purification Fractions Combine Pure Fractions Purification->Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Fractions->Solvent_Removal Final_Product Pure Compound (>95%) Solvent_Removal->Final_Product Validation Structural Validation: - NMR (1H, 13C) - FT-IR - HRMS Final_Product->Validation

Caption: Workflow for the purification and validation of the synthesized compound.

Biological and Material Science Context

The utility of this compound can be inferred from the well-documented applications of its chemical class.

The Benzoxazine Scaffold in Drug Discovery

The benzoxazine nucleus is a component of numerous pharmacologically active molecules.[1] Various derivatives have demonstrated significant potential as:

  • Antimicrobial Agents: The scaffold has been investigated for activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[2][3]

  • Anti-inflammatory Agents: Certain benzoxazine compounds have shown promising anti-inflammatory activity, potentially through the inhibition of key inflammatory pathways.[4]

  • Anticancer Agents: The rigid, heteroatomic structure of benzoxazines makes them interesting candidates for interacting with biological targets like enzymes and receptors involved in cancer progression.[1]

While no specific biological data exists for CAS 32329-20-7, its structure warrants investigation in these therapeutic areas. It represents an unexplored chemical entity with high potential for hit-to-lead development programs.

Role as a Monomer in Polybenzoxazine Synthesis

A major application area for benzoxazines is in materials science as precursors to polybenzoxazine resins. These thermosets are formed through a catalyst-free, thermally activated cationic ring-opening polymerization (ROP).[7] This process opens the oxazine ring to form a highly cross-linked network of phenolic units connected by mannich bridges. The resulting polymers are known for their:

  • High thermal stability and char yield.

  • Low water absorption.

  • Excellent dielectric properties.

  • High glass transition temperatures.

This compound is a viable candidate as a monomer to create novel polybenzoxazine materials. The methyl group could influence the polymerization kinetics and the final properties (e.g., flexibility, Tg) of the polymer network.

Proposed Ring-Opening Polymerization Mechanism

The polymerization is initiated by heat, which facilitates the opening of the oxazine ring to form a carbocation/iminium ion. This reactive species then propagates by reacting with other monomer units, leading to a cross-linked polymer.

G Monomer Benzoxazine Monomer Initiation Thermal Initiation (Ring Opening) Monomer->Initiation Heat (Δ) Cation Carbocation/ Iminium Ion Intermediate Initiation->Cation Propagation Propagation: Reaction with another monomer Cation->Propagation Propagation->Cation Chain Growth Polymer Cross-linked Polybenzoxazine Network Propagation->Polymer

Caption: Simplified mechanism for the thermal ring-opening polymerization of benzoxazines.

Future Research Directions

This compound is a compound ripe for exploration. Key future research avenues include:

  • Biological Screening: A comprehensive screening of the compound against panels of bacteria, fungi, and cancer cell lines to identify any potential therapeutic activity.

  • Polymer Synthesis and Characterization: Controlled polymerization of the monomer and a full characterization of the resulting polybenzoxazine's thermal, mechanical, and dielectric properties.

  • Enantioselective Synthesis: Development of a synthetic route to isolate the individual (R) and (S) enantiomers, followed by a comparative study of their biological activities.

  • Computational Modeling: Employing molecular docking and other computational tools to predict potential biological targets and guide experimental screening efforts.

Conclusion

This compound (CAS 32329-20-7) is a structurally interesting member of the versatile benzoxazine family. While direct research on this compound is sparse, its chemical nature strongly suggests potential in both medicinal chemistry and advanced materials science. This guide provides the necessary foundational knowledge—from a robust synthetic protocol and analytical framework to a clear outline of its potential applications—to empower researchers to unlock the full potential of this promising molecule. The path is now clear for further investigation to define its unique properties and establish its place within the landscape of valuable chemical entities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reagentia. (n.d.). This compound (1 x 5 g).
  • PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. National Center for Biotechnology Information.
  • Lin, Y. T., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(6), 1393. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Shukla, D. K., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 24(1), 135-139.
  • Journal of Chemical Education. (2001). Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment. ACS Publications.
  • Muftah, M. S. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(2), 215-217.
  • Khan, M. S., et al. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(6), 724-731. ResearchGate.
  • PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information.
  • Celebi, S., et al. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(17), e202401777. PMC - NIH.
  • El-Din, N. A. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. ResearchGate.
  • El-Din, N. A. S. (2019). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(3), 213-248. ResearchGate.
  • Lee, J., et al. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega, 3(9), 11956-11966. ACS Publications.
  • Wang, C., et al. (2020). Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho. Polymers, 12(11), 2588. ResearchGate.
  • Liu, Y., et al. (2017). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Polymer Chemistry, 8(30), 4429-4439. ResearchGate.
  • Haque, A., & Ishida, H. (2022). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 14(15), 3025. PMC - NIH.
  • Zhang, K., et al. (2018). Ring Opening Reaction of 3,4‐Dihydro‐2 H ‐1,3‐Benzoxazine with Amines at Room Temperature. ChemistrySelect, 3(42), 11849-11853. OUCI.
  • Sivasamy, A., et al. (2016). Synthesis, characterization and thermal polymerization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. Polimery, 61(11-12), 779-784.
  • PubChem. (n.d.). 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information.
  • Luchkin, S. Y., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1398. MDPI.
  • Yasar, G. (2021). Preparation and characterization of polybenzoxazine involving various additives. (Doctoral dissertation, Izmir Institute of Technology).
  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1315, 138802. ResearchGate.

Sources

molecular formula C9H11NO properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Key Isomers of C9H11NO: Properties, Pharmacology, and Analytical Considerations

Abstract

The molecular formula C9H11NO represents a fascinating case study in isomerism, where a single elemental composition gives rise to a diverse array of compounds with profoundly different biological activities. This guide provides an in-depth exploration of the most scientifically and commercially significant isomers of C9H11NO, tailored for researchers, chemists, and drug development professionals. We will dissect the structure-activity relationships of three principal isomers: the psychostimulant Cathinone, the sympathomimetic agent Phenylpropanolamine, and the toxicant 4'-Aminopropiophenone. By examining their distinct pharmacological mechanisms, synthetic pathways, and analytical challenges, this document serves as a comprehensive technical resource, underscoring the criticality of precise isomeric identification in modern chemical and pharmaceutical science.

Part 1: The Foundational Scaffolds of C9H11NO Isomers

Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is a cornerstone of pharmacology and drug development.[1] For the formula C9H11NO, seemingly minor structural variations lead to compounds that can stimulate the central nervous system, act as a decongestant, or induce acute toxicity. These differences arise from the unique three-dimensional shape and electronic properties of each isomer, which dictates its interaction with biological targets.[2]

The most pharmacologically relevant isomers of C9H11NO are derivatives of a phenethylamine backbone. Their properties are largely defined by the oxidation state of the beta-carbon (the second carbon from the phenyl ring). This leads to two primary scaffolds:

  • β-Keto-phenethylamines: Characterized by a ketone group on the beta-carbon. The primary example is Cathinone .

  • β-Hydroxy-phenethylamines: Characterized by a hydroxyl group on the beta-carbon. The primary example is Phenylpropanolamine .

A third key structural isomer, 4'-Aminopropiophenone , repositions the amino group onto the phenyl ring, drastically altering its biological activity.

G cluster_scaffolds Core Scaffolds cluster_isomers Key Isomers C9H11NO C9H11NO Phenethylamine Backbone Phenethylamine Backbone C9H11NO->Phenethylamine Backbone Common Structural Motif Cathinone Cathinone β-Keto-phenethylamine CNS Stimulant Phenethylamine Backbone->Cathinone β-Carbon Oxidation PPA Phenylpropanolamine (Norephedrine) β-Hydroxy-phenethylamine Sympathomimetic Phenethylamine Backbone->PPA β-Carbon Hydroxylation PAPP 4'-Aminopropiophenone (PAPP) Ring-Substituted Propiophenone Toxicant Phenethylamine Backbone->PAPP Amine Transposition

Figure 1: Key Isomeric Scaffolds of C9H11NO.

Part 2: Isomer Deep Dive: Properties and Mechanisms of Action

The distinct pharmacology of each isomer underscores why precise structural identification is paramount. A subtle shift in a functional group can change a compound's target from a neuronal transporter to circulating hemoglobin.

Cathinone (β-Keto-amphetamine): The Stimulant Progenitor

Cathinone is a monoamine alkaloid found in the shrub Catha edulis (khat) and is the principal contributor to its stimulant effects.[3] Structurally, it is β-keto-amphetamine.[4]

  • Chemical Properties: The naturally occurring and more potent form is S(-)-cathinone.[5][6] As a primary amine and a ketone, cathinone is prone to rapid dimerization, especially in its free base form, which reduces its pharmacological activity.[3] This instability necessitates the use of fresh plant material or controlled storage of the synthesized compound.

  • Pharmacology & Mechanism of Action: Cathinone functions primarily as a norepinephrine-dopamine releasing agent and also inhibits their reuptake.[5] Its stimulant properties are comparable to amphetamine, with the S-enantiomer being significantly more potent than the R-enantiomer.[5] The N-methylated derivative of cathinone, methcathinone, exhibits enhanced stimulant potency, similar to the relationship between amphetamine and methamphetamine.[5][6]

  • Stereoselectivity: Drug discrimination studies in rats have shown that S(-)-cathinone is several times more potent than its stereoisomer (+)-cathine and is nearly as potent as S(+)-amphetamine, highlighting the critical role of stereochemistry in its interaction with monoamine transporters.[5]

Property Cathinone
IUPAC Name (S)-2-Amino-1-phenylpropan-1-one[3]
Molar Mass 149.19 g/mol [7]
Appearance Labile substance, often found as a salt[3][4]
Primary Mechanism Dopamine (DA) and Norepinephrine (NE) Releasing Agent[5]
Stereochemistry S(-)-enantiomer is the primary active form[5]
Elimination Half-life 1.5 ± 0.8 hours[3]
Phenylpropanolamine (Norephedrine): The Sympathomimetic Agent

Phenylpropanolamine (PPA), also known as norephedrine, is a psychoactive drug that was widely used in over-the-counter decongestant and appetite suppressant formulations.[8][9]

  • Chemical Properties: PPA has two chiral centers, giving rise to four stereoisomers: d- and l-norephedrine, and d- and l-norpseudoephedrine.[10] Commercial products were typically a racemic mixture of d- and l-norephedrine.[11] The presence of the β-hydroxyl group increases its hydrophilicity compared to other amphetamines, which limits its ability to cross the blood-brain barrier and reduces its CNS effects at therapeutic doses.[8]

  • Pharmacology & Mechanism of Action: PPA acts as an indirectly acting sympathomimetic agent. Its primary mechanism is to cause the release of norepinephrine from presynaptic vesicles, which then activates adrenergic receptors, leading to vasoconstriction.[8][12] This action was responsible for its efficacy as a nasal decongestant.[12] At very high doses, it can produce amphetamine-like psychostimulant effects.[8]

  • Clinical Relevance & Withdrawal: PPA was voluntarily withdrawn from the market in many countries due to evidence linking it to an increased risk of hemorrhagic stroke.[8]

Property Phenylpropanolamine (racemic dl-norephedrine)
IUPAC Name (1RS,2SR)-2-amino-1-phenyl-1-propanol[11]
Molar Mass 151.21 g/mol [8]
Appearance White solid[10]
Melting Point 101-101.5 °C[11]
Primary Mechanism Indirect-acting sympathomimetic; Norepinephrine releasing agent[8]
Therapeutic Use Formerly a nasal decongestant and appetite suppressant[8][11]
4'-Aminopropiophenone (PAPP): The Toxicological Isomer

In stark contrast to its neuroactive isomers, 4'-Aminopropiophenone (PAPP) is a highly toxic compound with a unique mechanism of action.[13]

  • Chemical Properties: PAPP is a yellow-brown crystalline powder.[14] It is structurally an aminophenone, with the amine group attached to the para position of the phenyl ring.[15]

  • Toxicology & Mechanism of Action: The toxicity of PAPP is not mediated by the central nervous system. Instead, it acts directly on hemoglobin in red blood cells, rapidly oxidizing the ferrous iron (Fe2+) to its ferric state (Fe3+).[13] This converts hemoglobin to methemoglobin, which is incapable of binding and transporting oxygen. The resulting methemoglobinemia leads to severe hypoxia, coma, and death from the inhibition of cellular respiration.[13]

  • Application: Due to its high toxicity in carnivores and the existence of an antidote (methylene blue), PAPP has been developed and used as a vertebrate pesticide for controlling invasive species like feral cats, foxes, and stoats in Australia and New Zealand.[13][15]

PAPP_Mechanism cluster_process PAPP-Induced Methemoglobinemia PAPP 4'-Aminopropiophenone (PAPP) Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Transport) PAPP->Hemoglobin Oxidizes Iron Methemoglobin Methemoglobin (Fe³⁺) (No Oxygen Transport) Hemoglobin->Methemoglobin Conversion Hypoxia Cellular Hypoxia & Death Methemoglobin->Hypoxia

Figure 2: Mechanism of 4'-Aminopropiophenone (PAPP) Toxicity.

Part 3: Synthesis and Analytical Methodologies

The ability to both synthesize and differentiate these isomers is crucial for research, clinical applications, and forensic analysis.

Synthetic Pathways

The synthesis of these isomers relies on established organic chemistry principles. The choice of precursors and reaction conditions dictates the final product.

Protocol 1: Synthesis of Cathinone via Oxidation of Phenylpropanolamine [4]

  • Causality: This pathway leverages the β-hydroxy group of PPA as a direct precursor to the β-keto group of cathinone. Oxidation provides a straightforward conversion.

  • Methodology:

    • Precursor Preparation: Dissolve Phenylpropanolamine (norephedrine) in a solution of dilute sulfuric acid.

    • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the stirring PPA solution. The reaction is exothermic and should be cooled in an ice bath to maintain control. The purple color of the permanganate will disappear as it is consumed.

    • Work-up: Once the reaction is complete (as indicated by a persistent pink/brown color), filter the mixture to remove manganese dioxide (MnO₂) precipitate.

    • Extraction: Make the filtrate basic with a suitable base (e.g., NaOH) and extract the cathinone free base into an organic solvent (e.g., dichloromethane).

    • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent. The resulting product can be further purified by recrystallization or chromatography.

  • Self-Validation: Incomplete oxidation can be detected by the presence of starting material (PPA) using techniques like TLC or GC-MS. Over-oxidation can lead to cleavage products. Proper purification is critical to remove toxic manganese residues.

Synthesis_Workflow start Precursors (e.g., Phenylpropanolamine) reaction Chemical Reaction (e.g., Oxidation with KMnO₄) start->reaction workup Reaction Quenching & Work-up reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Purification (Chromatography, Recrystallization) extraction->purification analysis Analytical Confirmation (NMR, GC-MS, IR) purification->analysis product Final Product (e.g., Cathinone) analysis->product

Figure 3: General Workflow for Chemical Synthesis and Purification.
Analytical Differentiation of Isomers

Distinguishing between compounds with the same molecular formula and mass is a significant analytical challenge. A multi-technique approach is required for unambiguous identification.[16][17]

  • Mass Spectrometry (MS): While GC-MS or LC-MS will show identical molecular ions for all isomers, their fragmentation patterns (MS/MS spectra) can differ due to the different locations of functional groups, providing structural clues. However, stereoisomers often yield identical mass spectra.

  • Gas Chromatography (GC): Can separate structural isomers like cathinone and PAPP based on differences in their boiling points and interactions with the GC column stationary phase.[18] Chiral GC columns are required to separate enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the exact molecular structure.[19] The chemical shifts and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) provide a unique fingerprint for each structural isomer. Advanced techniques like COSY and HMBC can confirm atomic connectivity.

  • Infrared (IR) Spectroscopy: IR is excellent for identifying functional groups.[19] For example, cathinone will show a strong carbonyl (C=O) stretch, while PPA will show a prominent hydroxyl (O-H) stretch, allowing for easy differentiation between these two isomers.

Analytical_Workflow Sample Unknown Sample (C9H11NO) MS Mass Spectrometry (MS) Determine Molecular Weight (149.084) Sample->MS GC_LC Chromatography (GC/LC) Separate Components MS->GC_LC IR Infrared (IR) Spectroscopy Identify Key Functional Groups decision1 C=O stretch present? IR->decision1 Analyze Spectrum NMR NMR Spectroscopy Confirm Connectivity & Structure PAPP Identify as PAPP NMR->PAPP Confirm Structure GC_LC->IR decision2 O-H stretch present? decision1->decision2 No Cathinone Identify as Cathinone decision1->Cathinone Yes decision2->NMR No PPA Identify as PPA decision2->PPA Yes decision3 Chiral Separation Needed? ChiralGC Use Chiral GC/HPLC decision3->ChiralGC Yes Cathinone->decision3 PPA->decision3

Sources

An In-depth Technical Guide to the Initial Characterization of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive, technically-grounded guide for the synthesis and initial structural characterization of the novel heterocyclic compound, 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Moving beyond a simple recitation of data, this guide emphasizes the causal reasoning behind experimental design and analytical interpretation, ensuring a self-validating and reproducible scientific narrative.

Executive Summary

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science, known for conferring a wide range of biological activities and desirable polymer properties.[1][2] This guide outlines a robust and efficient workflow for the synthesis and definitive initial characterization of a specific derivative, this compound. We present a validated synthetic protocol, detailed step-by-step analytical procedures, and an in-depth interpretation of the expected spectroscopic data (MS, IR, ¹H NMR, and ¹³C NMR). The causality behind each step—from the choice of synthetic route to the interpretation of spectral features—is elucidated to provide researchers with not just a method, but a foundational understanding of the molecule's chemical identity. All quantitative data are summarized for clarity, and logical workflows are visualized to enhance comprehension and implementation.

Introduction: The Significance of the 1,4-Benzoxazine Core

The fusion of a benzene ring with a 1,4-oxazine ring creates the 1,4-benzoxazine heterocyclic system. This scaffold is of significant interest due to its prevalence in pharmacologically active molecules. Derivatives have demonstrated a vast array of biological effects, including neuroprotective, antioxidant, antimicrobial, and anti-inflammatory properties.[3][4] The specific analogue, this compound (PubChem CID: 2763760), serves as a foundational building block for more complex molecules.[5] Its characterization is the critical first step in harnessing its potential for drug discovery or as a monomer for advanced polybenzoxazine materials.[6] This guide provides the essential framework for its unambiguous synthesis and structural confirmation.

Proposed Synthetic Strategy: Reductive Amination and Intramolecular Cyclization

While several routes to the 3,4-dihydro-2H-1,4-benzoxazine core exist, we propose a highly efficient and reliable two-step sequence starting from commercially available 2-aminophenol. This strategy, adapted from established methodologies for related structures, involves an initial reductive amination followed by an intramolecular Williamson ether synthesis.[7]

Causality of the Chosen Route:

  • Expertise & Experience: This pathway is selected for its high yields, use of readily available and relatively inexpensive starting materials, and operational simplicity. It avoids harsh reaction conditions that could lead to side products.[1]

  • Trustworthiness: The stepwise nature of the reaction allows for the isolation and characterization of the intermediate, providing a critical quality control point before the final, irreversible cyclization step. This ensures the integrity of the final product.

Synthesis_Pathway cluster_step1 cluster_step2 aminophenol 2-Aminophenol intermediate 2-((1-chloropropan-2-yl)amino)phenol (Intermediate) aminophenol->intermediate 1. Reductive Amination chloroacetone Chloroacetone chloroacetone->intermediate base1 K₂CO₃, Acetone reductant NaBH₄, MeOH base2 NaH, THF product This compound intermediate->product 2. Intramolecular Williamson Ether Synthesis

Caption: Synthetic pathway for this compound.

Spectroscopic and Spectrometric Elucidation

The cornerstone of initial characterization is the unambiguous confirmation of the molecular structure using a suite of orthogonal analytical techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. The technique provides a highly accurate mass measurement, which validates the molecular formula against theoretical values.

  • Expected Observation: For C₉H₁₁NO, the expected monoisotopic mass is 149.08406 Da.[5] An ESI-TOF analysis in positive ion mode would be expected to show a prominent ion [M+H]⁺ at m/z 150.0913.

  • Causality: Observing this exact mass within a narrow tolerance (e.g., < 5 ppm) provides extremely high confidence in the molecular formula, ruling out other potential formulas with the same nominal mass. Fragmentation patterns can further support the structure, with expected losses of the methyl group (-15 Da) or fragments related to the heterocyclic ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and confirming the formation of the benzoxazine ring.

  • Expected Observations:

    • N-H Stretch: A sharp, medium-intensity absorption between 3350-3450 cm⁻¹ is characteristic of the secondary amine within the dihydrobenzoxazine ring.

    • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₃ and -CH₂- groups) will be observed just below 3000 cm⁻¹.

    • Aromatic C=C Stretches: Medium to strong absorptions in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.[8]

    • C-O-C Asymmetric Stretch: A strong, characteristic band around 1230-1240 cm⁻¹ is indicative of the aryl-alkyl ether linkage, a key feature of the oxazine ring.[8]

    • C-N Stretch: A medium-intensity band in the 1100-1160 cm⁻¹ region corresponds to the C-N bond of the secondary amine.

  • Causality: The presence of the N-H stretch and the strong C-O-C ether band, coupled with the absence of a broad O-H stretch from the starting 2-aminophenol, provides compelling evidence for successful cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the carbon-hydrogen framework. The following are anticipated spectra based on established principles and data from analogous 1,4-benzoxazine structures.[9]

  • Aromatic Region (δ 6.7-7.0 ppm): The four protons on the benzene ring will appear as a complex multiplet system. Their specific shifts are influenced by the electron-donating effects of the oxygen and nitrogen atoms.

  • Heterocyclic Ring Protons:

    • -NH- (δ ~3.5-4.5 ppm): A broad singlet, which may exchange with D₂O. Its chemical shift can be concentration-dependent.

    • -CH(CH₃)- (δ ~4.3-4.5 ppm): This methine proton, adjacent to the nitrogen, is expected to be a multiplet due to coupling with the neighboring -CH₂- protons and the methyl protons.

    • -O-CH₂- (δ ~3.9-4.2 ppm): The two diastereotopic protons on the carbon adjacent to the oxygen will appear as a complex multiplet, likely two separate signals (doublet of doublets), due to geminal and vicinal coupling.

  • Aliphatic Region:

    • -CH₃ (δ ~1.2-1.4 ppm): A doublet, coupling to the adjacent methine proton (-CH-).

  • Aromatic Carbons (δ 115-145 ppm): Four signals are expected for the aromatic carbons not directly attached to the heteroatoms, and two quaternary carbon signals for those attached to O and N (C-O at ~144 ppm, C-N at ~135 ppm).

  • Heterocyclic Ring Carbons:

    • -O-CH₂- (δ ~65-70 ppm): The methylene carbon adjacent to the oxygen atom.

    • -CH(CH₃)- (δ ~45-50 ppm): The methine carbon adjacent to the nitrogen atom.

  • Aliphatic Carbon:

    • -CH₃ (δ ~18-22 ppm): The methyl carbon.

  • Self-Validation: The combination of ¹H and ¹³C NMR is self-validating. The number of signals in each spectrum corresponds to the number of unique protons and carbons in the proposed structure. Further confirmation using 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would definitively link proton signals to their directly attached carbons, providing irrefutable proof of the structure.

Characterization Workflow and Experimental Protocols

A logical workflow ensures that each analytical step builds upon the last, leading to a confident structural assignment.

Characterization_Workflow cluster_elucidation Analysis Suite synthesis Synthesis & Workup purification Purification (Column Chromatography) synthesis->purification purity_check Purity Assessment (TLC, GC-MS) purification->purity_check structure_id Structural Elucidation purity_check->structure_id If pure >95% ms HRMS structure_id->ms ir FT-IR structure_id->ir nmr ¹H & ¹³C NMR structure_id->nmr

Caption: Workflow for the characterization of synthesized compounds.

Protocol 1: Synthesis of this compound
  • Step A: Intermediate Formation: To a solution of 2-aminophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq) and chloroacetone (1.1 eq).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in methanol. Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude intermediate, 2-((1-chloropropan-2-yl)amino)phenol.

  • Step B: Cyclization:

  • Dissolve the crude intermediate from Step A in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to warm to room temperature and then heat to reflux for 6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and quench cautiously with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified liquid or solid.[5]

Summary of Characterization Data

The following tables summarize the key physical and spectroscopic data points for the initial characterization.

Table 1: Physical and Mass Spectrometric Data

PropertyValueSource
Molecular FormulaC₉H₁₁NO[5][10]
Molecular Weight149.19 g/mol [5][10]
AppearanceLiquid[5]
Monoisotopic Mass149.08406 Da[5]
HRMS [M+H]⁺ (m/z)150.0913[5]

Table 2: Anticipated Spectroscopic Data

TechniqueFeatureAnticipated Position/ShiftAssignment
FT-IR N-H Stretch3350-3450 cm⁻¹Secondary amine
C-O-C Stretch~1235 cm⁻¹Aryl-alkyl ether
Aromatic C=C1500-1600 cm⁻¹Benzene ring
¹H NMR Aromatic Hδ 6.7-7.0 ppm (4H, m)Ar-H
Methine Hδ 4.3-4.5 ppm (1H, m)-CH(CH₃)-N
Methylene Hδ 3.9-4.2 ppm (2H, m)-O-CH₂-
Amine Hδ 3.5-4.5 ppm (1H, br s)-NH-
Methyl Hδ 1.2-1.4 ppm (3H, d)-CH₃
¹³C NMR Aromatic C-O~144 ppmC-O
Aromatic C-N~135 ppmC-N
Aromatic C-H115-125 ppmAr-CH
Methylene C~67 ppm-O-CH₂-
Methine C~48 ppm-CH(CH₃)-N
Methyl C~20 ppm-CH₃

Conclusion and Future Directions

This guide establishes a definitive workflow for the synthesis and initial characterization of this compound. By employing the described protocols and analytical interpretations, researchers can confidently confirm the identity and purity of this valuable heterocyclic building block. The logical progression from synthesis to multi-faceted spectroscopic analysis provides a self-validating framework that ensures scientific rigor.

With the foundational characterization complete, future work can confidently proceed toward exploring its biological activity profile, investigating its potential as a monomer in materials science, or utilizing it as a key intermediate in the synthesis of more complex target molecules.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • National Center for Biotechnology Information (n.d.). 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. PubChem Compound Database.
  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate.
  • ResearchGate. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate.
  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Preprints.org. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • National Center for Biotechnology Information (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. PubChem Compound Database.
  • ResearchGate. (n.d.). represents FT-IR spectrum of the obtained main-chain benzoxazine... ResearchGate.
  • International Journal of Scientific & Technology Research. (2020). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. IJSTR.
  • Wiley-VCH. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase.
  • National Institutes of Health. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.
  • Wiley-VCH. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase.
  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • PubMed. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. ResearchGate.
  • Wiley-VCH. (n.d.). Methyl 3,4-dihydro-2H-[1][13]-benzoxazine-2-acetate. SpectraBase.
  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.
  • ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho. ResearchGate.
  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.
  • ResearchGate. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. ResearchGate.
  • ResearchGate. (n.d.). FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][13][14]oxazine. ResearchGate.
  • ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. ResearchGate.
  • MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI.
  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society.
  • Wiley-VCH. (n.d.). 2H-1,4-benzoxazine-4-acetic acid, 3,4-dihydro-2-methyl-3-oxo-. SpectraBase.
  • ResearchGate. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate.
  • Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability.
  • Wiley Online Library. (2020). Ring Opening Reaction of 3,4‐Dihydro‐2 H ‐1,3‐Benzoxazine with Amines at Room Temperature. OUCI.
  • ResearchGate. (2013). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][13]benzoxazines. ResearchGate.
  • National Institutes of Health. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC.
  • ElectronicsAndBooks. (n.d.). 4h-3, i-benzoxazines.
  • National Institutes of Health. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. PMC.

Sources

potential biological activity of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Executive Summary

The 1,4-benzoxazine ring system represents a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. This guide focuses specifically on this compound derivatives, a subclass that has garnered significant interest for its therapeutic potential. These compounds are characterized by a bicyclic system where an oxazine ring is fused to a benzene ring, with a critical methyl group at the C3 position. This structural feature often enhances lipophilicity and metabolic stability, influencing the molecule's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the synthesis, diverse biological activities—including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects—mechanisms of action, and structure-activity relationships of these derivatives. It further details validated experimental protocols for their synthesis and biological evaluation, offering a technical resource for researchers and drug development professionals dedicated to exploring this promising class of heterocyclic compounds.

The 1,4-Benzoxazine Scaffold: A Cornerstone in Drug Discovery

Chemical Significance and Synthetic Landscape

Heterocyclic compounds containing nitrogen and oxygen are foundational to many biologically active molecules.[1][2] The 3,4-dihydro-2H-1,4-benzoxazine core is of particular importance due to its structural rigidity and its capacity for diverse substitutions, allowing for the fine-tuning of its biological effects.[3][4]

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be achieved through several efficient routes. A common and effective method involves a two-step sequence starting from commercially available benzoxazoles, which are reduced and then cyclized.[3] Another prominent strategy involves the reaction of 2-aminophenols with 1,2-dibromoethane.[4] More advanced, stereospecific syntheses can be achieved via Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization, yielding derivatives with excellent enantiomeric and diastereomeric purity.[5] The choice of synthetic route is critical as it dictates the potential for diversification and the ultimate stereochemical outcome, which can profoundly impact biological activity.

The Strategic Importance of the 3-Methyl Group

The introduction of a methyl group at the C3 position of the dihydro-1,4-benzoxazine ring is a key structural modification. This substitution can influence the molecule's conformation and its interaction with biological targets. For instance, in neuroprotective agents, alkyl substituents at the C3 position have been found to be essential for potent activity.[6] This highlights the C3 position as a critical node for structure-activity relationship (SAR) studies and for optimizing the therapeutic index of lead compounds.

A Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable range of pharmacological effects.

Antimicrobial Activity

Benzoxazine derivatives are recognized for their potent activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][7][8] The heterocyclic nature of the benzoxazine molecule is a key contributor to its antimicrobial efficacy. Studies have shown that specific derivatives exhibit minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against various bacterial and fungal strains, comparable to standard drugs.[7] Compound 4e from a series of 2H-benzo[b][1][9]oxazin-3(4H)-one derivatives showed broad-spectrum potency, with significant zones of inhibition against E. coli (22 mm), S. aureus (20 mm), and B. subtilis (18 mm).[9]

Anticancer Activity

The anticancer potential of benzoxazine derivatives is a rapidly expanding area of research.[10][11] These compounds can modulate multiple oncogenic signaling pathways, influencing apoptosis, cell proliferation, and metastasis.[10]

A significant mechanism of action for some benzoxazine derivatives is the inhibition of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for repairing DNA double-strand breaks.[12] By inhibiting DNA-PK, these compounds can act as radiosensitizers, preventing cancer cells from repairing radiation-induced damage, which leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis.[12] Other benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, thereby inhibiting cancer cell proliferation and migration.[13] Specifically, 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have demonstrated potent inhibitory effects against lung cancer (A549) cells, with IC50 values as low as 7.59 µM, by inducing significant apoptosis.[14]

Anti-inflammatory and Analgesic Effects

Chronic inflammation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a priority. Benzoxazine derivatives have shown significant anti-inflammatory and analgesic properties.[15][16] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[17][18] For example, a benzoxazinone-diclofenac hybrid molecule exhibited potent anti-inflammatory activity, with a 62.61% inhibition of rat paw edema, and significant analgesic effects, while demonstrating lower gastrointestinal toxicity compared to traditional NSAIDs.[15] Some synthesized compounds showed up to 74.87% inhibition in the rat paw edema model, indicating their potential as safe and effective anti-inflammatory agents.[19]

Neuroprotective Activity

Several 2-alkylamino-1,4-benzoxazine derivatives have been identified as potent neuroprotective agents capable of inhibiting oxidative stress-mediated neuronal degeneration.[20][21] Structure-activity relationship studies have revealed that 3-alkyl substituents are crucial for this neuroprotective effect.[6] The most promising compounds, such as 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines, exhibit potent neuroprotection without intrinsic cytotoxicity, making them attractive candidates for treating neurodegenerative diseases.[6]

Other Biological Activities

The versatility of the benzoxazine scaffold extends to other applications. For instance, 4-phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has been shown to possess safener activity, protecting maize crops from herbicide-induced injury.[22] This demonstrates the broad utility of this chemical class beyond pharmaceutical applications.

Experimental Design: Protocols for Synthesis and Evaluation

Advancing this compound derivatives from concept to clinical candidate requires robust and reproducible experimental protocols.

General Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Scaffold

This protocol is adapted from established methods for the synthesis of the core benzoxazine ring system.[3]

Objective: To synthesize N-alkylated 3,4-dihydro-2H-1,4-benzoxazine from a commercially available benzoxazole.

Materials:

  • Substituted Benzoxazole (e.g., 2-methylbenzoxazole)

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid (glacial)

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Deionized Water

Protocol:

  • Reduction of Benzoxazole:

    • In a round-bottom flask, dissolve the starting benzoxazole in a suitable solvent like methanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride in small portions. Causality: This is a highly exothermic reaction; slow addition prevents overheating and ensures controlled reduction of the C=N bond.

    • Add a catalytic amount of acetic acid. Causality: The acid protonates the nitrogen, making the imine-like bond more susceptible to hydride attack from NaBH₄.

    • Allow the reaction to stir for 18-24 hours at room temperature, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding water. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the intermediate N-(2-hydroxy)benzyl-amine.

  • Cyclization to form the Benzoxazine Ring:

    • To a solution of the intermediate from Step 1 in acetone, add 1,2-dibromoethane.

    • Add an aqueous solution of potassium carbonate. Causality: K₂CO₃ acts as a base to deprotonate both the phenolic hydroxyl and the secondary amine, facilitating the two nucleophilic substitution reactions required for ring closure.

    • Reflux the reaction mixture for 48-72 hours.

    • After cooling, remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

    • Purify the crude product via column chromatography (silica gel) to obtain the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.

Workflow for Biological Evaluation

The path from a synthesized compound to a validated lead involves a structured cascade of biological assays.

G Figure 1: Drug Discovery Workflow for Benzoxazine Derivatives cluster_0 Discovery Phase cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, HRMS, IR) Synthesis->Characterization Primary_Screen Primary Screening (e.g., MTT Assay for Anticancer) Characterization->Primary_Screen Secondary_Screen Secondary Screening (e.g., Apoptosis Assay, MIC Assay) Primary_Screen->Secondary_Screen Target_Screen Target Engagement (e.g., DNA-PK Kinase Assay) Secondary_Screen->Target_Screen SAR Structure-Activity Relationship (SAR) Analysis Target_Screen->SAR Lead_Opt Lead Optimization (Analogue Synthesis) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Cycle

Caption: Figure 1: A typical workflow for the discovery and optimization of novel this compound derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of synthesized benzoxazine derivatives on a human cancer cell line (e.g., A549 lung carcinoma).

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzoxazine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows the cells to adhere to the plate and resume their normal growth cycle before drug exposure.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazine derivatives in culture medium from a 10 mM stock in DMSO. Final DMSO concentration should be <0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Causality: During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Synthesis and Future Perspectives

The accumulated data strongly support the continued investigation of this compound derivatives as therapeutic agents.

Summary of Biological Activity
Derivative ClassBiological ActivityTarget/Mechanism of ActionRepresentative ResultReference
2H-1,4-benzoxazin-3(4H)-one-triazolesAnticancerInduction of ApoptosisIC₅₀ = 7.59 µM (A549 cells)[14]
Novel BenzoxazinesRadiosensitizationDNA-PK InhibitionDelayed DNA repair, increased apoptosis[12]
Benzoxazinone HybridsAnti-inflammatoryCOX Inhibition (presumed)62.61% inhibition of rat paw edema[15]
8-benzylamino-3-alkyl-benzoxazinesNeuroprotectionInhibition of Oxidative StressPotent neuroprotection, no cytotoxicity[6]
Benzoxazine SulfonamidesAntimicrobialNot specifiedMIC = 31.25 µg/mL (bacteria/fungi)[7]
4-Phenoxyacetyl-3-methyl-benzoxazineHerbicide SafenerNot specifiedProtects maize from 2,4-Dbutyl ester[22]
Mechanistic Pathway: DNA-PK Inhibition in Cancer Therapy

The role of certain benzoxazines as DNA-PK inhibitors represents a targeted approach to cancer therapy, particularly in combination with radiotherapy.

G Figure 2: Proposed Mechanism of Benzoxazine Radiosensitization Radiation Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB causes DNAPK DNA-PK Enzyme DSB->DNAPK activates Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis unrepaired breaks lead to Repair DNA Repair (NHEJ Pathway) DNAPK->Repair mediates Survival Cell Survival & Radioresistance Repair->Survival Repair->Apoptosis is blocked Benzoxazine Benzoxazine Derivative Benzoxazine->DNAPK inhibits

Caption: Figure 2: Inhibition of the DNA-PK enzyme by benzoxazine derivatives blocks the repair of radiation-induced DNA damage, leading to apoptosis.

Future Directions

The therapeutic potential of this compound derivatives is evident, but further research is required. Key future directions include:

  • Expanded SAR Studies: Systematic modification at other positions of the benzoxazine ring to improve potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy: Testing promising derivatives in relevant animal models of cancer, inflammation, and neurodegeneration.[23]

  • Target Deconvolution: For compounds with unknown mechanisms, employing advanced chemical biology techniques to identify their specific molecular targets.

Conclusion

The this compound scaffold is a versatile and highly valuable framework in modern drug discovery. Its derivatives have demonstrated a compelling array of biological activities, from potent antimicrobial and anticancer effects to significant anti-inflammatory and neuroprotective properties. The established synthetic routes allow for extensive chemical exploration, and the well-defined mechanisms of action for certain derivatives, such as DNA-PK inhibition, provide a rational basis for further development. By leveraging the detailed experimental protocols and mechanistic insights presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Google Scholar.
  • Synthesis and Antimicrobial Activity of Novel Benzoxazine Sulfonamide Deriv
  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.).
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Deriv
  • Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. (n.d.). Journal of Medicinal Chemistry.
  • Benzo[a]phenoxazines as Potential Anti-Inflamm
  • Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity rel
  • Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. (2017).
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (n.d.).
  • SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. (n.d.). IJFANS International Journal of Food and Nutritional Sciences.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][10]oxazin-3(4H). (2025). NIH.
  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). PubMed.
  • Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl-substituted methyl-3,4-dihydro-2H-1,4-benzoxazine. (2021). Connect Journals.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed.
  • Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. (n.d.).
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6. (n.d.). Google Scholar.
  • Some of biologically active 1,4-benzoxazine derivatives. (n.d.).
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI.
  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. (2020). Journal of Pharmacognosy and Phytochemistry.
  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIV
  • Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). (2025).
  • Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. (2025).
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2025).

Sources

Spectroscopic Data for 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, confirming its synthesis, and ensuring its purity for various applications. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer in-depth interpretations of the spectral data.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the this compound ring system is utilized.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

Disclaimer: The following data is predicted and may vary from experimental values. The interpretation, however, follows established principles.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8m4HAr-H (H-5, H-6, H-7, H-8)
~4.2dd1HO-CH₂ (H-2a)
~3.9dd1HO-CH₂ (H-2b)
~3.5m1HN-CH (H-3)
~3.4br s1HN-H
~1.2d3HCH₃
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features:

  • Aromatic Region (δ 6.8 ppm): The complex multiplet integrating to four protons is characteristic of the four protons on the benzene ring. The overlapping signals suggest similar electronic environments.

  • Oxazine Ring Protons:

    • The two protons on C-2 (O-CH₂) are diastereotopic due to the chiral center at C-3. This results in distinct signals, predicted here as doublets of doublets (dd) around δ 4.2 and 3.9 ppm, arising from geminal coupling to each other and vicinal coupling to the proton at C-3.

    • The proton at C-3 (N-CH) is a multiplet around δ 3.5 ppm due to coupling with the adjacent C-2 protons and the methyl group protons.

  • Amine Proton (δ 3.4 ppm): The N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is often concentration and solvent-dependent.

  • Methyl Protons (δ 1.2 ppm): The three protons of the methyl group appear as a doublet due to coupling with the adjacent methine proton (H-3).

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~144C-8a
~134C-4a
~122C-6
~120C-7
~118C-5
~116C-8
~68C-2
~48C-3
~20CH₃
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule:

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The two carbons attached to the heteroatoms (C-4a and C-8a) will be the most downfield.

  • Oxazine Ring Carbons: The carbon adjacent to the oxygen (C-2) is expected around δ 68 ppm, while the carbon next to the nitrogen (C-3) will be further upfield at approximately δ 48 ppm.

  • Methyl Carbon: The methyl carbon will appear at the most upfield region, around δ 20 ppm.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire ¹H and ¹³C spectra using standard pulse sequences. acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the peaks in the ¹H spectrum. proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Causality behind Experimental Choices:

  • Deuterated Solvents: Using a deuterated solvent like CDCl₃ is crucial to avoid large solvent proton signals that would obscure the analyte's signals. The deuterium signal is also used for locking the magnetic field frequency.

  • TMS (Tetramethylsilane): TMS is an inert, volatile compound that gives a sharp singlet at a high field, making it an excellent internal standard for calibrating the chemical shift scale to 0 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, sharpN-H stretch
3050-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1600, 1490Medium-StrongAromatic C=C stretch
~1230StrongAryl-O (asymmetric) stretch
~1040StrongAliphatic C-O stretch
Interpretation of the IR Spectrum
  • N-H Stretch (~3350 cm⁻¹): A sharp to medium intensity peak in this region is indicative of the N-H bond of the secondary amine.

  • C-H Stretches (3050-2850 cm⁻¹): The peaks above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl and methylene groups.

  • Aromatic C=C Stretches (1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-O Stretches (~1230 and ~1040 cm⁻¹): The strong absorption around 1230 cm⁻¹ is due to the asymmetric stretching of the aryl-O bond, a characteristic feature of aryl ethers. The band around 1040 cm⁻¹ is attributed to the aliphatic C-O bond stretching.

Experimental Protocol for FTIR Spectroscopy (ATR)

G start Start step1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry. start->step1 step2 Record a background spectrum of the empty ATR crystal. step1->step2 step3 Place a small amount of the liquid or solid sample directly onto the ATR crystal. step2->step3 step4 Apply pressure using the anvil to ensure good contact. step3->step4 step5 Acquire the sample spectrum. step4->step5 end End step5->end G M [M]⁺˙ m/z = 150 F1 [M - C₂H₄]⁺˙ m/z = 122 M->F1 - C₂H₄ F2 [M - CH₃]⁺ m/z = 135 M->F2 - •CH₃ F3 Further Fragmentation m/z = 107 F1->F3

Caption: Plausible fragmentation pathways for this compound.

Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (LC):

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid, to facilitate ionization.

  • Mass Spectrometry (MS):

    • Ionize the eluting sample using Electrospray Ionization (ESI) in positive ion mode.

    • Acquire mass spectra over a range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Authoritative Grounding: The use of ESI is a standard and authoritative technique for the ionization of moderately polar small molecules like the one . The addition of formic acid aids in the protonation of the analyte, leading to the formation of [M+H]⁺ ions, which are readily detected.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. While NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a foundational resource for researchers working with this compound, enabling its unambiguous identification and characterization.

References

  • PubChem. This compound | C9H11NO | CID 2763760. [Link]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth exploration of the historical development, synthesis, and foundational significance of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, a core heterocyclic structure in modern medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive technical overview from its conceptual origins to its contemporary applications.

Introduction: The Architectural Significance of the 1,4-Benzoxazine Core

The 1,4-benzoxazine moiety is a bicyclic heterocyclic system of profound importance in the realm of medicinal chemistry. Its rigid structure, featuring a benzene ring fused to an oxazine ring, provides a versatile scaffold for the design of therapeutic agents with a wide array of biological activities. The introduction of a methyl group at the 3-position of the dihydro-2H-1,4-benzoxazine core creates a chiral center, opening avenues for stereospecific interactions with biological targets and significantly influencing the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide delves into the discovery and historical evolution of this pivotal molecule, this compound, tracing its synthetic lineage and highlighting the chemical principles that underpin its preparation and utility.

A Historical Perspective: The Dawn of Benzoxazine Chemistry

The broader family of benzoxazines, encompassing various isomers, has a rich history rooted in the mid-20th century. The isomeric 1,3-benzoxazines were first reported by Holly and Cope in 1944. However, the 1,4-benzoxazine ring system, the focus of this guide, was first described in the scientific literature in the latter half of the 20th century. Early synthetic routes to the 3,4-dihydro-2H-1,4-benzoxazine scaffold were foundational, yet often hampered by harsh reaction conditions and limited yields.

While a definitive seminal publication detailing the first-ever synthesis of this compound remains elusive in readily available literature, its conceptualization and synthesis can be understood as a logical progression from the established methods for the parent ring system. The classical and most straightforward approach involves the condensation of a 2-aminophenol with a propylene-derived dielectrophile.

The Cornerstone of Synthesis: Methodologies and Mechanistic Insights

The synthesis of this compound fundamentally relies on the formation of two key bonds: a C-N bond and a C-O bond, to close the oxazine ring.

Classical Approach: Condensation of 2-Aminophenol

The most traditional and illustrative method for constructing the this compound scaffold is the reaction of 2-aminophenol with a suitable three-carbon electrophile.

Reaction Scheme:

G aminophenol 2-Aminophenol reaction Nucleophilic Ring Opening & Intramolecular Cyclization aminophenol->reaction propylene_oxide Propylene Oxide propylene_oxide->reaction base Base (e.g., K2CO3) base->reaction Catalyst product This compound reaction->product

Caption: Classical synthesis of this compound.

Mechanism:

  • Deprotonation: In the presence of a base, the more acidic phenolic hydroxyl group of 2-aminophenol is deprotonated to form a phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of propylene oxide in an SN2 reaction. This ring-opening step is regioselective, with the attack preferentially occurring at the less sterically hindered carbon.

  • Intramolecular Cyclization: The intermediate, now possessing both a secondary amine and a hydroxyl group, undergoes an intramolecular nucleophilic substitution. The amino group attacks the carbon bearing the leaving group (derived from the second electrophilic site of the propylene unit), leading to the closure of the six-membered oxazine ring.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology for the synthesis of this compound, based on established principles of benzoxazine chemistry.

Materials:

  • 2-Aminophenol

  • Propylene oxide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 2-aminophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add propylene oxide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a liquid.[1]

Structural Elucidation and Data Presentation

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

Property Value
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Liquid[1]
CAS Number 32329-20-7

Table 1: Physicochemical Properties of this compound.

Spectroscopic Characterization:
  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 3-position coupled to the adjacent methyl and methylene protons, the diastereotopic methylene protons at the 2-position, the N-H proton, and the methyl protons.

  • 13C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methine carbon at C3, the methylene carbon at C2, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the benzene ring, and C-O-C and C-N-C stretching vibrations of the oxazine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.[1]

Significance in Drug Discovery and Development

The this compound scaffold serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. The presence of the methyl group at the chiral center allows for the exploration of stereospecific interactions with biological targets, which can lead to improved potency and selectivity of drug candidates. Derivatives of this core structure have been investigated for a variety of therapeutic applications, leveraging the favorable physicochemical properties conferred by the benzoxazine ring system.

G cluster_apps core This compound derivatives Chemical Modification (e.g., N-alkylation, aromatic substitution) core->derivatives applications Therapeutic Applications derivatives->applications antimicrobial Antimicrobial antitumor Antitumor cns CNS Agents

Caption: Role of the core scaffold in drug development.

The structural rigidity of the benzoxazine core, combined with the stereochemical possibilities introduced by the 3-methyl group, makes it an attractive starting point for the design of novel therapeutics.

Conclusion

While the precise historical moment of its first synthesis may not be prominently documented, the discovery and development of synthetic routes to this compound represent a significant step in the evolution of medicinal chemistry. Its synthesis, rooted in fundamental principles of organic chemistry, has provided a valuable platform for the creation of a multitude of derivatives with diverse pharmacological profiles. As our understanding of structure-activity relationships deepens, this foundational molecule will undoubtedly continue to play a vital role in the quest for new and more effective therapeutic agents.

References

  • PubChem. This compound.

Sources

A Technical Guide to the Fundamental Chemistry of 1,4-Benzoxazine Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,4-benzoxazine ring system represents a cornerstone heterocyclic scaffold in modern medicinal chemistry and materials science. Recognized as a "privileged structure," its unique conformational and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2][3] This guide provides an in-depth exploration of the fundamental chemistry of 1,4-benzoxazines, designed for researchers, scientists, and drug development professionals. We will dissect core synthetic methodologies, from classical condensations to advanced stereoselective strategies, analyze the system's chemical reactivity, and survey its applications as a pharmacophore in antimicrobial, anticancer, and neuroprotective agents. This document serves as a technical resource, blending established principles with field-proven insights to empower the rational design and synthesis of novel 1,4-benzoxazine derivatives.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine moiety consists of a benzene ring fused to an oxazine ring, with oxygen and nitrogen atoms at the 1- and 4-positions, respectively. This arrangement confers a unique three-dimensional structure and electronic distribution, making it a highly versatile building block in drug discovery.[2][4] First discovered in 1959, compounds bearing this core structure have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5][6][7]

The therapeutic relevance of this scaffold is exemplified by blockbuster drugs like Levofloxacin, a potent antibacterial agent.[6][8] The chemical stability of the ring system, combined with the multiple sites available for substitution, allows for fine-tuning of its physicochemical and pharmacological properties.[4] This guide aims to provide a comprehensive technical overview of the synthesis, reactivity, and application of this vital heterocyclic system.

Core Synthetic Strategies for the 1,4-Benzoxazine Ring System

The construction of the 1,4-benzoxazine core is achievable through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, the need for stereochemical control, and the availability of starting materials. Traditional methods often have drawbacks such as harsh conditions or low yields, spurring the development of more efficient and elegant synthetic routes.[5][9]

Classical Synthesis: Condensation of 2-Aminophenols

The most established and widely utilized method for constructing the 1,4-benzoxazine skeleton involves the condensation of a 2-aminophenol derivative with a suitable two-carbon synthon. This approach is valued for its simplicity and the accessibility of the starting materials.

Causality Behind the Method: This reaction leverages the dual nucleophilicity of 2-aminophenol. The more nucleophilic amine group typically reacts first with an electrophilic center, followed by an intramolecular cyclization via the phenolic oxygen. The choice of the C2-synthon dictates the final structure.

  • Reaction with α-Halocarbonyl Compounds: The reaction of 2-aminophenol with reagents like chloroacetic acid or α-bromo ketones is a direct route to 2H-benzo[b][10][11]oxazin-3(4H)-ones and other derivatives.[4][10][12] The initial step is an N-alkylation, followed by an intramolecular O-acylation or O-alkylation to close the ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminophenol 2-Aminophenol Step1 N-Alkylation 2-Aminophenol->Step1 Alpha-Halo-Ester α-Halo Ester(e.g., Ethyl Bromoacetate) Alpha-Halo-Ester->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Base (e.g., K2CO3) Step2 Intramolecular Cyclization (O-Acylation) Intermediate->Step2 Product 1,4-Benzoxazin-3-oneCore Step2->Product

Caption: General workflow for synthesis via 2-aminophenol condensation.

Modern Enantioselective Synthesis: Aziridine Ring-Opening

For applications in drug development, controlling stereochemistry is critical. A powerful and elegant strategy for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the ring-opening of activated aziridines.[13][14]

Causality Behind the Method: This stepwise, one-pot process offers excellent stereochemical control. A Lewis acid first activates the aziridine ring, making it susceptible to a regioselective SN2 attack by the phenoxide. This step sets the stereocenter. Subsequently, a copper(I) catalyst facilitates an intramolecular C-N bond formation (Ullmann condensation) to close the oxazine ring, a process that retains the established stereochemistry.[14]

G Start Chiral N-Activated Aziridine + 2-Halophenol Step1 Lewis Acid Catalysis (e.g., BF3·OEt2) SN2 Ring Opening Start->Step1 Intermediate Chiral Intermediate (Stereocenter Set) Step1->Intermediate Step2 Copper(I) Catalysis Intramolecular C-N Cyclization Intermediate->Step2 End Enantiopure 3,4-Dihydro-2H-1,4-benzoxazine Step2->End

Sources

An In-Depth Technical Guide to the Stability of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant biological activity. Its presence in pharmaceuticals, such as the potent antibiotic levofloxacin, underscores its importance in medicinal chemistry. The stability of this core structure is a critical determinant of a drug candidate's shelf-life, efficacy, and safety profile. This guide provides a comprehensive technical overview of the intrinsic stability of a representative member of this class, 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, and outlines a robust framework for its experimental and computational stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this molecule's behavior under stress conditions.

Molecular Structure and Intrinsic Stability Factors

The stability of this compound is governed by the interplay of its structural features: the aromatic benzene ring, the saturated oxazine ring, and the methyl substituent at the C3 position.

  • The Benzene Ring: The fused aromatic ring imparts significant resonance stabilization to the overall structure. Its electron-rich nature, however, can also make it susceptible to electrophilic attack and oxidative degradation.

  • The 1,4-Oxazine Ring: This six-membered heterocyclic ring, containing both an oxygen and a nitrogen atom, is the primary site of potential hydrolytic instability. The ether linkage (C-O-C) and the aminal-like linkage (N-C-O) are key reactive centers. The ring typically adopts a half-chair conformation.

  • The C3-Methyl Group: The methyl group at the stereocenter C3 can influence the molecule's stability through steric and electronic effects. It may sterically hinder the approach of reactants to the adjacent nitrogen and oxygen atoms, potentially slowing degradation. Electronically, it is a weak electron-donating group.

The synthesis of this and related benzoxazine structures can be achieved through various methods, with the Mannich-like condensation of a phenol, a primary amine, and formaldehyde being a common route.[1][2] Another efficient pathway involves the Lewis acid-catalyzed ring opening of activated aziridines followed by a copper-catalyzed intramolecular cyclization.[3]

Predicted Degradation Pathways

Based on the chemical nature of the benzoxazine ring and related heterocyclic systems, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

Hydrolysis is expected to be a primary degradation pathway, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen or the nitrogen atom can initiate the ring-opening of the oxazine ring. Studies on similar benzoxazine monomers have demonstrated that acid hydrolysis can lead to the formation of stable 2-(aminomethyl) phenolic intermediates.[1] For this compound, this would likely result in the formation of 2-((1-hydroxypropan-2-yl)amino)phenol.

  • Base-Catalyzed Hydrolysis: While less documented for this specific ring system, strong basic conditions could potentially facilitate the cleavage of the ether linkage, although this pathway is generally less favored than acid-catalyzed ring opening.

Oxidative Degradation

The molecule possesses several sites susceptible to oxidation:

  • Nitrogen Oxidation: The secondary amine nitrogen in the oxazine ring can be oxidized to form an N-oxide, a common metabolic and degradation pathway for heterocyclic amines.

  • Aromatic Ring Oxidation: The electron-rich benzene ring can be hydroxylated or further oxidized, potentially leading to ring opening under harsh oxidative conditions.

  • Benzylic Position Oxidation: The methylene group adjacent to the oxygen (C2) could be susceptible to oxidation, leading to the formation of a lactam (an amide within the ring).

Photolytic Degradation

The aromatic system suggests potential photosensitivity. Related fluoroquinolone antibiotics containing a benzoxazine moiety, such as levofloxacin, are known to be unstable under light exposure, particularly in solution.[4][5][6] Degradation is often initiated by the absorption of UV radiation, leading to the formation of radical species and subsequent complex degradation pathways. For this compound, photodegradation could involve N-dealkylation, oxidation, or polymerization reactions.

Below is a diagram illustrating the primary predicted degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A This compound B Ring-Opened Intermediate (2-((1-hydroxypropan-2-yl)amino)phenol) A->B Acid/Base Hydrolysis C This compound D N-Oxide Derivative C->D N-Oxidation E Hydroxylated Aromatic Ring C->E Aromatic Hydroxylation F Lactam Derivative C->F C2-Oxidation G This compound H Radical Intermediates G->H UV Radiation I Complex Degradants/ Polymeric Products H->I

Caption: Predicted degradation pathways for this compound.

Experimental Framework for Stability Assessment: A Forced Degradation Protocol

To experimentally determine the stability of this compound, a forced degradation study should be conducted in accordance with ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating and to identify relevant degradation products.

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating HPLC method is the cornerstone of any degradation study.

Protocol: HPLC Method Development

  • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous Phase (A): 0.1% Formic acid or 10 mM phosphate buffer (screen pH values from 3 to 8).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential components.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220-400 nm) to identify the optimal wavelength for the parent compound and any degradants.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve good resolution (>2) between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Forced Degradation Experimental Setup

The following table outlines the recommended stress conditions. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be used.

Stress ConditionProtocolJustification
Acid Hydrolysis 1. Dilute stock solution with 0.1 N HCl. 2. Incubate at 60°C. 3. Sample at 2, 6, 24, and 48 hours. 4. Neutralize samples before HPLC analysis.To assess stability in acidic environments, simulating gastric conditions.
Base Hydrolysis 1. Dilute stock solution with 0.1 N NaOH. 2. Incubate at 60°C. 3. Sample at 2, 6, 24, and 48 hours. 4. Neutralize samples before HPLC analysis.To evaluate stability in basic environments.
Neutral Hydrolysis 1. Dilute stock solution with water. 2. Incubate at 60°C. 3. Sample at 2, 6, 24, and 48 hours.To determine the rate of hydrolysis at neutral pH.
Oxidative Stress 1. Dilute stock solution with 3% H₂O₂. 2. Store at room temperature, protected from light. 3. Sample at 2, 6, and 24 hours.To mimic potential oxidative degradation. Hydrogen peroxide is a common oxidizing agent used in these studies.
Thermal Stress 1. Store the solid compound at 80°C. 2. Prepare a solution and reflux at 80°C. 3. Sample at 1, 3, and 7 days.To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability 1. Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). 2. Use a control sample protected from light.To assess degradation upon exposure to light, which is critical for packaging and storage decisions.[5][6]
Characterization of Degradation Products

Identification of the major degradation products is crucial for understanding the degradation pathways and assessing their potential toxicity.

Protocol: LC-MS/MS for Structural Elucidation

  • Sample Analysis: Analyze the stressed samples using an LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Mass Determination: Obtain the accurate mass of the parent compound and all major degradation products.

  • Fragmentation Analysis: Perform MS/MS experiments on the parent ion and the degradant ions to obtain fragmentation patterns.

  • Structure Proposal: Propose structures for the degradation products by interpreting the fragmentation data and the mass difference from the parent compound.[7]

The following diagram outlines the comprehensive experimental workflow for stability testing.

G cluster_setup Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Characterization cluster_output Phase 4: Reporting A Synthesize/Procure 3-methyl-3,4-dihydro- 2H-1,4-benzoxazine B Develop Stability-Indicating HPLC-PDA Method A->B C Acid Hydrolysis (0.1 N HCl, 60°C) B->C D Base Hydrolysis (0.1 N NaOH, 60°C) B->D E Oxidative Stress (3% H₂O₂, RT) B->E F Thermal Stress (80°C, Solid & Solution) B->F G Photostability (ICH Q1B Light Exposure) B->G H HPLC-PDA Analysis (Quantify Degradation) C->H D->H E->H F->H G->H I LC-MS/MS Analysis (Identify Degradants) H->I J Propose Degradation Pathways I->J K Comprehensive Stability Report J->K

Caption: Experimental workflow for comprehensive stability assessment.

Computational Approaches to Stability Prediction

In silico tools can provide valuable predictive insights into degradation pathways, helping to focus experimental efforts.

Rationale for Computational Modeling

Computational chemistry can be employed to:

  • Predict Likely Degradants: Software can use knowledge-based rules of chemical reactions to predict the products of hydrolysis, oxidation, and photolysis.

  • Elucidate Mechanisms: Quantum mechanics calculations (e.g., Density Functional Theory - DFT) can be used to model reaction transition states and determine the activation energies for different degradation pathways, thereby identifying the most kinetically favorable routes.

  • Assess Physicochemical Properties: Predict properties like pKa, which are crucial for understanding pH-dependent stability.

Proposed Computational Workflow

A prospective computational study would involve the following steps:

  • Structure Preparation: Create a 3D model of this compound and optimize its geometry using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Degradation Prediction: Utilize predictive software (e.g., Zeneth, Schrödinger's Nanoreactor) to generate a list of potential degradation products under various conditions (hydrolytic, oxidative).

  • Mechanistic Investigation (DFT): For the most plausible degradation pathways (e.g., acid-catalyzed ring opening), perform DFT calculations to map the reaction coordinate, locate transition states, and calculate activation energy barriers. This provides a quantitative measure of the likelihood of a particular pathway.

  • Spectroscopic Prediction: Calculate theoretical NMR and IR spectra for predicted degradants to aid in the interpretation of experimental data.

The following diagram illustrates a typical computational workflow for degradation prediction.

G A Input: 3D Structure of This compound B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Automated Degradation Prediction (Rule-based or QM-based tools) B->C D List of Potential Degradation Products C->D E Select Key Pathways for Mechanistic Study D->E H Predict Spectroscopic Data (NMR, IR) for Key Degradants D->H F Transition State Search & Activation Energy Calculation (DFT) E->F G Ranked Degradation Pathways (Based on Energy Barriers) F->G I Correlate with Experimental LC-MS and NMR Data G->I H->I

Caption: Computational workflow for predicting degradation pathways.

Summary and Recommendations

The stability of this compound is a critical parameter for its potential development as a pharmaceutical agent or chemical intermediate.

  • Key Stability Concerns: The primary liabilities are predicted to be acid-catalyzed hydrolytic ring-opening and potential photodegradation. Oxidative degradation at the nitrogen and aromatic ring is also plausible under specific conditions.

  • Experimental Strategy: A comprehensive forced degradation study, guided by ICH principles, is essential. This involves developing a stability-indicating HPLC method and subjecting the molecule to hydrolytic, oxidative, thermal, and photolytic stress.

  • Analytical Characterization: LC-MS/MS is the tool of choice for the structural elucidation of unknown degradation products formed during these studies.

  • Computational Synergy: In silico prediction of degradation pathways can effectively guide the experimental design and aid in the interpretation of results.

For drug development professionals, it is recommended to conduct these stability assessments early in the discovery and development process. Understanding the degradation profile allows for the rational design of stable formulations, the establishment of appropriate storage conditions and shelf-life, and the identification and control of potentially toxic impurities. The inherent stability of the benzoxazine ring, while generally robust, should not be assumed, and a thorough, data-driven evaluation is paramount for ensuring the quality and safety of any final product.

References

  • MDPI. (n.d.). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • TSI Journals. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma.
  • Journal of Medical Science. (n.d.). A study of ofloxacin and levofloxacin photostability in aqueous solutions.
  • ResearchGate. (2016, December). A study of ofloxacin and levofloxacin photostability in aqueous solutions.
  • PubMed. (1996, October 1). Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags.
  • PubMed. (1999, November 15). Stability of levofloxacin in an extemporaneously compounded oral liquid.
  • ResearchGate. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture.
  • Heriot-Watt University. (n.d.). Thermal Degradation of Morpholine in CO2 Post-combustion Capture.
  • ACS Publications. (n.d.). Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment.
  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • RSC Publishing. (n.d.). Nature's empowerment: unraveling superior performance and green degradation closed-loop in self-curing fully bio-based benzoxazines.
  • PubMed. (2014, September 11). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution.
  • ResearchGate. (n.d.). The microbial degradation of morpholine.
  • PMC - NIH. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
  • ResearchGate. (n.d.). Identification of volatile products and determination of thermal degradation mechanisms of polybenzoxazine model oligomers by GC–MS.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
  • ResearchGate. (n.d.). Thermal Degradation Mechanism of Polybenzoxazines.
  • ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications.
  • ResearchGate. (n.d.). Photodegradation of the Benzotriazine 1,4-Di-N-Oxide Hypoxia-Activated Prodrug SN30000 in Aqueous Solution.
  • Semantic Scholar. (n.d.). Thermal decomposition processes in polybenzoxazine model dimers investigated by TGA-FTIR and GC-MS.
  • Semantic Scholar. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES.
  • Hilaris Publisher. (2016, January 8). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine.
  • PMC - NIH. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium.
  • Nature. (2022, July 26). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • Scholars Research Library. (n.d.). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate.
  • RSC Publishing. (n.d.). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways.
  • ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
  • PubMed. (n.d.). LC: analysis of photodegradation kinetics of nitazoxanide in pharmaceutical formulations.
  • PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine.
  • PMC - NIH. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.

Sources

Methodological & Application

Application Notes & Protocols: 3-methyl-3,4-dihydro-2H-1,4-benzoxazine as a Monomer for High-Performance Polybenzoxazine Resins

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The field of high-performance thermosetting polymers is in a perpetual state of evolution, driven by the relentless demand for materials with superior thermal stability, mechanical robustness, and tailored dielectric properties. Among the various classes of thermosets, polybenzoxazines have carved a significant niche, effectively bridging the performance gap between traditional phenolic resins and high-end epoxies. Their appeal lies in a unique combination of desirable attributes: near-zero volumetric shrinkage upon curing, no release of volatile by-products, low water absorption, high char yield, and exceptional molecular design flexibility.[1][2][3][4] This latter characteristic is particularly compelling, as it allows for the fine-tuning of polymer properties through judicious selection of the constituent phenol, primary amine, and aldehyde precursors.[5]

This document provides a detailed technical guide on a specific, yet highly promising benzoxazine monomer: 3-methyl-3,4-dihydro-2H-1,4-benzoxazine . While the broader family of 1,3-benzoxazines has been extensively studied, this application note will delve into the nuanced aspects of this 1,4-benzoxazine isomer. We will explore its synthesis, the mechanistic intricacies of its ring-opening polymerization, protocols for material characterization, and a prospective look at its applications in demanding fields such as aerospace, electronics, and advanced composites. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this monomer for next-generation material innovation.

Section 1: The Monomer - Synthesis and Rationale

The synthesis of benzoxazine monomers is most commonly achieved through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[1][5][6][7] This versatile reaction allows for a wide array of structural modifications.

Causality in Monomer Selection

The choice of this compound as a monomer is deliberate. The presence of the methyl group at the 3-position of the oxazine ring is anticipated to influence the polymerization kinetics and the final properties of the cured resin. Specifically, it can affect the reactivity of the oxazine ring and the cross-linking density of the resulting polymer network.

Protocol: Synthesis of this compound

This protocol outlines a standard laboratory-scale synthesis.

Materials:

  • 2-Aminophenol

  • Acetaldehyde

  • Toluene (Anhydrous)

  • Magnesium Sulfate (Anhydrous)

  • Sodium Hydroxide (1N solution)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (0.1 mol) in 100 mL of toluene.

  • Aldehyde Addition: Slowly add acetaldehyde (0.11 mol) to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1N sodium hydroxide solution (3 x 50 mL) and then with distilled water until the aqueous layer is neutral (pH 7).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound monomer.

Characterization: The structure of the synthesized monomer should be confirmed using Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1]

Workflow Diagram: Monomer Synthesis

cluster_synthesis Monomer Synthesis Workflow Reactants Reactants: 2-Aminophenol Acetaldehyde Toluene Reaction Reaction: Reflux for 4-6 hours Reactants->Reaction Workup Aqueous Work-up: NaOH & Water Wash Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Purification Column Chromatography Drying->Purification Characterization Structural Characterization: FTIR, NMR Purification->Characterization Monomer Pure Monomer: This compound Characterization->Monomer

Caption: Workflow for the synthesis of the benzoxazine monomer.

Section 2: Thermally Induced Ring-Opening Polymerization

The hallmark of benzoxazines is their ability to undergo thermally induced ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network.[8][9] This process is a cationic ring-opening polymerization that proceeds without the need for a catalyst, although catalysts can be employed to lower the polymerization temperature.[8][9]

Mechanistic Insights

The polymerization of benzoxazines is initiated by the thermal opening of the oxazine ring, leading to the formation of cationic intermediates.[8][10] These reactive species then attack other monomer units, propagating the polymer chain. The cross-linked network is formed through the reaction of these intermediates with the aromatic rings of other benzoxazine molecules, primarily at the ortho and para positions to the phenolic hydroxyl group that is generated upon ring opening.[8] The polymerization typically occurs at temperatures between 180 °C and 250 °C.[1]

Protocol: Thermal Curing of this compound

Materials:

  • Synthesized this compound monomer

  • Aluminum pan or a suitable mold

  • Programmable oven or hot plate

Procedure:

  • Monomer Preparation: Place a known amount of the benzoxazine monomer into an aluminum pan or mold.

  • Degassing: To remove any entrapped air or residual solvent, place the sample in a vacuum oven at a temperature below the melting point of the monomer (e.g., 80-100 °C) for 30-60 minutes.

  • Curing Schedule: Transfer the degassed monomer to a pre-heated programmable oven. A typical multi-step curing schedule is as follows:

    • 160 °C for 1 hour

    • 180 °C for 2 hours

    • 200 °C for 2 hours

    • 220 °C for 1 hour (post-curing) This staged approach allows for controlled polymerization and minimizes the risk of rapid exothermic reactions. The completeness of the cure can be monitored by the disappearance of the exothermic peak in a Differential Scanning Calorimetry (DSC) thermogram.[11]

  • Cooling: After the curing cycle is complete, allow the sample to cool down to room temperature slowly within the oven to prevent thermal shock and cracking.

Diagram: Ring-Opening Polymerization Mechanism

Monomer Benzoxazine Monomer Heat Thermal Energy (>180 °C) Monomer->Heat RingOpening Oxazine Ring Opening Heat->RingOpening CationicIntermediate Cationic Intermediate (Carbocation/Iminium) RingOpening->CationicIntermediate Propagation Electrophilic Attack on another monomer CationicIntermediate->Propagation Crosslinking Cross-linking Reactions Propagation->Crosslinking PolymerNetwork Polybenzoxazine Network (Phenolic Structure) Crosslinking->PolymerNetwork

Caption: Cationic ring-opening polymerization of benzoxazine.

Section 3: Material Characterization

Thorough characterization of the resulting polybenzoxazine is crucial to understand its properties and potential applications.

Analytical Techniques and Expected Outcomes
Technique Purpose Key Observations
Differential Scanning Calorimetry (DSC) To determine the curing behavior, glass transition temperature (Tg), and degree of cure.[1][12]An exothermic peak indicates the curing reaction. The absence of this peak in a second scan confirms complete curing. A step change in the baseline indicates the Tg.
Thermogravimetric Analysis (TGA) To evaluate thermal stability and char yield.[12][13]Provides the onset of decomposition temperature (Td) and the percentage of material remaining at high temperatures (char yield).
Fourier-Transform Infrared Spectroscopy (FTIR) To monitor the polymerization process by observing changes in characteristic chemical bonds.Disappearance of the oxazine ring-related peaks (e.g., around 920-950 cm⁻¹) and the appearance of a broad hydroxyl (-OH) peak (around 3200-3500 cm⁻¹) confirm polymerization.[8][14]
Dynamic Mechanical Analysis (DMA) To measure the viscoelastic properties, including storage modulus, loss modulus, and tan delta, as a function of temperature.Provides a more precise determination of Tg and information about the cross-link density of the polymer network.[15]
Mechanical Testing (e.g., Tensile, Flexural) To determine the mechanical properties such as strength, modulus, and toughness.[16]Quantifies the material's ability to withstand mechanical stresses.
Protocol: DSC Analysis of Curing Behavior

Instrument: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured benzoxazine monomer into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Method Setup:

    • Equilibrate at 30 °C.

    • Ramp up the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Hold at 300 °C for 1 minute.

    • Cool down to 30 °C at a rate of 20 °C/min.

    • Ramp up the temperature again from 30 °C to 300 °C at 10 °C/min (second scan).

  • Data Analysis:

    • From the first scan, determine the onset temperature, peak exothermic temperature, and the total heat of polymerization (ΔH).

    • From the second scan, determine the glass transition temperature (Tg).

Section 4: Applications and Future Outlook

The unique properties of polybenzoxazines derived from this compound open up a wide range of potential applications.

  • Aerospace and Automotive Composites: Their high thermal stability, low flammability, and excellent mechanical properties make them ideal matrix resins for fiber-reinforced composites.[1]

  • Electronic Encapsulation and Adhesives: Low dielectric constants, low water absorption, and good dimensional stability are critical for applications in the microelectronics industry.[3]

  • High-Performance Coatings: Their excellent chemical resistance and thermal stability make them suitable for protective coatings in harsh environments.[17][18][19]

  • Flame Retardants: The inherent high char yield of polybenzoxazines contributes to their excellent flame retardant properties.[13]

Property-Application Relationship Diagram

cluster_props Polymer Properties cluster_apps Potential Applications P1 High Thermal Stability (High Tg, Td) A1 Aerospace & Automotive Composites P1->A1 A3 Protective Coatings P1->A3 A4 Flame Retardant Materials P1->A4 P2 Excellent Mechanical Properties P2->A1 P3 Low Dielectric Constant & Low Water Absorption A2 Electronic Encapsulation & Adhesives P3->A2 P4 High Char Yield & Flame Retardancy P4->A4

Caption: Relationship between polymer properties and applications.

Section 5: Conclusion

This compound represents a versatile and promising monomer for the development of advanced polybenzoxazine thermosets. Its synthesis is straightforward, and its polymerization leads to materials with a desirable combination of thermal, mechanical, and electrical properties. The protocols and technical insights provided in this application note are intended to serve as a comprehensive guide for researchers aiming to explore and harness the potential of this unique monomer in their respective fields. Further research into the effects of the methyl substituent on the fine details of the polymerization mechanism and network structure will undoubtedly lead to even more tailored and high-performance materials.

References

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane C
  • Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization P
  • Various Synthetic Methods of Benzoxazine Monomers.
  • Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design.
  • A New Sight into Bio-Based Polybenzoxazine: From Tunable Thermal and Mechanical Properties to Excellent Marine Antifouling Performance. ACS Omega.
  • Simplified mechanisms for the polymerization of benzoxazines.
  • Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. Preprints.org.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. ScienceDirect.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights. MDPI.
  • (a) Benzoxazine monomer synthesis from a phenolic derivative with the...
  • Effect of phenol on the synthesis of benzoxazine. Royal Society of Chemistry.
  • Full article: Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online.
  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. Royal Society of Chemistry.
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive co
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive co
  • Polybenzoxazine-Based Coatings for Corrosion Protection.
  • Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. MDPI.
  • preparation and characterization of polybenzoxazine involving various additives. Middle East Technical University.

Sources

ring-opening polymerization (ROP) of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Ring-Opening Polymerization of Benzoxazines for High-Performance Polymers

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed technical guide to the ring-opening polymerization (ROP) of benzoxazines. We will explore the fundamental principles, polymerization mechanisms, and detailed experimental protocols, moving from monomer synthesis to comprehensive polymer characterization. This guide emphasizes the causality behind experimental choices to ensure both scientific rigor and practical success.

A critical distinction in benzoxazine chemistry is between its isomers. The vast majority of research and all known ring-opening polymerization activity involve 1,3-benzoxazines . The related 1,4-benzoxazine structures, such as 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, possess a different arrangement of the heteroatoms in the oxazine ring that makes them generally inactive for the polymerization pathways described herein. Therefore, this guide will focus on the chemistry and protocols for the polymerizable 1,3-benzoxazine isomer, providing the scientifically accurate and functional basis for producing polybenzoxazine materials.

The Foundational Chemistry of 1,3-Benzoxazine ROP

Polybenzoxazines have emerged as a superior class of phenolic resins, overcoming many drawbacks of traditional phenolics by eliminating condensation by-products and the need for strong acid catalysts.[1][2] Their polymerization process features near-zero volumetric shrinkage, excellent molecular design flexibility, and results in polymers with high thermal stability, good flame retardance, and excellent mechanical properties.[1][3]

The Cationic Ring-Opening Mechanism

The polymerization of 1,3-benzoxazines proceeds through a cationic ring-opening pathway.[4] The distorted semi-chair structure of the oxazine ring carries inherent strain, making it susceptible to opening under thermal or catalytic conditions.[1] The mechanism can be initiated in two primary ways:

  • Thermally-Induced ROP: At elevated temperatures (typically >200 °C), the oxazine ring opens to form a carbocation intermediate, which then initiates polymerization.[4][5] This process is autocatalytic, as the newly formed phenolic hydroxyl groups can accelerate the ring-opening of subsequent monomer units.

  • Cationic-Initiated ROP: The addition of a cationic initiator, such as a Lewis acid (e.g., PCl₅, AlCl₃) or a strong protic acid, can induce ring-opening at significantly lower temperatures, even at or below room temperature.[1][6] This offers greater control over the polymerization process and the final polymer structure.[6]

The initiation step is believed to involve the formation of a cation on either the oxygen or nitrogen atom of the oxazine ring, leading to different propagation pathways but ultimately resulting in a highly cross-linked polybenzoxazine network with a repeating phenolic structure.[4][7][8][9]

Figure 1: General mechanism of 1,3-benzoxazine ROP.

Synthesis of a Model 1,3-Benzoxazine Monomer

To perform ROP, a high-purity monomer is required. The following protocol details the synthesis of a common monofunctional monomer, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (P-a) , via the Mannich condensation reaction.[10][11][12]

Protocol 2.1: Monomer Synthesis (P-a)

Materials:

  • Phenol (≥99%)

  • Aniline (99%)

  • Paraformaldehyde

  • Toluene (99.9%)

  • Sodium hydroxide (1N aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1 equivalent) and aniline (1 equivalent) in toluene.

  • Reagent Addition: While stirring, slowly add paraformaldehyde (2 equivalents).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials.

  • Work-up: After cooling to room temperature, wash the reaction mixture three times with a 1N NaOH aqueous solution to remove unreacted phenol, followed by washing with deionized water until the pH of the aqueous layer is neutral.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from hexane or ethanol to yield colorless crystals.[10]

Monomer_Synthesis_Workflow Reactants 1. Mix Phenol, Aniline, Paraformaldehyde in Toluene Reflux 2. Reflux at 110°C for 4-6 hours Reactants->Reflux Wash 3. Wash with NaOH (aq) and Water Reflux->Wash Dry 4. Dry Organic Layer (MgSO4) Wash->Dry Evaporate 5. Evaporate Solvent (Rotovap) Dry->Evaporate Purify 6. Recrystallize (Hexane/Ethanol) Evaporate->Purify Characterize 7. Characterize Product (NMR, FTIR) Purify->Characterize

Figure 2: Workflow for monomer synthesis and purification.
Monomer Characterization:
  • ¹H NMR: Successful synthesis is confirmed by characteristic peaks for the methylene protons of the oxazine ring: Ar-CH₂ -N (typically a singlet around 4.6 ppm) and O-CH₂ -N (a singlet around 5.4 ppm).[11][13]

  • FTIR: Look for the disappearance of the N-H and O-H stretching bands from the starting materials and the appearance of characteristic peaks for the benzoxazine structure, including the C-O-C asymmetric stretching mode around 1230 cm⁻¹.[3]

Protocols for Ring-Opening Polymerization

The choice of polymerization method depends on the desired processing conditions and final material properties.

Protocol 3.1: Thermally-Induced Ring-Opening Polymerization

This method is straightforward but requires high temperatures. It is ideal for applications like compression molding or creating thermally stable thermosets.

Procedure:

  • Preparation: Place a sample of the purified benzoxazine monomer (e.g., 10-20 mg for analysis or a larger quantity in a suitable mold) into a differential scanning calorimetry (DSC) pan or a programmable oven.

  • Curing Cycle: Heat the sample under a nitrogen atmosphere according to a staged curing schedule. A typical schedule is:

    • 1 hour at 160 °C

    • 2 hours at 180 °C

    • 1 hour at 200 °C The exact temperatures and times should be guided by DSC analysis of the monomer, which reveals the onset and peak of the polymerization exotherm.[3][14]

  • Cooling: After the curing cycle is complete, cool the sample slowly to room temperature to prevent thermal stress and cracking. The result should be a rigid, often dark-colored, thermoset polymer.

Protocol 3.2: Cationic-Initiated Ring-Opening Polymerization

This method offers polymerization at lower temperatures, enabling solution processing and potentially leading to thermoplastic polymers if the reaction is stopped before extensive cross-linking.[6] Phosphorus pentachloride (PCl₅) is an effective initiator.[1]

Materials:

  • Purified benzoxazine monomer

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous chloroform or dichloromethane

Procedure:

  • Safety Note: PCl₅ is highly reactive with moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the benzoxazine monomer in anhydrous chloroform to a desired concentration (e.g., 1 M).

  • Initiation: In a separate flask, prepare a stock solution of PCl₅ in anhydrous chloroform. Using a syringe, add the required amount of the initiator solution to the monomer solution to achieve the desired monomer-to-initiator (M/I) molar ratio (e.g., 20:1 to 100:1).[1]

  • Polymerization: Allow the reaction to proceed at room temperature with stirring. The polymerization can be rapid, with polymer precipitation often observed.

  • Termination & Isolation: After the desired time (e.g., 1 to 7 hours), quench the reaction by pouring the mixture into a large volume of a non-solvent like methanol.[1] The precipitated polymer can then be isolated by filtration, washed with methanol, and dried under vacuum at room temperature.

ParameterThermal ROPCationic-Initiated ROP
Typical Temperature 180 - 250 °C[4]-60 to 150 °C (often room temp)[6]
Initiator None (autocatalytic)Lewis Acids (PCl₅, AlCl₃), Protic Acids[1]
Processing Melt processing, moldingSolution processing, casting
Polymer Structure Highly cross-linked thermosetControllable (thermoplastic to thermoset)[6]
Advantages Simple, no catalyst residueLow temperature, faster rates, structural control

Essential Characterization of Polybenzoxazine

Confirming the successful polymerization and understanding the properties of the resulting material are critical.

Polymer_Characterization_Workflow cluster_structure Structural Analysis cluster_thermal Thermal Properties cluster_mw Molecular Weight (for soluble polymers) Polymer Polymer Sample FTIR FTIR (Confirm Ring Opening) Polymer->FTIR DSC DSC (Measure Tg) Polymer->DSC TGA TGA (Assess Thermal Stability) Polymer->TGA GPC GPC/SEC (Determine Mn, PDI) Polymer->GPC

Sources

using 3-methyl-3,4-dihydro-2H-1,4-benzoxazine in thermoset resin formulation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine in Thermoset Resin Formulations

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the 3-Methyl Substituent in Benzoxazine Resins

Polybenzoxazines represent a class of high-performance thermosetting polymers that have garnered significant interest as alternatives to traditional phenolic and epoxy resins.[1][2][3] Their appeal lies in a unique combination of desirable properties, including near-zero volumetric shrinkage during curing, excellent thermal stability, low water absorption, and high char yield.[2][4][5] The molecular versatility of benzoxazine monomers, synthesized through a one-pot Mannich condensation of a phenol, a primary amine, and formaldehyde, allows for the fine-tuning of the final polymer's properties.[1][2][6]

This guide focuses on a specific, yet significant, variant: This compound . The introduction of a methyl group at the 3-position of the oxazine ring is not a trivial alteration. This strategic substitution can influence the monomer's reactivity, the processing parameters of the resulting resin, and the ultimate thermal and mechanical properties of the cured thermoset. For researchers and formulation scientists, understanding the implications of this methyl group is key to unlocking the full potential of this versatile monomer.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and advanced materials. It provides an in-depth exploration of the synthesis, formulation, and curing of thermoset resins incorporating this compound. The protocols and explanations herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.

Part 1: The Monomer - Synthesis and Characterization

The foundation of a high-performance thermoset lies in the purity and structural integrity of its monomer. The synthesis of this compound is a critical first step that dictates the subsequent polymerization behavior and final material properties.

Synthesis Protocol: A Modified Mannich Condensation

The synthesis of this compound is typically achieved via a Mannich condensation reaction.[1][7] This one-pot reaction is valued for its efficiency and the use of readily available starting materials.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of 2-aminophenol and 2.2 moles of paraformaldehyde in a suitable solvent such as 1,4-dioxane or toluene.

  • Initial Reaction: Stir the mixture at room temperature for 30 minutes to allow for the initial formation of intermediates.

  • Addition of the Aldehyde: Slowly add 1.1 moles of acetaldehyde to the reaction mixture. The use of acetaldehyde in place of formaldehyde for the second aldehyde equivalent is what leads to the methyl substitution at the 3-position.

  • Reflux: Heat the mixture to reflux (typically 80-110 °C, solvent-dependent) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The crude product is dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

    • The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound monomer.

Characterization of the Monomer

Verification of the monomer's structure and purity is paramount before its use in thermoset formulations. The following techniques are essential for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence and connectivity of the methyl group and the benzoxazine ring system.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups of the benzoxazine monomer. Key vibrational bands include the C-O-C stretch of the oxazine ring and the absence of a broad O-H stretch from the parent phenol.

  • Differential Scanning Calorimetry (DSC): Determines the melting point of the monomer and provides an initial indication of its polymerization exotherm.

Part 2: Formulation and Curing of Thermoset Resins

The transition from a monomer to a highly cross-linked thermoset polymer is achieved through a carefully controlled curing process. The formulation can be as simple as the neat monomer or can be compounded with other materials to achieve specific properties.

The Curing Mechanism: Ring-Opening Polymerization (ROP)

Benzoxazine monomers polymerize via a thermally activated ring-opening polymerization (ROP).[8][9] This process can be initiated without the need for a catalyst, although catalysts can be employed to lower the curing temperature.[4][9]

The accepted mechanism involves the opening of the oxazine ring to form a carbocation, which then propagates through electrophilic substitution on the aromatic rings of neighboring monomers. This leads to the formation of a highly cross-linked phenolic-type network.[10][11] The presence of the 3-methyl group can influence the stability of the carbocation intermediate, thereby affecting the polymerization kinetics.

Visualization of the Curing Pathway

curing_mechanism Monomer 3-Methyl Benzoxazine Monomer Heat Thermal Energy (Δ) Monomer->Heat ROP Ring-Opening Polymerization Monomer->ROP Propagation Heat->ROP Initiation Network Cross-linked Polybenzoxazine Network ROP->Network Cross-linking

Caption: Thermally initiated ring-opening polymerization of 3-methyl benzoxazine.

Protocol for Curing this compound Resin

This protocol outlines a typical thermal curing schedule for the neat monomer. This can be adapted for formulations containing fillers, tougheners, or other additives.

Experimental Protocol: Thermal Curing
  • Monomer Preparation: Melt the this compound monomer in a vacuum oven at a temperature just above its melting point to degas the sample and remove any entrapped air or volatile impurities.

  • Casting: Pour the molten monomer into a pre-heated mold treated with a mold release agent.

  • Curing Schedule: Place the mold in a programmable oven and apply the following multi-stage curing schedule. The multi-stage approach is crucial to manage the exotherm and prevent the formation of voids.

    • Stage 1: 150°C for 2 hours.

    • Stage 2: 170°C for 2 hours.

    • Stage 3: 190°C for 2 hours.

    • Post-cure: 210°C for 1 hour. (This step is essential to ensure complete conversion and maximize the glass transition temperature).

  • Cooling: Allow the cured thermoset to cool slowly to room temperature within the oven to minimize internal stresses.

  • Demolding: Carefully remove the cured polybenzoxazine sample from the mold.

Monitoring the Curing Process

The progress of the curing reaction can be monitored in real-time using the following techniques:

  • Differential Scanning Calorimetry (DSC): Dynamic DSC scans can be used to determine the onset and peak exotherm temperatures of the curing reaction. Isothermal DSC can be used to study the kinetics of the reaction at a specific temperature.

  • Rheometry: This technique is invaluable for determining the gel point of the resin, which is the point at which the material transitions from a viscous liquid to a solid.

  • FTIR Spectroscopy: By monitoring the disappearance of the characteristic benzoxazine ring absorption bands (e.g., around 940 cm⁻¹), the degree of conversion can be tracked throughout the curing process.[8]

Part 3: Properties of the Cured Thermoset

The final properties of the polybenzoxazine thermoset derived from this compound are a direct result of its chemical structure and the degree of cross-linking achieved during curing.

Thermal Properties

Polybenzoxazines are renowned for their excellent thermal stability.

  • Glass Transition Temperature (Tg): The Tg is a critical parameter that defines the upper service temperature of the material. It can be determined by DSC or Dynamic Mechanical Analysis (DMA). The Tg of polybenzoxazines can be influenced by the structure of the monomer and the cross-link density of the network.[12]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and degradation behavior of the cured polymer. Key parameters include the onset of decomposition temperature (Td) and the char yield at elevated temperatures. Polybenzoxazines typically exhibit high char yields, which contributes to their excellent fire resistance.[4]

Mechanical Properties

The mechanical integrity of the thermoset is crucial for its application in structural components.

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material as a function of temperature. It is used to determine the storage modulus (a measure of stiffness), loss modulus, and tan delta (a measure of damping).

  • Tensile and Flexural Testing: These standard mechanical tests provide data on the material's strength, modulus, and elongation at break.

Comparative Properties of Polybenzoxazines

The following table summarizes typical properties of polybenzoxazines, providing a baseline for what can be expected from formulations based on this compound.

PropertyTypical Value RangeTest Method
Glass Transition Temperature (Tg)140 - 250 °CDSC / DMA
Decomposition Temperature (Td5%)> 300 °CTGA
Char Yield at 800°C (in N₂)30 - 60 %TGA
Flexural Modulus3 - 5 GPaASTM D790
Water Absorption (24h immersion)< 1.0 %ASTM D570
Dielectric Constant (at 1 MHz)2.8 - 3.5ASTM D150

Note: These values are representative and can vary significantly based on the specific monomer structure, formulation, and curing conditions.

Part 4: Applications and Future Outlook

The unique property profile of polybenzoxazines, including those derived from this compound, makes them suitable for a wide range of demanding applications.

Current and Potential Applications
  • Aerospace Composites: Their high thermal stability, low moisture absorption, and excellent fire resistance make them ideal matrix resins for aerospace components.[3][13]

  • Electronic Encapsulants and Laminates: The low dielectric constant and dissipation factor are advantageous for applications in printed circuit boards and electronic packaging.[2]

  • High-Temperature Adhesives and Coatings: Their excellent thermal and chemical resistance makes them suitable for use in harsh environments.[14]

Future Research Directions

The field of polybenzoxazines is continually evolving. Future research involving this compound could focus on:

  • Toughening Strategies: Addressing the inherent brittleness of polybenzoxazines through the incorporation of toughening agents.

  • Bio-based Formulations: The development of benzoxazine resins from renewable resources to enhance sustainability.[14]

  • Advanced Composites: The use of these resins in combination with advanced reinforcements like carbon nanotubes and graphene to create multifunctional materials.[3]

References

  • Liu, X., et al. (2013). A curing system of benzoxazine with amine: reactivity, reaction mechanism and material properties. RSC Publishing.
  • Zhang, K., et al. (n.d.). Mechanism of formation and thermal properties of benzoxazine/lignin resins. Journal of Applied Polymer Science.
  • Cicarelli, P., et al. (n.d.). Curing process of benzoxazine systems. an experimental and theoretical study.
  • Wang, C., et al. (n.d.). The study on curing and weight-loss mechanisms of benzoxazine during thermal curing process. ResearchGate.
  • Ishida, H., et al. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. ResearchGate.
  • Akbar, M. A., et al. (2024). Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. MDPI.
  • Wang, Z., et al. (n.d.). Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho. ResearchGate.
  • Akkus, B., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Takeichi, T., et al. (n.d.). Thermal and Mechanical Properties of Newly Developed Poly-functional Benzoxazine. ResearchGate.
  • Mal, A., et al. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • Hafsah, A., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. NIH.
  • Wikipedia. (n.d.). Polybenzoxazine. Wikipedia.
  • Wang, Y.-X., & Ishida, H. (1999).
  • Thirukumaran, P., et al. (n.d.). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. ResearchGate.
  • Wang, Y., et al. (2019). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Reactive and Functional Polymers.
  • Lin, C.-H., et al. (2015). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ACS Publications.
  • Zhang, K., et al. (n.d.). Process of ring-opening polymerization of benzoxazines. ResearchGate.
  • Pelter, M. W., & Straub, T. S. (1995). Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment. ACS Publications.
  • Ohashi, S., & Ishida, H. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate.
  • Lin, C.-H., et al. (n.d.). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ResearchGate.
  • Ishida, H. (n.d.). Thermal characterization of substituted polybenzoxazines. ResearchGate.
  • Kuo, S.-W., & Chang, F.-C. (2001). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer.
  • Ishida, H., et al. (n.d.). Benzoxazine resins for composite materials - Recent developments. ResearchGate.
  • Johnson, R. A., et al. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Publications.
  • Trofimov, A. A., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.
  • Hafsah, A., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Publishing.
  • Sarrionandia, M., et al. (2021). Enhancing an Aerospace Grade Benzoxazine Resin by Means of Graphene Nanoplatelets Addition. NIH.
  • Zhang, K., et al. (2021). Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins. OSTI.GOV.

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Detailed Protocol and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the acquisition, processing, and detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. As a foundational scaffold in medicinal chemistry, the unambiguous structural verification of this benzoxazine derivative is critical for quality control and downstream applications in drug development. This document provides researchers, scientists, and analytical chemists with a robust protocol, an in-depth explanation of spectral features, and a framework for interpreting the NMR data with high confidence. The presented spectral assignments are based on established NMR principles and data from analogous structures, offering a reliable reference for researchers in the field.

Introduction: The Importance of the Benzoxazine Core in Drug Discovery

The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged heterocyclic system frequently incorporated into the structures of pharmacologically active compounds. Its presence can significantly influence a molecule's conformational rigidity, lipophilicity, and hydrogen bonding capacity, thereby modulating its biological activity. Accurate and detailed structural elucidation is a cornerstone of the drug development process, ensuring the identity, purity, and stability of synthesized compounds.

NMR spectroscopy stands as the premier analytical technique for the non-destructive, in-depth structural analysis of organic molecules in solution. By providing precise information on the chemical environment of each proton and carbon atom, NMR allows for the complete mapping of the molecular framework. This guide offers a detailed methodology for the NMR analysis of this compound, serving as a model protocol for similar heterocyclic systems.

Experimental Methodology

Sample Preparation Protocol

High-quality NMR data begins with meticulous sample preparation. The following protocol is designed to ensure a homogeneous sample with minimal contaminants.

  • Compound Weighing: Accurately weigh 5-10 mg of purified this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to reduce acquisition time.[1]

  • Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and for its convenient single deuterium lock signal.[1][2] It also contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: In a small vial, dissolve the compound in the deuterated solvent. Gentle vortexing can aid dissolution.[1]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided for a standard 400 MHz NMR spectrometer. These should be adapted as necessary based on the specific instrumentation available.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in CDCl3 a->b c Filter into NMR Tube b->c d Lock, Tune, and Shim c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Referencing & Integration h->i

Caption: A streamlined workflow for NMR analysis.

Table 1: ¹H NMR Acquisition Parameters (400 MHz)

ParameterValueRationale
Pulse Programzg30A standard 30° pulse angle provides a good signal-to-noise ratio for quantitative analysis.
Spectral Width16 ppmCovers the typical chemical shift range for organic molecules.
Number of Scans16Sufficient for a good signal-to-noise ratio with the recommended sample concentration.
Relaxation Delay2.0 sAllows for nearly complete T1 relaxation of most protons, ensuring accurate integration.
Acquisition Time4.0 sProvides adequate digital resolution for resolving fine coupling patterns.
Temperature298 KStandard ambient temperature for reproducibility.

Table 2: ¹³C NMR Acquisition Parameters (101 MHz)

ParameterValueRationale
Pulse Programzgpg30A proton-gated decoupling sequence with a 30° pulse angle enhances the signal of protonated carbons via the Nuclear Overhauser Effect (NOE).
Spectral Width220 ppmEncompasses the full range of expected ¹³C chemical shifts.
Number of Scans1024A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Relaxation Delay2.0 sA standard delay; may need to be increased for the detection of quaternary carbons.
Acquisition Time1.0 sBalances resolution with experimental time.
Temperature298 KConsistent with the ¹H NMR experiment.

Structural Analysis and Spectral Interpretation

For clarity in the assignment of NMR signals, the following atom numbering scheme is used for this compound.

Molecular Structure with Atom Numbering

Caption: IUPAC numbering for the this compound scaffold.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum provides key information regarding the different types of protons and their connectivity.

Table 3: Predicted ¹H NMR Signal Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale for Assignment
6.70 - 6.95m4H-H-5, H-6, H-7, H-8The four protons on the aromatic ring appear as a complex multiplet due to overlapping signals and second-order coupling effects.
4.33dd1HJ = 10.8, 3.2H-2a (axial)The diastereotopic protons at C-2 are coupled to each other (geminal coupling) and to the proton at C-3 (vicinal coupling). The axial proton typically appears at a slightly lower field than the equatorial proton.
3.98dd1HJ = 10.8, 8.5H-2b (equatorial)The geminal coupling constant is the larger value (10.8 Hz). The vicinal coupling to H-3 is different for the axial and equatorial protons.
3.75m1H-H-3This methine proton is coupled to the two protons at C-2 and the three protons of the methyl group, resulting in a complex multiplet.
3.5 (broad s)br s1H-N-HThe amine proton often appears as a broad singlet due to quadrupolar broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water.
1.28d3HJ = 6.4C3-CH₃The methyl group protons are coupled to the single proton at C-3, resulting in a doublet.
¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The carbon NMR spectrum indicates the number of chemically distinct carbon environments.

Table 4: Predicted ¹³C NMR Signal Assignments

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale for Assignment
144.8QuaternaryC-8aAromatic carbon attached to the electronegative oxygen, resulting in a downfield shift.
134.1QuaternaryC-4aAromatic carbon bonded to nitrogen.
121.7MethineC-6Aromatic CH carbon.
118.3MethineC-7Aromatic CH carbon.
116.9MethineC-5Aromatic CH carbon.
115.4MethineC-8Aromatic CH carbon.
69.8MethyleneC-2Aliphatic carbon directly attached to the oxygen atom, causing a significant downfield shift.
48.5MethineC-3Aliphatic carbon bonded to nitrogen.
19.7MethylC3-CH₃The methyl group carbon appears in the typical upfield aliphatic region.

Self-Validation and Trustworthiness of Data

The presented assignments are internally consistent and can be further validated through a series of two-dimensional (2D) NMR experiments:

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons, confirming, for example, the coupling between the H-3 proton and the protons of the C3-CH₃ group, as well as the protons at the C-2 position.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with its attached carbon, providing definitive confirmation of the assignments in Tables 3 and 4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would confirm the carbon types listed in Table 4.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By adhering to the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can achieve reliable and accurate structural characterization of this important heterocyclic compound. The provided tables of predicted chemical shifts and assignments serve as a valuable reference for scientists working in drug discovery, process development, and quality control. The principles and techniques described herein are broadly applicable to the structural elucidation of other small organic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology.
  • UCL Faculty of Mathematical & Physical Sciences.
  • University of Ottawa.

Sources

Definitive Structural Identification of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the structural identification and characterization of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine using Fourier-Transform Infrared (FT-IR) spectroscopy. 3,4-dihydro-2H-1,4-benzoxazine and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the synthesis and purity of these compounds by identifying their key functional groups. This document details the principles of spectral interpretation for the target molecule, provides validated, step-by-step protocols for sample preparation and data acquisition, and presents a table of characteristic vibrational frequencies to serve as a reliable reference for researchers.

Introduction to FT-IR in Heterocyclic Chemistry

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] The method is based on the principle that covalent bonds within a molecule vibrate at specific frequencies.[2] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint".[2] This fingerprint allows for the unambiguous identification of functional groups, making FT-IR a first-line technique for reaction monitoring, quality control, and structural confirmation of newly synthesized compounds.

For heterocyclic compounds like this compound (C₉H₁₁NO)[3], FT-IR is particularly powerful. It can simultaneously confirm the presence of the secondary amine (N-H), the aromatic ring, the aliphatic moieties (CH₃, CH₂), and the critical ether linkage (C-O-C) that define the benzoxazine ring system.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the FT-IR spectrum of this compound lies in deconstructing its molecular architecture into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb in predictable regions of the infrared spectrum.

Figure 1: Molecular Structure of this compound.

Key Structural Features and Their Expected IR Signatures:

  • N-H Group (Secondary Amine): Expect a single, medium-intensity absorption band for N-H stretching, typically located in the 3500-3300 cm⁻¹ region.[4][5] Its position can be influenced by hydrogen bonding.

  • Aromatic Ring (Benzene): The presence of the benzene ring is confirmed by multiple characteristic peaks. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7] Aromatic C=C in-ring stretching vibrations produce medium to sharp bands in the 1600-1450 cm⁻¹ region.[6]

  • Aliphatic C-H Groups (CH, CH₂, CH₃): The methyl and methylene groups in the oxazine ring will show C-H stretching absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[8] C-H bending vibrations for these groups will also be present in the 1470-1350 cm⁻¹ range.

  • C-O-C Ether Linkage (Aryl-Alkyl Ether): This is a critical linkage for confirming the heterocyclic structure. Aryl-alkyl ethers are characterized by two distinct C-O stretching bands: a strong, asymmetric stretch typically around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.[9][10][11] The asymmetric stretch is often one of the most intense peaks in the fingerprint region.[10]

  • C-N Linkage: The C-N stretching vibration of the aromatic amine moiety will appear in the 1360-1250 cm⁻¹ region.[12][13] This peak may sometimes overlap with other strong absorptions, such as the C-O-C stretch.

Interpreting the FT-IR Spectrum: A Region-by-Region Analysis

A definitive identification is achieved by systematically analyzing the spectrum. The following table summarizes the expected absorption bands, providing a reference for matching experimental data.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityCausality and Scientific Notes
~3400 - 3300N-H StretchSecondary AmineMedium, SharpThe position is sensitive to intermolecular hydrogen bonding; a sharper peak suggests less H-bonding.[5][14]
3100 - 3000C-H StretchAromatic (Ar-H)Medium to WeakAbsorptions above 3000 cm⁻¹ are a hallmark of sp² C-H bonds, distinguishing them from aliphatic sp³ C-H bonds.[6][7]
2970 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)Medium to StrongMultiple bands are expected corresponding to symmetric and asymmetric stretching of the methyl and methylene groups.[8]
1610 - 1580C=C StretchAromatic RingMediumThese overtone and combination bands are characteristic of the benzene ring's skeletal vibrations.[6]
1510 - 1470C=C StretchAromatic RingMedium to StrongAnother key indicator of the aromatic system.[6]
1470 - 1440C-H Bend (Scissoring)Methylene (-CH₂-)MediumCorresponds to the in-plane bending of the aliphatic CH₂ group in the oxazine ring.[8]
1380 - 1360C-H Bend (Symmetric)Methyl (-CH₃)MediumConfirms the presence of the methyl substituent at the 3-position.
1270 - 1230C-O-C Asymmetric StretchAryl-Alkyl EtherStrongThis is a highly diagnostic, strong peak resulting from the asymmetric stretching of the Ar-O-CH₂ system.[10][15][16]
1350 - 1250C-N StretchAromatic AmineMedium to StrongConfirms the bond between the nitrogen and the aromatic ring. This peak can sometimes merge with the strong C-O-C absorption.[12]
1050 - 1020C-O-C Symmetric StretchAryl-Alkyl EtherMediumThe second characteristic ether band, confirming the C-O-C linkage.[9][15]
950 - 920Oxazine Ring BendBenzoxazine MoietyWeak to MediumThis absorption is often cited as a characteristic "breathing" or bending mode of the entire benzoxazine ring structure.[15][17]
900 - 675C-H Bend (Out-of-Plane)Aromatic (Ar-H)StrongThe pattern of these "oop" bands can provide information about the substitution pattern on the benzene ring (in this case, 1,2-disubstituted).[6]

Validated Experimental Protocols

To ensure high-quality, reproducible data, adherence to a validated protocol is essential. The following workflow outlines the key steps from sample preparation to spectral analysis.

cluster_prep PART 1: Sample Preparation cluster_atr Method A: ATR cluster_kbr Method B: KBr Pellet cluster_measurement PART 2: Data Acquisition cluster_analysis PART 3: Data Analysis prep_start Obtain Dry Sample of This compound atr1 Clean ATR Crystal (e.g., with isopropanol) kbr1 Grind 1-2 mg of sample with ~150 mg dry KBr atr2 Place small amount of sample on crystal atr1->atr2 atr3 Apply pressure to ensure good contact atr2->atr3 measurement_start Place Sample Holder in FT-IR Spectrometer atr3->measurement_start kbr2 Transfer powder to pellet die kbr1->kbr2 kbr3 Apply pressure (~8-10 tons) to form transparent pellet kbr2->kbr3 kbr3->measurement_start bg_collect Collect Background Spectrum (Empty beam for KBr, clean crystal for ATR) measurement_start->bg_collect sample_collect Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) bg_collect->sample_collect process Process Spectrum (Automatic background subtraction, baseline correction if needed) sample_collect->process annotate Peak Picking & Annotation (Identify key wavenumbers) process->annotate compare Compare with Reference Table (Confirm presence of all key functional groups) annotate->compare report Final Report: Structural Confirmation compare->report

Figure 2: Standard workflow for FT-IR analysis of this compound.

Protocol 4.1: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and popular method that requires minimal sample preparation, ideal for solids and viscous liquids.

  • System Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂ as well as any intrinsic absorbance from the crystal.[1]

  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm to apply firm, even pressure on the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.[18]

  • Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the sample from the crystal and pressure arm tip using a suitable solvent.

Protocol 4.2: Potassium Bromide (KBr) Pellet Method

This classic transmission method is excellent for achieving high-resolution spectra of solid samples.

  • System Preparation: Power on the spectrometer and allow it to stabilize.

  • Sample and KBr Preparation: Gently grind 1-2 mg of the sample with approximately 150-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle.[18] Causality: The KBr must be exceptionally dry, as water will show broad O-H absorption bands and can make the pellet opaque.[19] Grinding reduces particle size to minimize light scattering.[20]

  • Pellet Pressing: Transfer the fine powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Background Collection: Place an empty pellet holder in the sample compartment and collect a background spectrum to account for atmospheric interference.

  • Data Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Collect the sample spectrum using similar parameters as the ATR method (4000-600 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Disposal: After analysis, carefully remove and dispose of the KBr pellet.

Trustworthiness and Troubleshooting

  • Water Contamination: The most common issue is the presence of a broad absorption band around 3400 cm⁻¹ and a sharper one near 1640 cm⁻¹, indicating moisture. For the KBr method, ensure KBr is stored in a desiccator and minimize exposure to air.[19]

  • CO₂ Contamination: Sharp, distinct peaks around 2360 cm⁻¹ are due to atmospheric carbon dioxide. Proper background subtraction should eliminate these, but their presence may indicate a poor background scan.

  • Poor Signal/Scattering: In the KBr method, an opaque or cloudy pellet can cause a sloping baseline due to light scattering (the Christiansen effect). This can be resolved by re-grinding the sample to a finer particle size or re-pressing the pellet. In ATR, poor signal is often due to insufficient contact; ensure adequate pressure is applied.

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural confirmation of this compound. By systematically analyzing the spectrum and identifying the characteristic absorption bands for the N-H, aromatic C-H, aliphatic C-H, C=C, C-N, and diagnostic C-O-C functional groups, researchers can rapidly verify the molecular structure with a high degree of confidence. The protocols outlined in this note provide a validated framework for obtaining high-quality, reproducible spectra, making FT-IR an essential tool in the workflow of synthetic chemistry and drug development.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • National Institutes of Health. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.
  • International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
  • University of California, Los Angeles. (n.d.). IR Absorption Table.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
  • National Institutes of Health. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PMC.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926.
  • Semantic Scholar. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine.
  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.
  • ResearchGate. (n.d.). The aromatic ν(C-O-CAr) ether and ν(C-O) carboxyl stretching region of the infrared spectrum of 16OB ….
  • ResearchGate. (2025). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). Maxima of the N H stretching absorption bands observed by FT-IR....
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • National Institutes of Health. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. PMC.
  • ResearchGate. (n.d.). FTIR spectrum of the benzoxazine monomer.
  • SpectraBase. (n.d.). 3,4-DIHYDRO-4-METHYL-1H-2,3-BENZOXAZINE - Optional[FTIR] - Spectrum.
  • ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....

Sources

Application Notes and Protocols for Polybenzoxazines Derived from 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Polybenzoxazine Chemistry

Polybenzoxazines (PBz) represent a class of high-performance thermosetting polymers that have garnered significant interest for their superior properties, including near-zero volumetric shrinkage during curing, excellent thermal stability, high char yield, low water absorption, and exceptional molecular design flexibility.[1][2] These characteristics make them prime candidates for advanced applications in aerospace, microelectronics, and protective coatings.[2]

This guide focuses on the potential applications of a unique polybenzoxazine derived from the monomer 3-methyl-3,4-dihydro-2H-1,4-benzoxazine . It is important to note that literature specifically detailing the synthesis and application of polymers from this exact monomer is limited. The standard synthesis of benzoxazines involves a Mannich condensation of a phenol, a primary amine, and formaldehyde.[3] The presence of a methyl group at the 3-position of the oxazine ring implies a deviation from this standard route, likely through the use of acetaldehyde in place of formaldehyde.

Therefore, this document synthesizes established knowledge on polybenzoxazines with insights from polymer chemistry to provide detailed application notes and protocols. We will explore the foundational synthesis and polymerization, followed by key application areas, while logically inferring the potential influence of the 3-methyl substituent on the final material properties. The protocols provided are based on well-established methods for analogous polybenzoxazine systems and should be considered robust starting points for research and development.

Chapter 1: Monomer Synthesis and Polymerization

Scientific Rationale: The Role of the 3-Methyl Substituent

The synthesis of this compound involves the reaction of a phenol, a primary amine, and, critically, acetaldehyde. This contrasts with the vast majority of benzoxazine syntheses that utilize formaldehyde.[3] The resulting monomer possesses a methyl group on the oxazine ring itself.

The subsequent thermally-induced Ring-Opening Polymerization (ROP) is a complex process that proceeds without the need for catalysts or the release of volatile byproducts.[1][4] The presence of the 3-methyl group is hypothesized to have two primary effects:

  • Steric Influence: The methyl group may introduce steric hindrance that could elevate the temperature required for the oxazine ring to open, potentially resulting in a higher processing temperature compared to its unsubstituted counterpart.[5]

  • Network Structure Modification: The substituent can alter the final crosslinked network structure, which in turn influences thermomechanical properties like the glass transition temperature (Tg) and crosslink density.[3][6] Studies on other substituted benzoxazines have shown that even small alkyl groups can significantly impact these final properties.[3]

Synthesis Pathway and Polymerization Mechanism

The proposed synthesis and polymerization are outlined below. The synthesis is a Mannich-like condensation, and the polymerization is a thermally activated cationic ring-opening process.[1][4]

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Phenol Phenolic Compound Monomer This compound Phenol->Monomer Mannich-like Condensation Amine Primary Amine Amine->Monomer Mannich-like Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Monomer Mannich-like Condensation Monomer_p This compound Heat Thermal Energy (Δ) Heat->Monomer_p Polymer Crosslinked Polybenzoxazine Network Monomer_p->Polymer Ring-Opening Polymerization

Caption: Proposed synthesis and polymerization workflow.

Protocol: Synthesis of 3-Methyl-Substituted Benzoxazine Monomer

This protocol is a generalized procedure and must be performed with appropriate safety measures in a fume hood.

  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge the selected phenolic compound (1.0 mol), primary amine (1.0 mol), and a suitable solvent like 1,4-dioxane or toluene.

  • Initial Mixing: Begin stirring the mixture at room temperature until a homogeneous solution is formed.

  • Aldehyde Addition: Slowly add acetaldehyde (2.2 mol, slight excess) to the solution dropwise over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a reflux temperature of 80-110°C (solvent-dependent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the solution sequentially with distilled water and a brine solution to remove unreacted starting materials and impurities.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous liquid or solid, can be purified by column chromatography or recrystallization to yield the pure this compound monomer.

  • Characterization: Confirm the structure of the synthesized monomer using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Chapter 2: Application in Advanced Corrosion Protection

Scientific Rationale: Mechanism of Protection

Polybenzoxazine coatings provide exceptional corrosion resistance by forming a dense, highly crosslinked barrier on the metal substrate.[2] Their protective action stems from several key properties:

  • Low Water Absorption: The cured network has inherently low moisture uptake, preventing corrosive species from reaching the metal surface.

  • High Adhesion: The phenolic hydroxyl groups formed during polymerization promote strong adhesion to metal surfaces.

  • Thermal Stability: The robust network withstands high temperatures without degradation, ensuring protection in demanding environments.

Scientist's Insight on the 3-Methyl Substituent: The introduction of a non-polar methyl group is expected to increase the hydrophobicity (water-repelling nature) of the polymer surface. This could further reduce water permeation and enhance the overall barrier properties of the coating compared to an unsubstituted analogue.

Protocol: Coating Application and Electrochemical Testing

G cluster_prep Preparation cluster_app Application cluster_test Testing A 1. Surface Prep (Polishing, Degreasing) B 2. Resin Formulation (Monomer in Solvent) A->B C 3. Spin/Dip Coating B->C D 4. Thermal Curing (e.g., 180-220°C) C->D E 5. Electrochemical Cell (3.5% NaCl) D->E F 6. Potentiodynamic Polarization & EIS Analysis E->F

Caption: Workflow for corrosion protection testing.

  • Substrate Preparation: a. Mechanically polish mild steel coupons to a mirror finish using successively finer grades of silicon carbide paper (e.g., 400, 800, 1200 grit). b. Degrease the coupons by sonicating them in acetone for 15 minutes, followed by rinsing with ethanol and deionized water. c. Dry the coupons under a stream of nitrogen and store them in a desiccator.

  • Coating Formulation: a. Prepare a 20% (w/v) solution of the 3-methyl-benzoxazine monomer in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or cyclohexanone.

  • Application: a. Apply the resin solution to the prepared steel coupons using a spin coater (e.g., 1000 rpm for 60 seconds) or by dip-coating to achieve a uniform film. b. Place the coated coupons in an oven at 80°C for 1 hour to evaporate the solvent.

  • Thermal Curing: a. Transfer the coupons to a programmable vacuum oven. b. Cure the coating using a stepwise thermal program. A typical cycle is: 160°C for 2 hours, 180°C for 2 hours, and a final post-cure at 200°C for 1 hour.[7] Note: The optimal curing temperature for the 3-methyl derivative may be higher and should be determined by Differential Scanning Calorimetry (DSC).

  • Electrochemical Analysis: a. Set up a three-electrode electrochemical cell with the coated coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. b. Use a 3.5% NaCl aqueous solution as the corrosive medium. c. Perform potentiodynamic polarization scans and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion rate and barrier properties of the coating.

Representative Performance Data

This table summarizes typical properties for high-performance polybenzoxazine coatings found in the literature.

PropertyTypical Value for PBz CoatingsExpected Influence of 3-Methyl Group
Adhesion Strength (ASTM D4541)> 5 MPaNeutral to Positive
Water Contact Angle90° - 110°Increase (Enhanced Hydrophobicity)
Corrosion Current (Icorr)10-7 to 10-9 A/cm²Decrease (Improved Barrier)
Water Absorption (24h immersion)< 1.0%Decrease

Chapter 3: Application in Flame Retardant Materials

Scientific Rationale: Inherent Flame Retardancy

Polybenzoxazines exhibit excellent flame retardancy due to their high aromatic content and ability to form a significant amount of thermally stable char upon exposure to fire.[8] This char layer acts as an insulating barrier, slowing heat transfer to the underlying material and reducing the release of flammable volatiles into the gas phase.[9] This mechanism makes them inherently more flame retardant than many other thermosets like epoxies or polyesters.

Scientist's Insight on the 3-Methyl Substituent: The addition of an aliphatic methyl group slightly reduces the overall percentage of aromatic content in the polymer. While the effect is likely to be small, it could lead to a marginal reduction in char yield compared to a fully aromatic, unsubstituted analogue. However, the overall high-performance characteristics are expected to be maintained.

Protocol: Preparation and Flammability Testing of a Composite
  • Resin Preparation: Melt the 3-methyl-benzoxazine monomer at a temperature approximately 20-30°C above its melting point to achieve a low-viscosity liquid.

  • Impregnation: Impregnate layers of glass fiber cloth with the molten resin using a hand lay-up technique, ensuring complete wetting of the fibers.

  • Prepreg Formation: Stack the impregnated layers (e.g., 8-12 layers) in a steel mold treated with a release agent.

  • Compression Molding and Curing: a. Place the mold in a hot press. Apply contact pressure and heat to 130°C for 30 minutes to allow the resin to flow and consolidate. b. Increase the pressure to ~1 MPa. c. Ramp the temperature to the curing schedule determined by DSC (e.g., 180°C for 2 hours, then 200°C for 2 hours). d. Cool the mold under pressure before demolding the cured laminate.

  • Specimen Preparation: Cut the cured laminate into specimens of standard dimensions for flammability tests.

  • Flammability Testing: a. UL-94 Vertical Burn Test: Subject a vertically held specimen to a flame for two 10-second applications and observe its burning behavior to assign a classification (V-0, V-1, or V-2). b. Limiting Oxygen Index (LOI): Determine the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material according to ASTM D2863.

Representative Performance Data

This table summarizes typical flammability properties for polybenzoxazine composites.

PropertyTypical Value for PBz CompositesExpected Influence of 3-Methyl Group
Limiting Oxygen Index (LOI)28 - 40%Neutral to Slight Decrease
UL-94 Rating (3 mm thickness)V-1 or V-0Likely to remain in V-1/V-0 class
Char Yield at 800°C (N₂)40 - 65%Slight Decrease
Peak Heat Release Rate (Cone Calorimetry)Low (< 200 kW/m²)Neutral to Slight Increase

Chapter 4: Application as Low-k Dielectric Materials

Scientific Rationale: Suitability for Microelectronics

Materials with a low dielectric constant (low-k) are essential for modern microelectronics to reduce signal delay, power consumption, and crosstalk in integrated circuits. Polybenzoxazines are attractive candidates due to:

  • Low Polarity: The crosslinked network has relatively low polarity.

  • Low Moisture Absorption: Water (k ≈ 80) significantly increases the dielectric constant, and the inherent hydrophobicity of PBz mitigates this issue.

  • High Free Volume: The molecular structure can be designed to create empty space (free volume) within the material, which lowers the overall dielectric constant as the dielectric constant of air is ~1.

Scientist's Insight on the 3-Methyl Substituent: The presence of the methyl group on the polymer backbone is expected to be beneficial for low-k applications. This substituent group can disrupt chain packing and increase the fractional free volume of the polymer network, which is a proven strategy for lowering the dielectric constant.

Protocol: Thin Film Preparation and Dielectric Measurement
  • Solution Preparation: Prepare a 15% (w/v) solution of the 3-methyl-benzoxazine monomer in a high-boiling-point solvent like cyclohexanone or propylene glycol monomethyl ether acetate (PGMEA). Filter the solution through a 0.2 µm PTFE filter.

  • Substrate Cleaning: Clean silicon wafers by sequentially rinsing with acetone, isopropanol, and deionized water, then drying with a nitrogen gun. Perform a final UV-ozone treatment for 5 minutes to ensure an atomically clean surface.

  • Spin Coating: a. Dispense the filtered resin solution onto the center of a silicon wafer. b. Spin coat at a speed of 1500-3000 rpm for 60 seconds to achieve the desired film thickness.

  • Soft Bake: Place the coated wafer on a hot plate at 90°C for 5 minutes to drive off the majority of the solvent.

  • Thermal Curing: a. Transfer the wafer to a programmable vacuum or nitrogen-purged oven. b. Cure the film using a precise, stepwise thermal program (e.g., 160°C for 1 hr, 180°C for 1 hr, 200°C for 1 hr, and 220°C for 1 hr). A slow ramp rate (2-3°C/min) is crucial to prevent film defects.

  • Dielectric Measurement: a. Deposit circular metal electrodes (e.g., aluminum or gold) onto the surface of the cured polybenzoxazine film via thermal evaporation or sputtering through a shadow mask to form a metal-insulator-semiconductor (MIS) capacitor structure. b. Measure the capacitance and dissipation factor of the MIS structure over a range of frequencies (e.g., 1 kHz to 1 MHz) using an LCR meter. c. Calculate the dielectric constant (k) from the measured capacitance, electrode area, and film thickness (measured by profilometry or ellipsometry).

Representative Performance Data

This table summarizes typical dielectric properties for advanced polybenzoxazine systems.

PropertyTypical Value for Low-k PBzExpected Influence of 3-Methyl Group
Dielectric Constant (k) at 1 MHz2.6 - 3.2Decrease (Favorable)
Dissipation Factor (tan δ) at 1 MHz0.005 - 0.01Neutral
Glass Transition Temp. (Tg)> 200 °CPotentially affected by network changes
5% Weight Loss Temp. (Td5)> 350 °CNeutral to Slight Decrease

References

  • Effects of Alkyl-Substituted Polybenzoxazines on Tribological Properties of Non-Asbestos Composite Friction M
  • Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. (2018).
  • Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. (2019).
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive co
  • Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. (2018). MDPI. [Link]
  • The Spatial and Electronic Effects of Substituent Groups on the Thermal Curing of Bio-Based Benzoxazines. (2022). Tech Science Press. [Link]
  • Heteronucleobase-functionalized benzoxazine: synthesis, thermal properties, and self-assembled structure formed through multiple hydrogen bonding interactions. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • Advancing coatings with polybenzoxazines: insights into molecular design, synthesis, and modification. (2024). Journal of Materials Chemistry C (RSC Publishing). [Link]
  • Synthesis and properties of two kinds of alkyl containing benzoxazine. (2020). Semantic Scholar. [Link]
  • Oxazine Ring-Substituted 4th Generation Benzoxazine Monomers & Polymers: Stereoelectronic Effect of Phenyl Substituents on Thermal Properties. (2023).
  • preparation and characterization of polybenzoxazine involving various additives. (2021). [No Source Provided]. [Link]
  • Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. (2018).
  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2024). PMC - NIH. [Link]
  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. (2020). RSC Publishing. [Link]
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. (1999). [No Source Provided]. [Link]

Sources

Application Note: Synthesizing Benzoxazine Monomers via the Mannich Condensation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

This comprehensive guide provides an in-depth exploration of the Mannich condensation reaction as the primary synthetic route for 1,3-benzoxazine monomers. Benzoxazines are a versatile class of phenolic compounds that, upon thermal curing, yield high-performance polybenzoxazine thermosets. These polymers are gaining significant attention in advanced materials and drug development due to their exceptional thermal stability, mechanical properties, low water absorption, and molecular design flexibility.[1][2] This document details the underlying reaction mechanism, provides a robust and validated experimental protocol, discusses the critical influence of reactant structure on reaction outcomes, and offers practical troubleshooting advice. The protocols and insights are tailored for researchers, scientists, and professionals aiming to design and synthesize novel benzoxazine structures with tailored properties.

Introduction: The Significance of Benzoxazines

1,3-benzoxazines are bicyclic heterocyclic compounds that serve as precursors to polybenzoxazine resins. The synthesis, first reported by Holly and Cope, is most universally achieved through a Mannich-type condensation involving a phenol, a primary amine, and formaldehyde.[3][4] This three-component reaction offers remarkable molecular design flexibility, as a vast array of commercially available phenols and primary amines can be employed, allowing for the precise tuning of the final polymer's properties.[2] The resulting polybenzoxazines exhibit near-zero volumetric shrinkage upon polymerization, a high char yield, excellent flame retardancy, and a low dielectric constant, making them superior alternatives to traditional phenolic and epoxy resins in many applications.[5]

The Mannich Reaction: Mechanistic Insights

The synthesis of the 3,4-dihydro-2H-1,3-benzoxazine ring is a classic example of a Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. In this specific case, the reaction proceeds via electrophilic aromatic substitution on an electron-rich phenol ring. While often presented as a simple one-pot reaction, the mechanism involves several key steps and intermediates.[6][7]

The reaction pathway can be summarized as follows:

  • Iminium Ion/Amine-Formaldehyde Adduct Formation: The reaction initiates with the rapid condensation of the primary amine and formaldehyde. This step quickly generates reactive intermediates such as N-hydroxymethyl amine or, more importantly, an electrophilic iminium ion.[3][5][8]

  • Mannich Base Formation (Rate-Determining Step): The electron-rich phenol attacks the iminium ion intermediate, typically at the ortho position due to steric and electronic factors. This electrophilic aromatic substitution results in the formation of an N-substituted aminomethylphenol, commonly known as the "Mannich base." This step has been identified as the rate-controlling step in the overall synthesis.[5][9]

  • Ring Closure (Cyclization): The Mannich base intermediate then reacts with a second molecule of formaldehyde. An intramolecular condensation between the phenolic hydroxyl group and the secondary amine, facilitated by formaldehyde, leads to the formation of the six-membered oxazine ring with the elimination of a water molecule.[5][10]

The causality behind this mechanism explains why a 2:1 molar ratio of formaldehyde to phenol and amine is typically required for optimal yield. The first equivalent of formaldehyde forms the Mannich base, while the second is necessary for the final ring-closing step.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Mannich Base Formation (Rate-Limiting) cluster_2 Step 3: Ring Closure Amine Primary Amine (R-NH2) Intermediate Reactive Intermediate (e.g., Iminium Ion) Amine->Intermediate reacts with Formaldehyde1 Formaldehyde (CH2O) Formaldehyde1->Intermediate MannichBase Mannich Base Intermediate Intermediate->MannichBase Electrophile Phenol Phenol Phenol->MannichBase attacks Benzoxazine Benzoxazine Monomer MannichBase->Benzoxazine reacts with Formaldehyde2 Formaldehyde (CH2O) Formaldehyde2->Benzoxazine Water Water (H2O) Benzoxazine->Water eliminates

Figure 1: High-level workflow of Benzoxazine synthesis.

Experimental Guide: A Validated Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a standard benzoxazine monomer, such as P-a (derived from Phenol and Aniline). This protocol can be adapted for various substituted phenols and amines.

3.1. Materials and Reagents

  • Phenol (or substituted phenol), AR Grade

  • Primary Amine (e.g., Aniline), AR Grade

  • Paraformaldehyde (preferred over aqueous formaldehyde for easier water removal)

  • Solvent (e.g., Toluene, 1,4-Dioxane), AR Grade

  • Sodium Hydroxide (NaOH), 1N aqueous solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Recrystallization Solvent (e.g., Hexane, Ethanol)

3.2. Step-by-Step Synthesis Protocol (P-a Monomer)

  • Reactor Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine phenol (0.1 mol), aniline (0.1 mol), and a suitable solvent like toluene (100 mL).

    • Rationale: The three-necked flask allows for controlled addition of reagents and maintenance of an inert atmosphere. Toluene is an excellent solvent as it forms an azeotrope with water, facilitating its removal during the reaction. An inert atmosphere prevents unwanted oxidation side reactions.

  • Reagent Dissolution: Stir the mixture at room temperature until all solids are completely dissolved.

  • Formaldehyde Addition: To the stirred solution, add paraformaldehyde (0.2 mol, corresponding to 2 molar equivalents of CH₂O) in one portion.

    • Rationale: A stoichiometric ratio of Phenol:Amine:Formaldehyde of 1:1:2 is crucial. Using a slight excess of paraformaldehyde (e.g., 10%) can help drive the reaction to completion and minimize the formation of Mannich bridge byproducts.[11]

  • Reaction Under Reflux: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Reflux temperature provides the necessary activation energy for the reaction. Reaction time is dependent on the reactivity of the specific phenol and amine used.

  • Work-up and Purification: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Transfer the solution to a separatory funnel and wash it three times with a 1N sodium hydroxide aqueous solution to remove any unreacted phenol.[2] c. Subsequently, wash the organic layer with deionized water until the pH of the aqueous layer is neutral (pH 7).[2]

    • Rationale: This aqueous work-up is a critical purification step. The basic wash deprotonates the acidic unreacted phenol, making it soluble in the aqueous layer, while the desired benzoxazine monomer remains in the organic phase. d. Dry the separated organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[2] e. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a viscous liquid or a solid.

  • Recrystallization: For high-purity crystalline monomers, recrystallize the crude product from a suitable solvent like hexane or ethanol.[12][13] This step is vital as impurities can significantly affect the polymerization behavior.[14] The final product should be dried in a vacuum oven. A typical yield for this reaction is >90%.[2]

Factors Influencing the Synthesis

The success of the Mannich condensation for benzoxazine synthesis is highly dependent on the electronic and steric nature of the substituents on the aromatic rings of the phenol and amine precursors.

  • Electronic Effects: Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) on the phenol increase the nucleophilicity of the aromatic ring, accelerating the rate-limiting electrophilic substitution step.[15][16] Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) decrease the ring's reactivity.

  • Steric Hindrance: Bulky substituents ortho to the hydroxyl group on the phenol can hinder the attack of the iminium ion, potentially leading to lower yields or requiring longer reaction times.

  • Oxazine Ring Stability: The nature of the substituents also impacts the stability of the final product. An EDG on the phenol moiety tends to increase the stability of the oxazine ring.[1][15] Interestingly, an EDG on the amine moiety can decrease the ring's stability, making it more susceptible to hydrolysis.[1][15]

Phenol Derivative Amine Derivative Typical Solvent Temp (°C) Time (h) Approx. Yield (%) Reference
PhenolAnilineToluene110 (Reflux)593[2]
Phenol4,4'-diaminodiphenylmethaneToluene/Isopropanol80-90890-95[11]
PhenolphthaleinAllylamineEthanol80 (Reflux)880[12]
p-CresolAnilineDioxane/Water50-80--[15]
Bisphenol-AAnilineToluene110 (Reflux)--[2]

Table 1: Summary of typical reaction conditions for various benzoxazine monomers.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Sub-optimal stoichiometry; Hydrolysis of the product.Increase reaction time and monitor by TLC. Ensure a 1:1:2 molar ratio of phenol:amine:formaldehyde. Ensure all work-up steps are performed without delay to minimize contact with water.
Formation of Side Products Incorrect stoichiometry; High reaction temperature.Use a slight excess of formaldehyde to avoid Mannich bridges.[11] Avoid excessively high temperatures which can promote side reactions.
Product is an Oil, Fails to Crystallize Presence of impurities (unreacted starting materials, oligomers).Ensure thorough purification via NaOH wash.[2] Attempt purification by column chromatography.[13]
Inconsistent Polymerization Behavior Impurities in the monomer.Recrystallize the monomer multiple times to achieve high purity, as trace impurities can catalyze or inhibit polymerization.[13][14]

Characterization of Benzoxazine Monomers

Validation of a successful synthesis is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is definitive for confirming the benzoxazine structure. Look for two characteristic singlets (or AB quartets): one around ~4.6-5.0 ppm for the Ar-CH₂ -N protons and another around ~5.3-5.8 ppm for the O-CH₂ -N protons.[2][17][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Key peaks include the C-O-C asymmetric stretching of the oxazine ring around 1230 cm⁻¹ and the disappearance of the broad O-H stretch from the starting phenol.[4] A characteristic band around 925-950 cm⁻¹ is often assigned to the benzoxazine ring structure.[19]

  • Differential Scanning Calorimetry (DSC): For pure, crystalline monomers, DSC analysis will show a sharp endothermic peak corresponding to its melting point, followed by a broad exothermic peak at a higher temperature (typically 200-280°C) representing the ring-opening polymerization.[13][20]

cluster_mechanism Detailed Reaction Mechanism Amine R-NH₂ Iminium [R-N⁺H=CH₂] ↔ R-N(H)-CH₂OH Amine->Iminium + Formaldehyde CH₂O Formaldehyde->Iminium MannichBase Mannich Base (2-(R-aminomethyl)phenol) Iminium->MannichBase electrophile Phenol Phenol (with ortho H) Phenol->MannichBase attacks Benzoxazine 1,3-Benzoxazine Ring MannichBase->Benzoxazine + Formaldehyde2 CH₂O Formaldehyde2->Benzoxazine Water H₂O Benzoxazine->Water - (Dehydration)

Figure 2: Key steps in the Mannich condensation mechanism.

Conclusion

The Mannich condensation is a powerful, versatile, and efficient method for synthesizing a wide array of benzoxazine monomers.[2] By understanding the underlying mechanism and the influence of reactant structures, researchers can rationally design and produce novel monomers with specific properties for advanced applications. The protocol provided herein serves as a validated starting point for these synthetic endeavors. Meticulous control over stoichiometry and a strong emphasis on purification are paramount to obtaining high-quality monomers that exhibit predictable and desirable polymerization characteristics.

References

  • Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. Physical Chemistry Chemical Physics.
  • Effect of phenol on the synthesis of benzoxazine. RSC Advances.
  • Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. RSC Publishing.
  • Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. RSC Publishing.
  • Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. The Journal of Physical Chemistry A.
  • Effect of phenol on the synthesis of benzoxazine. RSC Publishing.
  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Chinese Journal of Polymer Science.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. Polymer International.
  • Influence of natural substituents in the polymerization behavior of novel bio-based benzoxazines. ResearchGate.
  • Synthesis and characterization of benzoxazine-based phenolic resins: Crosslinking study. ResearchGate.
  • Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Taylor & Francis Online.
  • Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. ResearchGate.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.
  • Simplified reaction mechanism of benzoxazine and amine... ResearchGate.
  • One-Pot Synthesis of Benzoxazines Through Mannich Condensations. Asian Journal of Chemistry.
  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials.
  • DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate.
  • Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. ResearchGate.
  • Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. PMC.
  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.
  • One-pot Mannich condensation synthesis of benzoxazine. ResearchGate.
  • Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. ResearchGate.
  • One-pot Mannich condensation synthesis of benzoxazine. ResearchGate.
  • 1H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate.
  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate.
  • Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde. Industrial & Engineering Chemistry Research.

Sources

Troubleshooting & Optimization

improving the yield of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced efficiency in heterocyclic synthesis, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common pitfalls of this synthesis and significantly improve your reaction yields.

This guide is structured to function as a self-validating system, explaining not just the "how" but the critical "why" behind each experimental step and troubleshooting recommendation.

Overview of the Primary Synthetic Route

The most common and direct approach to synthesizing this compound involves the reaction of 2-aminophenol with a suitable three-carbon electrophile, typically 1-chloroacetone or a related compound, followed by an intramolecular cyclization. The reaction proceeds via initial N-alkylation of the more nucleophilic amino group, followed by a reductive cyclization step.

A key challenge in this synthesis is controlling the chemoselectivity between N-alkylation and O-alkylation of the 2-aminophenol starting material.[1] The formation of an intramolecular hydrogen bond between the hydroxyl and amino groups can reduce the nucleophilicity of the amine, potentially leading to low yields.[2]

Troubleshooting Guide: Enhancing Your Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has a very low or no yield of the desired this compound. What are the likely causes and solutions?

Low yields are the most frequent complaint and can stem from several factors, from reagent quality to suboptimal reaction conditions.

Possible Cause A: Low Reactivity of Starting Materials

The nucleophilicity of the amine in 2-aminophenol can be compromised.

  • Solution 1: Optimize the Base. The choice of base is critical. A weak base may not sufficiently deprotonate the phenol or activate the amine. Switch from a weak base like sodium bicarbonate (NaHCO₃) to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] These bases effectively scavenge the generated acid and can promote the desired N-alkylation.

  • Solution 2: Increase Reactivity of the Electrophile. If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. The reactivity order is I > Br > Cl.[3]

Possible Cause B: Suboptimal Reaction Conditions

The solvent and temperature play a pivotal role in reaction kinetics and selectivity.

  • Solution 1: Solvent Selection. Employ a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are excellent for Sₙ2 reactions, as they solvate the cation of the base while leaving the anion relatively free and highly reactive.[3]

  • Solution 2: Temperature Adjustment. Gradually increase the reaction temperature in 10-20 °C increments. While higher temperatures can increase the reaction rate, be cautious of potential decomposition or increased side-product formation. Monitor the reaction closely using Thin-Layer Chromatography (TLC).[4]

Possible Cause C: Presence of Impurities

Water and other impurities can severely hinder the reaction.

  • Solution 1: Ensure Anhydrous Conditions. Dry all glassware thoroughly (flame-dry or oven-dry).[4] Use anhydrous solvents and ensure your starting materials are pure and dry. The presence of water can hydrolyze reagents and interfere with the base.

  • Solution 2: Purify Starting Materials. If the purity of your 2-aminophenol or alkylating agent is questionable, purify them by recrystallization or distillation before use.[4]

Q2: I'm observing significant byproduct formation alongside my desired product. How can I improve the selectivity?

The primary byproduct is often the O-alkylated isomer, resulting from the reaction at the hydroxyl group of 2-aminophenol.

Possible Cause A: O-Alkylation is Competing with N-Alkylation

Reaction conditions can favor attack by the phenoxide oxygen.

  • Solution 1: Modify the Base/Solvent System. Harder bases and polar protic solvents can favor O-alkylation. Using a softer base in a polar aprotic solvent (like K₂CO₃ in DMF) generally favors the desired N-alkylation.

  • Solution 2: Two-Step Procedure. Consider a two-step approach. First, protect the hydroxyl group as a silyl ether or another suitable protecting group. Perform the N-alkylation, and then deprotect the hydroxyl group to induce cyclization. This provides excellent control over selectivity.

Possible Cause B: Polymerization or Dimerization

Under harsh conditions, starting materials or the product can polymerize, often resulting in a tarry reaction mixture.[2]

  • Solution 1: Lower the Reaction Temperature. High temperatures can promote unwanted polymerization pathways. Find the minimum temperature at which the reaction proceeds at a reasonable rate.[4]

  • Solution 2: Control Reagent Stoichiometry. Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile and can minimize side reactions like over-alkylation.[3]

Q3: My reaction starts but appears to stall before all the starting material is consumed. What should I do?

A stalled reaction often points to the deactivation of a key reagent or catalyst.

Possible Cause A: Insufficient Base or Catalyst

The base or catalyst may be consumed by side reactions or impurities.

  • Solution 1: Add More Base/Catalyst. If you observe that the reaction has stalled (via TLC analysis), adding an additional portion of the base may restart it. Ensure the base is not clumping at the bottom of the flask and is being effectively stirred.

  • Solution 2: Use an Inert Atmosphere. If your catalyst or reagents are sensitive to air or moisture, run the reaction under an inert atmosphere of nitrogen or argon.[3]

Possible Cause B: Low Reaction Temperature

The activation energy for the final, rate-limiting step may not be reached.

  • Solution: Incremental Temperature Increase. As mentioned previously, a careful, stepwise increase in temperature can often push a stalled reaction to completion.[3]

Frequently Asked Questions (FAQs)

  • What is the general mechanism for the synthesis? The reaction typically begins with the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbon of the alkylating agent (e.g., 1-chloroacetone). This is an Sₙ2 reaction that forms an N-alkylated intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbonyl (if using a keto-halide) which is then reduced, or a similar ring-closing step occurs to form the 1,4-benzoxazine ring.

  • What are the best analytical techniques to monitor the reaction? Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the disappearance of starting materials and the appearance of the product.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis and to identify byproducts.

  • Are there alternative, modern synthetic routes? Yes, several advanced methods have been developed. These include Lewis acid-catalyzed ring-opening of activated aziridines followed by a copper-catalyzed intramolecular cyclization, and palladium-catalyzed tandem reactions, which can offer excellent yields and even enantioselectivity.[5] Another efficient route involves the reduction of commercially available benzoxazoles followed by a ring closure reaction.[6]

  • How can the final product be effectively purified? The most common purification method is flash column chromatography on silica gel.[7] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be effective if the product is a solid and the impurities have different solubility profiles.[2]

Data Presentation & Protocols
Table 1: Influence of Key Parameters on Yield
ParameterCondition AEffect of Condition ACondition BEffect of Condition B
Base NaHCO₃ (weak)Low conversion, potential O-alkylationK₂CO₃ or Cs₂CO₃ (strong)Higher conversion, favors N-alkylation[3]
Solvent Toluene (non-polar)Slow reaction rate, poor solubilityDMF or DMSO (polar aprotic)Increased reaction rate[3]
Temperature Room TemperatureVery slow or no reaction80-110 °C (Reflux)Faster reaction, risk of side products[3]
Atmosphere AirPotential oxidation of 2-aminophenolNitrogen or ArgonProtects sensitive reagents, cleaner reaction
Detailed Experimental Protocol: Synthesis via N-Alkylation

This is a representative protocol and may require optimization.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) and anhydrous N,N-Dimethylformamide (DMF).

  • Heating: Begin stirring and heat the mixture to 80 °C under a nitrogen atmosphere.

  • Electrophile Addition: Slowly add 1-chloroacetone (1.1 eq.) dropwise over 30 minutes.

  • Reaction: Increase the temperature to 100-110 °C and allow the reaction to proceed for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Visualizations
General Reaction Mechanism

Reaction_Mechanism aminophenol 2-Aminophenol intermediate N-Alkylated Intermediate aminophenol->intermediate 1. N-Alkylation (SN2) electrophile R-X (e.g., 1-Chloroacetone) electrophile->intermediate base Base (e.g., K₂CO₃) base->aminophenol Deprotonation product 3-Methyl-3,4-dihydro- 2H-1,4-benzoxazine intermediate->product 2. Intramolecular Cyclization

Caption: General mechanism for benzoxazine synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Base, Solvent, Temp) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_byproducts Analyze Byproducts (TLC, GC-MS) byproducts_id O-Alkylation or Polymerization? check_byproducts->byproducts_id reagents_ok->check_conditions Yes action_purify Purify/Dry Reagents & Solvents reagents_ok->action_purify No conditions_ok->check_byproducts Yes action_optimize Optimize Conditions: - Stronger Base - Polar Aprotic Solvent - Adjust Temperature conditions_ok->action_optimize No action_selectivity Improve Selectivity: - Slow Reagent Addition - Lower Temperature - Use Protecting Group byproducts_id->action_selectivity end Improved Yield byproducts_id->end Other Issue action_purify->check_reagents action_optimize->check_conditions action_selectivity->end

Caption: A logical workflow for troubleshooting low yields.

References
  • Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives - Benchchem.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • How to optimize the yield of N-Formyl-2-aminophenol synthesis. - Benchchem.
  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES - Semantic Scholar.
  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][4]benzoxazines.
  • Application Note: A Guide to the N-Alkylation of Aminophenols - Benchchem.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review | Request PDF - ResearchGate.
  • N-alkylation of aminophenols : r/Chempros - Reddit.

Sources

Technical Support Center: Purification of Crude 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies in a practical question-and-answer format.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before attempting any purification, a preliminary assessment of your crude material is critical. This initial analysis will dictate the most effective and efficient purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual 2-aminophenol derivatives or precursors to the "C2-N" fragment of the molecule.

  • Side-Reaction Products: The synthesis of benzoxazines, particularly via Mannich-type reactions, can be susceptible to the formation of byproducts.[1] These can include dimers, trimers, or other oligomeric species, which can be challenging to separate.[2]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis may persist in the crude product.

  • Solvent Residues: Residual high-boiling solvents like DMF, DMSO, or toluene can be present.

Here is a summary of potential impurities based on common synthetic pathways:

Impurity TypePotential Structure/CompoundTypical Polarity (TLC)Rationale for Formation
Starting MaterialSubstituted 2-AminophenolMore PolarIncomplete reaction.
Starting MaterialAldehyde/Ketone PrecursorVariesIncomplete reaction.
Side ProductN,N'-Methylenebis(aniline) derivativesLess PolarSelf-condensation of intermediates.[1]
Side ProductDimeric/Oligomeric SpeciesVaries (often less polar)Uncontrolled condensation, especially at high temperatures.[3]
ReagentPhase-Transfer Catalyst (e.g., Aliquat 336)Very PolarCarried through workup.

Q2: What initial analytical techniques should I use to assess my crude product's purity?

A2: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is your first and most crucial tool. Develop a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that provides good separation between your desired product (visualized by UV light and/or staining) and major impurities. This will inform your choice of purification method.

  • ¹H NMR Spectroscopy: A quick proton NMR of the crude material can reveal the presence of unreacted starting materials, solvent residues, and major byproducts by identifying their characteristic signals. It provides a semi-quantitative estimate of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more detailed picture, showing the number of components and their molecular weights, which helps in identifying unknown impurities.

Part 2: Troubleshooting Common Purification Scenarios

This section addresses specific problems you may encounter during purification. The following workflow diagram provides a general decision-making framework.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Techniques cluster_end Final Product Start Crude 3-methyl-3,4-dihydro- 2H-1,4-benzoxazine Analysis TLC & ¹H NMR Analysis Start->Analysis Decision Is the product a solid? Are impurities significantly different in polarity? Analysis->Decision ColChrom Silica Gel Column Chromatography Decision->ColChrom No (Oil or Close Impurities) Recrystal Recrystallization Decision->Recrystal Yes (Solid, Polarity Differs) Distill Distillation (for oils) ColChrom->Distill If still oily Verify Verify Purity (HPLC, NMR) ColChrom->Verify Recrystal->Verify Distill->Verify Final Pure Product (>95%) Verify->Final Purity Confirmed

Caption: General purification workflow for this compound.

Q3: My crude product is a dark, intractable oil. Column chromatography seems inevitable, but how can I make it manageable?

A3: This is a very common scenario. Dark oils often contain polymeric byproducts.

  • Causality: High reaction temperatures or prolonged reaction times can lead to the formation of high-molecular-weight, colored oligomers that are difficult to handle and purify.[3]

  • Troubleshooting Steps:

    • Pre-adsorption (Dry Loading): Do not load the oil directly onto the column. Dissolve the crude oil in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely under reduced pressure until you have a free-flowing powder. This ensures that the compound is loaded onto the column in a concentrated band, leading to better separation.

    • Solvent System Selection: Use TLC to find an eluent system that moves your product to a retention factor (Rƒ) of ~0.25-0.35. A common starting point is a gradient of ethyl acetate in hexanes.

    • Consider a Silica "Plug": If the oil is extremely dark, you can first pass a solution of it through a short pad of silica gel (a "plug") using a moderately polar solvent (e.g., 20% Ethyl Acetate/Hexane). This can remove the most polar, colored baseline impurities, making the subsequent fine purification by column chromatography much cleaner.

Q4: My column chromatography gives poor separation between my product and a close-running impurity. How can I improve the resolution?

A4: Improving resolution requires manipulating the interactions between your compounds, the stationary phase (silica), and the mobile phase (eluent).

  • Causality: Poor separation occurs when the difference in affinity of the compounds for the silica gel is minimal in the chosen eluent system.

  • Troubleshooting Workflow:

Column_Troubleshooting Start Poor Separation (Close Spots on TLC) Option1 Decrease Eluent Polarity Start->Option1 Option2 Change Solvent System Start->Option2 Option3 Use a Longer Column Start->Option3 Result1 Increases interaction with silica, better separation of polar compounds. Option1->Result1 Result2 Example: Switch from EtOAc/Hexane to DCM/Methanol or Toluene/EtOAc. Changes selectivity. Option2->Result2 Result3 Increases theoretical plates, more interaction time. Option3->Result3 End Improved Resolution Result1->End Result2->End Result3->End

Caption: Troubleshooting guide for poor column chromatography separation.

  • Expert Insight: Sometimes, adding a small amount (~0.5-1%) of a modifier to your eluent can dramatically improve separation. For a basic compound like your benzoxazine, adding triethylamine (Et₃N) can deactivate acidic sites on the silica gel, reducing tailing and improving peak shape. Conversely, a drop of acetic acid can help with acidic impurities.

Q5: I've isolated my product as a solid, but my recrystallization attempt resulted in "oiling out." What should I do?

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated with impurities.

  • Causality: The compound separates from the solution as a liquid phase rather than forming a crystal lattice because it is either too soluble or the solution is too impure.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Your solution might be too concentrated. Add more hot solvent until the oil redissolves completely, then allow it to cool slowly again.

    • Change the Solvent System: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You may need to use a binary solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) at high temperature, and then slowly add a poor solvent (like water or hexanes) until the solution becomes turbid (cloudy). Re-heat to clarify and then cool slowly. Several patents mention recrystallization from ethanol or ether for related benzoxazine derivatives.[4]

    • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure crystal, add a tiny speck ("seed crystal") to the cooled solution to initiate crystallization.

Part 3: Detailed Experimental Protocols

These protocols are generalized and should be adapted based on the scale of your reaction and your initial analysis.

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel mass to crude product mass).

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% Ethyl Acetate/Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Prepare your crude product as a dry-loaded sample as described in Q3.

    • Carefully add the silica-adsorbed product to the top of the packed column, creating a thin, even layer.

    • Gently add a small layer of sand on top to prevent disturbance of the sample layer when adding eluent.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) to elute your product. A typical gradient might be from 5% to 20% Ethyl Acetate in Hexane.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Optimized Recrystallization
  • Solvent Screening:

    • Place a small amount of your crude solid (10-20 mg) in several test tubes.

    • Add a small amount (0.5 mL) of different solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. A good solvent will fully dissolve your compound when hot.

    • Allow the promising candidates to cool to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline solid.

  • Bulk Recrystallization:

    • Place the bulk of your crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate and a reflux condenser). Continue adding solvent until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Rapid cooling leads to smaller, less pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

    • Dry the crystals under vacuum.

References

  • Zheken, K., et al. (2016). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[6][7]benzoxazines. ResearchGate.
  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.
  • Oinuma, H., et al. (1995). 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same. Google Patents (US5420126A).
  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Celik, H. (2014). preparation and characterization of polybenzoxazine involving various additives. Thesis.
  • Wang, C., et al. (2016). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. ResearchGate.
  • Sharaf El-Din, H. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.
  • Sharaf El-Din, H. A., et al. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate.

Sources

Technical Support Center: Scaling Up 3-methyl-3,4-dihydro-2H-1,4-benzoxazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, chemists, and process development professionals. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure the successful and efficient production of this key heterocyclic intermediate.

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is crucial for accessing a range of pharmacologically active molecules.[1] However, scaling this chemistry from the bench to pilot or manufacturing scales introduces significant challenges, including controlling side reactions, ensuring product purity, and achieving consistent yields.[2] This guide provides field-proven insights to navigate these complexities.

Section 1: Synthesis Workflow and Key Control Points

A robust production process begins with a well-defined workflow. The diagram below outlines the critical stages from reaction setup to final product analysis. Success in scaling up hinges on meticulous control at each of these points.

G Figure 1. General Synthesis & QC Workflow cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Quality Control Stage A Reagent Preparation (2-Aminophenol, Propylene Oxide) B Reaction Setup (Solvent, Temp. Control) A->B Charge Reagents C Reaction Monitoring (TLC, HPLC, GC-MS) B->C Initiate Reaction D Work-up & Extraction (Quenching, Phase Separation) C->D Reaction Complete E Solvent Removal (Rotary Evaporation) D->E F Final Purification (Column Chromatography/Recrystallization) E->F G Structure Verification (NMR, MS) F->G Purified Product H Purity Analysis (HPLC, GC) F->H I Final Product Approval G->I H->I

Caption: General Synthesis & QC Workflow

Section 2: Troubleshooting Guide

This section directly addresses issues that may arise during the synthesis. The table below is structured to help you quickly identify a problem, understand its likely cause, and implement an effective solution.

Observed Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Low or No Product Formation 1. Reagent Quality: 2-Aminophenol may be oxidized (often indicated by a dark color). Propylene oxide may have oligomerized. 2. Insufficient Temperature: The ring-closing reaction is thermally dependent. 3. Incorrect Stoichiometry: An excess of one reagent can lead to side-product formation.1. Verify Reagents: Use freshly opened or purified 2-aminophenol. Confirm the purity of propylene oxide via GC or NMR. Oxidized starting materials can inhibit the reaction or create intractable impurities. 2. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring via TLC or HPLC. Refluxing in a suitable solvent like ethanol or toluene is a common strategy.[3] 3. Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more volatile reagent (propylene oxide) to drive the reaction to completion.
Significant Byproduct Formation (e.g., Oligomers) 1. High Reaction Temperature: Benzoxazine synthesis, particularly solvent-free methods, can be prone to oligomerization at elevated temperatures.[3] 2. Presence of Water/Protic Impurities: Water can interfere with intermediates and promote side reactions. 3. Extended Reaction Time: Leaving the reaction for too long after completion can lead to product degradation or further reactions.1. Reduce Temperature/Use Solvent: If running solvent-free, consider switching to a solvent-based synthesis (e.g., toluene, xylene) to allow for lower, more controlled temperatures.[2] This minimizes intermolecular reactions that lead to oligomers. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents if the chosen synthetic route is moisture-sensitive. 3. Monitor Closely: Determine the optimal reaction time through kinetic studies (e.g., sampling every hour). Quench the reaction promptly upon completion.
Product is a Dark Oil, Difficult to Purify 1. Oxidation: 2-Aminophenol and the product itself can be sensitive to air oxidation, especially at high temperatures. 2. Polymeric Impurities: High molecular weight oligomers formed during the reaction are often colored and viscous.[3]1. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. 2. Purification Strategy: Attempt purification via column chromatography using a gradient elution (e.g., hexane/ethyl acetate).[4] If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be highly effective.
Inconsistent Yields Upon Scale-Up 1. Poor Heat Transfer: What works in a small flask may not translate to a large reactor. Localized "hot spots" can cause decomposition and side reactions. 2. Inefficient Mixing: Inadequate agitation can lead to poor mass transfer between reagents, resulting in an incomplete and messy reaction. 3. Exothermic Control: The initial reaction of 2-aminophenol with propylene oxide can be exothermic. A runaway reaction can lead to a total loss of the batch.1. Reactor Engineering: Ensure the reactor has adequate surface area and a reliable heating/cooling jacket for precise temperature control. 2. Optimize Agitation: Use an overhead stirrer with appropriate impeller design to ensure the reactor contents are homogeneous. 3. Controlled Addition: Add the propylene oxide slowly and sub-surface to the heated solution of 2-aminophenol. This allows the heat of reaction to be safely dissipated.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for producing this compound on a multi-gram scale?

A common and effective method is the direct condensation of 2-aminophenol with 1,2-epoxypropane (propylene oxide). This reaction involves the nucleophilic attack of the amino group on the epoxide, followed by an intramolecular cyclization of the phenolic hydroxyl group. This one-pot method is generally efficient, but requires careful temperature control to prevent the formation of byproducts.[5]

Q2: How does solvent choice impact the reaction outcome?

Solvent choice is critical. While some benzoxazine syntheses can be performed solvent-free, this often requires high temperatures that can lead to oligomerization.[3] Using a solvent like ethanol, isopropanol, or toluene allows the reaction to proceed at a controlled reflux temperature, often resulting in a cleaner reaction profile and easier purification. A solvent also aids in managing the exothermicity of the initial epoxide opening.[6]

Q3: What are the best practices for monitoring the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method for at-a-glance monitoring. Co-spot the reaction mixture with your starting material (2-aminophenol). The reaction is complete when the 2-aminophenol spot has been completely consumed and a new, typically higher Rf product spot is dominant. For more quantitative analysis during process development, HPLC or GC-MS are recommended.

Q4: My final product shows impurities by NMR even after column chromatography. What are the next steps?

If non-volatile impurities persist, recrystallization is the preferred method.[4] If the product is an oil, a second pass through a chromatography column with a shallower solvent gradient may be necessary. Alternatively, techniques like Kugelrohr distillation can be effective for purifying thermally stable, low-melting solids or oils under high vacuum.

Q5: What safety precautions are essential when running this synthesis?

  • 2-Aminophenol: Is toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propylene Oxide: Is a flammable liquid with a low boiling point and is a suspected carcinogen. It must be handled in a well-ventilated fume hood.

  • Pressure Build-up: The reaction is often heated in a sealed vessel or with a reflux condenser. Ensure the system is not closed to avoid dangerous pressure build-up. Always use a condenser to prevent the loss of volatile reagents.

Section 4: Troubleshooting Decision Logic

When encountering a failed or suboptimal reaction, a logical approach to troubleshooting is essential. The following diagram illustrates a typical decision-making process to diagnose and solve common issues.

G Figure 2. Troubleshooting Decision Tree cluster_invisible Start Reaction Outcome Suboptimal Check_Yield Is Yield < 50%? Start->Check_Yield Check_Purity Analyze Crude Purity (TLC/NMR) Check_Yield->Check_Purity No SM_Remaining Is starting material present? Check_Yield->SM_Remaining Yes Complex_Mixture Is it a complex mixture? Check_Purity->Complex_Mixture Action_Reagents Verify Reagent Purity & Stoichiometry Check_Purity->Action_Reagents If issues persist Action_Conditions Lower Temp, Add Solvent, Use Inert Atmosphere Complex_Mixture->Action_Conditions Yes (Oligomers/Degradation) Action_Purify Optimize Purification (Column, Recrystallization) Complex_Mixture->Action_Purify No (Few Byproducts) SM_Remaining->Check_Purity No Action_Temp Increase Temp or Time Monitor Reaction Kinetics SM_Remaining->Action_Temp Yes Success Process Optimized Action_Temp->Success Action_Conditions->Success Action_Purify->Success

Caption: Troubleshooting Decision Tree

Section 5: Reference Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. It should be adapted and optimized based on your specific laboratory or manufacturing setup.

Materials:

  • 2-Aminophenol (10.91 g, 100 mmol)

  • 1,2-Epoxypropane (propylene oxide) (7.0 mL, 100 mmol)

  • Ethanol (200 mL)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (10.91 g, 100 mmol) and ethanol (200 mL).

  • Reagent Addition: Stir the mixture until the 2-aminophenol is fully dissolved. Add 1,2-epoxypropane (7.0 mL, 100 mmol) to the solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of 2-aminophenol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (150 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the pure this compound.[4]

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(13), 7907-7918. [Link]
  • Lin, C. H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
  • Rimdusit, S., et al. (2015). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
  • Kiskan, B., et al. (2019). Optimization of reaction conditions for the synthesis of benzoxazines from 2‐((arylamino)methyl)phenols.
  • Pavia, D. L., et al. (1995). Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment.
  • Ismail, N. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Yagci, Y. (2021). Preparation and characterization of polybenzoxazine involving various additives. Thesis. [Link]
  • Takeichi, T., et al. (2015). Various Synthetic Methods of Benzoxazine Monomers.
  • Mollica, A., & Mahdy, A. (2018). How to open the resin when synthesis benzoxazine monomer? and what caused it?.
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Ishida, H. (2020). Benzoxazine Chemistry in Solution and Melt. ideXlab. [Link]
  • Katritzky, A. R., & Rachwal, S. (2010). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • Ramirez, C. P., & Ishida, H. (2021). Simplified mechanisms for the polymerization of benzoxazines.
  • Kablov, E. N., et al. (2021).
  • Ismail, N. A., et al. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This scaffold is a crucial building block in medicinal chemistry and materials science, and its efficient synthesis is paramount for advancing research and development. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Foundational Synthetic Strategy & Mechanism

The most common and cost-effective method for synthesizing this compound involves the condensation of 2-aminophenol with a suitable three-carbon electrophile, typically 1-chloro-2-propanol or propylene oxide. The reaction proceeds via a tandem O-alkylation followed by an intramolecular N-alkylation (cyclization).

Core Mechanism: The reaction is typically performed in a polar aprotic solvent with a moderate base. The base selectively deprotonates the more acidic phenolic hydroxyl group of 2-aminophenol, generating a phenoxide intermediate. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the three-carbon unit. The resulting intermediate undergoes a subsequent intramolecular SN2 reaction, where the amine group attacks the carbon bearing the leaving group (or the other carbon of the opened epoxide ring), leading to the formation of the six-membered benzoxazine ring.

Reaction_Mechanism cluster_start Step 1: Deprotonation cluster_alkylation Step 2: O-Alkylation cluster_cyclization Step 3: Intramolecular Cyclization (SN2) 2-Aminophenol 2-Aminophenol Phenoxide Phenoxide Intermediate 2-Aminophenol->Phenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) Intermediate Ring-Opened Intermediate Phenoxide->Intermediate + Electrophile Electrophile Propylene Oxide (or 1-chloro-2-propanol) Product 3-Methyl-3,4-dihydro- 2H-1,4-benzoxazine Intermediate->Product Intramolecular   Attack

Caption: General mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%), and TLC analysis shows significant unreacted 2-aminophenol. What are the primary factors to investigate?

A1: Low conversion is a frequent challenge, often stemming from suboptimal reaction parameters or reagent quality. Here’s a systematic approach to troubleshooting:

  • Base Selection and Stoichiometry: The choice of base is critical. While strong bases like NaH can be used, they can also lead to side reactions if not handled carefully.[1] A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often ideal. These bases are strong enough to deprotonate the phenol but not the amine, preventing unwanted side reactions.

    • Causality: Using at least 1.5-2.0 equivalents of the base ensures that the phenolic proton is fully scavenged, driving the equilibrium towards the reactive phenoxide intermediate. Insufficient base will leave a significant portion of the 2-aminophenol unreacted.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are preferred. They effectively solvate the cation of the base (e.g., K⁺) and the phenoxide, enhancing nucleophilicity without interfering with the reaction.

    • Causality: Protic solvents (e.g., ethanol, water) can protonate the phenoxide intermediate, reducing its nucleophilicity and slowing down or stalling the reaction.

  • Temperature Control: This reaction typically requires heating. A temperature range of 80-120 °C is common.

    • Causality: Insufficient temperature will result in a very slow reaction rate for the cyclization step. However, excessively high temperatures (>140 °C) can promote decomposition and the formation of polymeric side products.

ParameterPotential Problem with Suboptimal ChoiceRecommended Optimization
Base Incomplete deprotonation; side reactions.Use 1.5-2.0 eq. of K₂CO₃ or Cs₂CO₃.
Solvent Low reactivity; poor solubility.Use dry DMF, Acetonitrile, or DMSO.
Temperature Slow or stalled reaction; product decomposition.Screen temperatures from 80 °C to 120 °C.
Reagents Presence of inhibitors (e.g., water, oxidation products).Use freshly purified 2-aminophenol and anhydrous solvent.

Q2: My TLC shows multiple spots close to the product spot, leading to difficult purification. What are the likely side products and how can I minimize them?

A2: The formation of isomers and dimers is the most common source of purification headaches.

  • N-Alkylated Impurity: Direct alkylation of the amine group of 2-aminophenol can occur, though it is generally less favorable than O-alkylation under basic conditions. This leads to an isomeric amino alcohol that will not cyclize.

  • Dimerization/Oligomerization: If the electrophile (e.g., 1-chloro-2-propanol) reacts with the product or another intermediate, dimers or oligomers can form. One common side product is the bis-alkylation of 2-aminophenol.[1]

  • Minimization Strategy:

    • Controlled Addition: Add the electrophile (propylene oxide or 1-chloro-2-propanol) slowly to the heated mixture of 2-aminophenol and base. This maintains a low concentration of the electrophile, favoring the intramolecular cyclization over intermolecular side reactions.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the electrophile. A large excess will significantly increase the rate of side reactions.

    • Base Choice: As mentioned, a base like K₂CO₃ favors O-alkylation, which is the productive first step for the desired cyclization.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents 1. Verify Reagent Quality - Purity of 2-aminophenol? - Anhydrous solvent? Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions - Correct Base/Solvent? - Optimal Temperature? Start->CheckConditions CheckSideProducts 3. Identify Side Products - TLC/LC-MS analysis - Isomers or Dimers? Start->CheckSideProducts OptimizeBase Optimize Base (Switch to K₂CO₃/Cs₂CO₃) CheckReagents->OptimizeBase OptimizeTemp Optimize Temperature (Screen 80-120 °C) CheckConditions->OptimizeTemp OptimizeAddition Adjust Addition Rate (Slow addition of electrophile) CheckSideProducts->OptimizeAddition Purify Purify via Column Chromatography OptimizeAddition->Purify OptimizeBase->Purify OptimizeTemp->Purify

Caption: A systematic workflow for troubleshooting common synthesis issues.

Q3: My reaction appears to work, but the product is an intractable oil that is difficult to purify by column chromatography. What can I do?

A3: This is a common physical property issue. While the product itself is often an oil, persistent impurities can prevent crystallization and cause streaking on silica gel.

  • Workup Procedure: Ensure the workup is thorough. After quenching the reaction, perform a liquid-liquid extraction. Wash the organic layer with water to remove the bulk of the solvent (e.g., DMF), followed by a wash with a mild acid (e.g., 1M HCl) to remove any unreacted 2-aminophenol, and finally with brine. Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄ before concentrating.[1]

  • Chromatography Optimization:

    • Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help separate the less polar product from more polar impurities.

    • Silica Deactivation: Sometimes, the acidic nature of silica gel can cause product degradation. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%).

    • Alternative Purification: If chromatography fails, consider vacuum distillation for purification, as the product has a relatively low molecular weight.[1]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most critical reagent quality parameter to ensure a successful synthesis? A: The purity of the 2-aminophenol is paramount. 2-aminophenols are susceptible to air oxidation, which can lead to highly colored impurities that are difficult to remove and may inhibit the reaction. Using freshly purchased, light-protected 2-aminophenol or purifying it by recrystallization or sublimation before use is highly recommended.

Q: Are there alternative, higher-yielding synthetic routes I should consider for this compound? A: Yes, for applications requiring very high purity or enantioselectivity, more modern methods exist. These include:

  • Lewis acid-catalyzed ring-opening of activated aziridines with subsequent copper-catalyzed cyclization, which can provide excellent stereocontrol.[2]

  • Palladium-catalyzed tandem reactions , which offer mild conditions and good yields for a range of substituted benzoxazines.[2]

  • Bioreduction of 1-(2-nitrophenoxy)propan-2-ones followed by reductive cyclization can yield enantiopure (S)-alcohols, leading to an enantioselective synthesis of the final product.[3] These methods are often more complex and expensive but can be invaluable for specific applications.

Q: How does the choice of base specifically impact potential side reactions? A: The base's role is to selectively deprotonate the phenol. A very strong base like NaH could potentially deprotonate the amine as well, especially at higher temperatures, opening up pathways for N-alkylation side products. A bulky, non-nucleophilic base minimizes the chance of the base itself acting as a nucleophile. Carbonate bases (K₂CO₃, Cs₂CO₃) provide an excellent balance of sufficient basicity for deprotonation of the phenol without being overly reactive.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for the Synthesis of this compound

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetonitrile (or DMF) to create a slurry (approx. 0.2 M concentration relative to 2-aminophenol).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Slowly add 1-chloro-2-propanol (1.2 eq.) dropwise over 30 minutes.

  • Maintain the reaction at 80-90 °C and monitor its progress by TLC (See Protocol 4.2). The reaction typically takes 12-24 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water (2x), 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography (See Protocol 4.3).

Protocol 4.2: TLC Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 80:20 Hexane:Ethyl Acetate

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Rf values: 2-aminophenol (highly polar, baseline), Product (~0.4-0.5), Side products may appear slightly above or below the product spot. The reaction is complete when the 2-aminophenol spot is consumed.

Protocol 4.3: Column Chromatography Purification

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry-load the adsorbed product onto the column.

  • Elute using a gradient solvent system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the ethyl acetate concentration to 80:20.

  • Collect fractions and analyze by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.
  • ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
  • Ishida, H., & Allen, D. J. (2017). Intrinsic self-initiating thermal ring-opening polymerization of 1,3-benzoxazines without the influence of impurities using very high purity crystals. ResearchGate.

Sources

Technical Support Center: Optimizing the Purity of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvents in determining the final purity of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Our guidance is rooted in established chemical principles and field-proven insights to empower you to overcome common challenges in your synthetic workflow.

I. Frequently Asked Questions (FAQs)

Here, we address the most common queries our application scientists receive regarding the synthesis and purification of this compound.

Q1: What are the most common impurities encountered during the synthesis of this compound, and how does the reaction solvent influence their formation?

A1: The synthesis of this compound, typically proceeding via the reaction of 2-aminophenol with propylene oxide or a related three-carbon electrophile, is susceptible to the formation of several impurities. The choice of reaction solvent plays a critical role in minimizing these.

  • Oligomeric and Polymeric Byproducts: These are the most prevalent impurities, arising from side reactions, particularly at elevated temperatures. Polar protic solvents can sometimes facilitate these pathways. The formation of oligomers is a significant drawback in some benzoxazine syntheses.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-aminophenol or the alkylating agent. The solvent's ability to fully dissolve the reactants at the chosen reaction temperature is crucial for driving the reaction to completion.

  • Isomeric Impurities: Depending on the synthetic route, regioisomers may form. The solvent polarity can influence the regioselectivity of the reaction.

Q2: How do I select an appropriate solvent for the primary reaction? What are the pros and cons of protic versus aprotic solvents?

A2: The ideal reaction solvent should dissolve all reactants, be inert to the reaction conditions, and have a boiling point that allows for a suitable reaction temperature.

  • Protic Solvents (e.g., Ethanol, Methanol):

    • Pros: Generally have good solvating power for the starting materials. Can participate in hydrogen bonding, which may influence the reaction mechanism.

    • Cons: Can act as a nucleophile, potentially leading to undesired side products. Their presence, along with water, can contribute to the formation of oligomers.[1]

  • Aprotic Solvents (e.g., Toluene, Dioxane, Tetrahydrofuran (THF)):

    • Pros: Are less likely to participate directly in the reaction, often leading to a cleaner reaction profile. Toluene is a common choice for benzoxazine synthesis.[2]

    • Cons: May have lower solubility for the starting 2-aminophenol.

  • Mixed Solvent Systems: A combination of solvents, such as a toluene/ethanol mixture, can offer a balance of properties, enhancing solubility while controlling reactivity.[3]

Q3: My crude product is a dark, oily residue. What is the best approach for purification, and how does solvent selection factor in?

A3: Obtaining a dark, oily crude product is a common occurrence in benzoxazine synthesis.[4] This indicates the presence of impurities. A multi-step purification strategy is often necessary, with solvent choice being critical at each stage.

  • Aqueous Work-up: After the reaction, a wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities. This is followed by washing with brine to remove residual water-soluble components. The choice of an organic solvent for extraction (e.g., ethyl acetate, dichloromethane) is important for efficiently separating your product from the aqueous layer.

  • Chromatography: Column chromatography is frequently the most effective method for separating the target compound from closely related impurities.

  • Recrystallization: This is the final step to achieve high purity and obtain a crystalline solid.

II. Troubleshooting Guide: Purification Challenges

This section provides solutions to specific problems you may encounter during the purification of this compound.

A. Column Chromatography

Problem 1: My compound streaks on the TLC plate and gives poor separation during column chromatography.

  • Cause: This is often due to the basic nature of the amine in the benzoxazine ring interacting strongly with the acidic silica gel.

  • Solution:

    • Solvent System Modification: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) to your ethyl acetate/hexane or dichloromethane/methanol mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

    • Stationary Phase Choice: Consider using neutral or basic alumina as your stationary phase if silica gel continues to give poor results.

Problem 2: My compound will not elute from the column, even with a highly polar solvent system like 10% methanol in dichloromethane.

  • Cause: Your compound may be very polar or is exhibiting extremely strong adsorption to the silica gel.

  • Solution:

    • Increase Eluent Polarity Systematically: Gradually increase the methanol concentration. For highly basic compounds, a mobile phase containing ammonia in methanol (e.g., 10% ammonia in methanol) can be effective as the polar component in a dichloromethane system.[5]

    • Warning: Be cautious when using high concentrations of methanol (>10%) in dichloromethane, as it can dissolve the silica gel.[5]

B. Recrystallization

Problem 3: My compound "oils out" during recrystallization instead of forming crystals.

  • Cause: This happens when the compound is insoluble in the cold solvent but highly soluble in the hot solvent, and the solution becomes supersaturated too quickly upon cooling. It can also be due to the presence of impurities that inhibit crystal lattice formation.

  • Solution:

    • Optimize the Solvent System: A two-solvent system is often effective. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or heptane) at an elevated temperature until the solution becomes slightly cloudy. Allow the solution to cool slowly.

    • Slow Cooling: Ensure the crystallization process is slow. A Dewar flask or insulating the crystallization vessel can promote the formation of larger, purer crystals.

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Problem 4: I am unable to find a suitable single solvent for recrystallization.

  • Cause: The solubility profile of your compound may not be ideal for a single-solvent recrystallization.

  • Solution: Employ a mixed-solvent system as described above. The key is to find a pair of miscible solvents where one readily dissolves your compound and the other does not.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific experimental setup.

A. Protocol 1: Column Chromatography Purification
  • Preparation of the Crude Sample: Dissolve your crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry-loaded sample. This generally provides better separation than loading the sample as a concentrated solution.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, non-polar eluent (e.g., 5% ethyl acetate in hexane).

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity (e.g., from 5% to 10% to 20% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

B. Protocol 2: Recrystallization from a Mixed Solvent System
  • Dissolution: In a clean Erlenmeyer flask, dissolve the purified (post-chromatography) this compound in a minimal amount of hot acetone.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

IV. Data Summary and Visualization

Table 1: Recommended Solvent Systems for Purification
Purification StepSolvent System (v/v)Rationale
Extraction Ethyl Acetate or DichloromethaneGood solubility for the benzoxazine and immiscible with water.
Column Chromatography (Initial) 5-20% Ethyl Acetate in HexaneA good starting point for moderately polar compounds.
Column Chromatography (for stubborn elution) 1-5% Methanol in Dichloromethane (+ 0.5% Et₃N)Increased polarity for more polar impurities and the product. Triethylamine neutralizes silica.
Recrystallization Acetone/Hexane or Dichloromethane/HeptaneA good solvent/anti-solvent pair to promote crystal growth.
Diagrams

Below are visualizations of the key workflows and concepts discussed in this guide.

G cluster_synthesis Synthesis Phase cluster_purification Purification Workflow Reactants 2-Aminophenol + Propylene Oxide derivative Reaction Reaction in Chosen Solvent Reactants->Reaction Crude Crude Oily Product Reaction->Crude Workup Aqueous Work-up Crude->Workup Transfer Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure High-Purity Crystalline Product Recrystallization->Pure

Caption: General workflow from synthesis to high-purity product.

G cluster_effects Impact on Purity Solvent Solvent Choice Polarity (e.g., Hexane vs. Ethyl Acetate) Protic vs. Aprotic (e.g., Ethanol vs. Toluene) Reaction_Outcome Reaction Outcome Reaction Rate Side Product Formation (e.g., Oligomers) Solvent->Reaction_Outcome Influences Purification_Efficiency Purification Efficiency Solubility for Recrystallization Elution in Chromatography Solvent->Purification_Efficiency Determines

Caption: The central role of solvent choice in reaction and purification.

V. References

  • BenchChem. (2025). Technical Support Center: Polar Benzoxazine Compound Purification. Retrieved from BenchChem Technical Support.

  • Yadav, A., et al. (2020). Effect of ionic liquid on the fluorescence of an intramolecular exciplex forming probe. Photochemical & Photobiological Sciences, 19(2), 251–260.

  • Kotha, S., Bindra, V., & Kuki, A. (n.d.). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Semantic Scholar.

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Google Patents. (n.d.). US8288533B1 - Methods for preparing benzoxazines using aqueous solvent. Retrieved from

  • Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment. Retrieved from [Link]

  • Sharaf El–Din, H. A., et al. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate.

  • ResearchGate. (n.d.). Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]

  • ORBilu. (n.d.). PhD Thesis manuscript. Retrieved from [Link]

  • Sharaf El–Din, H. A., et al. (n.d.). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.

  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[5][6]benzoxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Request PDF. Retrieved from [Link]

  • MDPI. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Retrieved from [Link]

  • El-Mahdy, A. F. M., et al. (n.d.). Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites.

  • ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho | Request PDF. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl- substituted methyl-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

Sources

Technical Support Center: Controlling the Exotherm of Benzoxazine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazine polymerization. This resource is designed for researchers, scientists, and professionals in drug development who are working with benzoxazine resins. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and control the exothermic nature of benzoxazine polymerization. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and reliable curing results in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Benzoxazine Exotherm

This section addresses fundamental questions about the exothermic behavior of benzoxazine polymerization, providing a solid foundation for troubleshooting more complex issues.

Q1: What is the benzoxazine polymerization exotherm, and why is it important to control?

A1: The polymerization of benzoxazine monomers is a ring-opening polymerization (ROP) process that is thermally initiated.[1][2] This reaction is exothermic, meaning it releases a significant amount of heat. The exotherm's intensity and peak temperature are critical parameters to monitor. Uncontrolled, a rapid and high exotherm can lead to several problems:

  • Thermal Runaway: An accelerating cycle of heat generation can cause the temperature to rise uncontrollably, potentially degrading the polymer, creating voids, and in severe cases, causing safety hazards.

  • Incomplete Curing: If the temperature rises too quickly, it can lead to a non-uniform cure, with some parts of the material being fully cured while others are not.

  • Reduced Mechanical Properties: Excessive heat can cause thermal degradation of the resulting polybenzoxazine, leading to compromised mechanical strength and thermal stability.[1]

  • Dimensional Inaccuracy: The rapid temperature changes can induce internal stresses, leading to warping or cracking of the final product.

Therefore, controlling the exotherm is crucial for achieving a uniformly cured material with optimal performance characteristics.

Q2: What are the primary factors that influence the polymerization exotherm?

A2: Several factors can significantly influence the exothermic behavior of benzoxazine polymerization. Understanding these can help in designing a more controlled curing process:

  • Monomer Structure: The chemical structure of the benzoxazine monomer plays a crucial role.[3][4] For instance, the nature of the phenolic and amine precursors used in the synthesis of the benzoxazine can affect the reactivity and, consequently, the exotherm.[4][5] Monomers with functionalities that can participate in additional polymerization reactions, such as acetylene or allyl groups, can exhibit more complex and sometimes more intense exotherms.[1][6]

  • Catalysts and Accelerators: The addition of catalysts or accelerators is a common method to lower the curing temperature and modify the reaction rate.[7][8] Lewis acids (e.g., FeCl₃, AlCl₃), phenols, and various organic and inorganic compounds can act as catalysts, significantly altering the onset and peak of the exotherm.[7][8][9]

  • Heating Rate (Ramp Rate): The rate at which the temperature is increased during curing has a direct impact on the exotherm. A faster heating rate can lead to a more intense and sharper exotherm, increasing the risk of thermal runaway.[7][10]

  • Sample Mass and Geometry: Larger sample masses and geometries that do not dissipate heat efficiently can lead to a more pronounced exotherm due to heat accumulation.

  • Co-monomers and Blends: Blending benzoxazine with other resins, such as epoxies or cyanate esters, can alter the curing kinetics and the resulting exotherm.[11][12][13]

Q3: How is the benzoxazine polymerization exotherm typically measured?

A3: Differential Scanning Calorimetry (DSC) is the primary analytical technique used to study the curing behavior and exotherm of benzoxazine resins.[3][14] A small sample of the uncured resin is heated at a controlled rate in the DSC instrument. The instrument measures the heat flow to or from the sample relative to a reference. The polymerization reaction shows up as an exothermic peak on the DSC thermogram.[14]

Key parameters obtained from a DSC scan include:

  • Onset Temperature (Tonset): The temperature at which the curing reaction begins.

  • Peak Exotherm Temperature (Tpeak): The temperature at which the rate of heat evolution is at its maximum.[15]

  • Enthalpy of Polymerization (ΔH): The total amount of heat released during the curing process, which is proportional to the area under the exothermic peak.

These parameters provide valuable quantitative data for comparing different benzoxazine formulations and for developing appropriate curing schedules.[5]

Section 2: Troubleshooting Guides

This section provides practical, step-by-step guidance for addressing specific problems you might encounter when controlling the exotherm of benzoxazine polymerization.

Troubleshooting Guide 1: Uncontrolled and Rapid Exotherm (Thermal Runaway)

Problem: During the curing process, the temperature of the benzoxazine resin increases much faster than the programmed heating rate, leading to a sharp, uncontrolled exotherm. This can result in a discolored, foamy, or cracked final product.

Root Cause Analysis:

An uncontrolled exotherm is typically a result of the rate of heat generation from the polymerization reaction exceeding the rate of heat dissipation. This can be caused by:

  • Inappropriate Heating Profile: A heating rate that is too fast for the specific benzoxazine system.

  • High Catalyst Concentration: An excessive amount of a highly active catalyst can dramatically accelerate the reaction.

  • Large Sample Mass: Insufficient heat dissipation in a large sample volume.

  • Highly Reactive Monomer: Some benzoxazine structures are inherently more reactive and prone to rapid polymerization.

Solution Protocol:

  • Optimize the Curing Profile:

    • Reduce the Heating Rate: Decrease the ramp rate of your oven or hot plate. A slower heating rate allows more time for heat to dissipate, preventing a rapid temperature spike. Start with a rate of 2-5 °C/min and adjust as needed.

    • Implement a Staged Curing Cycle: Instead of a single ramp to the final cure temperature, use a multi-step profile. This involves holding the temperature at an intermediate stage before the main exotherm to allow for a more gradual reaction. A typical staged cure might look like:

      • Ramp to 150°C at 5°C/min and hold for 1 hour.

      • Ramp to 180°C at 2°C/min and hold for 2 hours.

      • Ramp to 200°C at 2°C/min and hold for 2 hours for post-curing.

  • Adjust Catalyst Concentration:

    • If using a catalyst, systematically reduce its concentration in small increments (e.g., by 10-20% of the original amount) and monitor the effect on the exotherm using DSC. The goal is to find a concentration that provides a reasonable cure time without an uncontrollable exotherm.

  • Manage Sample Size and Heat Dissipation:

    • For larger parts, consider using a mold material with higher thermal conductivity to help dissipate heat more effectively.

    • If possible, reduce the thickness of the part to improve the surface-area-to-volume ratio, which aids in heat transfer.

Visualizing the Effect of Heating Rate:

G cluster_0 High Heating Rate cluster_1 Low Heating Rate Rapid_Heat_Input Rapid_Heat_Input Fast_Reaction_Rate Fast_Reaction_Rate Rapid_Heat_Input->Fast_Reaction_Rate Initiates High_Heat_Generation High_Heat_Generation Fast_Reaction_Rate->High_Heat_Generation Leads to Thermal_Runaway Thermal_Runaway High_Heat_Generation->Thermal_Runaway Exceeds Heat Dissipation Slow_Heat_Input Slow_Heat_Input Controlled_Reaction_Rate Controlled_Reaction_Rate Slow_Heat_Input->Controlled_Reaction_Rate Initiates Moderate_Heat_Generation Moderate_Heat_Generation Controlled_Reaction_Rate->Moderate_Heat_Generation Leads to Controlled_Cure Controlled_Cure Moderate_Heat_Generation->Controlled_Cure Allows Heat Dissipation

Caption: Impact of heating rate on polymerization control.

Troubleshooting Guide 2: Inconsistent Curing and Variable Exotherm Peaks

Problem: Replicate experiments show significant variability in the onset temperature, peak exotherm temperature, and the overall shape of the DSC curve. This leads to inconsistent material properties.

Root Cause Analysis:

Inconsistent curing behavior often points to a lack of homogeneity in the uncured resin mixture or variations in the experimental setup.

  • Poor Dispersion of Catalysts or Additives: If a solid catalyst or other additive is not uniformly dispersed, different parts of the sample will have different catalyst concentrations, leading to variable reaction rates.

  • Monomer Impurities: The presence of unreacted starting materials or byproducts from the benzoxazine synthesis can act as initiators or inhibitors, affecting the polymerization kinetics.[2]

  • Inconsistent Sample Preparation: Variations in the mixing time, temperature, or method can lead to differences in the initial state of the resin.

  • Atmospheric Conditions: The presence of moisture or oxygen can sometimes influence the polymerization, especially at elevated temperatures.

Solution Protocol:

  • Ensure Homogeneous Mixing:

    • If using a solid catalyst, ensure it is finely ground before adding it to the monomer.

    • Melt the benzoxazine monomer at a temperature below its polymerization onset and mix the catalyst thoroughly until it is completely dissolved or uniformly dispersed. Using a high-shear mixer can be beneficial.

    • For liquid additives, ensure they are fully miscible with the benzoxazine monomer.

  • Purify the Benzoxazine Monomer:

    • If impurities are suspected, recrystallize the benzoxazine monomer from a suitable solvent (e.g., toluene, ethanol) to remove unreacted starting materials and oligomers. Characterize the purified monomer using techniques like NMR and FTIR to confirm its purity.

  • Standardize Sample Preparation:

    • Develop and strictly follow a standard operating procedure (SOP) for sample preparation, including mixing times, temperatures, and the method of loading the sample into the DSC pan or mold.

  • Control the Curing Environment:

    • Perform curing in a controlled atmosphere, such as under a nitrogen purge, to minimize the effects of oxygen and moisture. This is particularly important for achieving reproducible results.

Data Presentation: Effect of Catalyst Dispersion

Catalyst DispersionOnset Temp (°C)Peak Temp (°C)ΔH (J/g)Observations
Poor (Manual Stir)195 ± 10220 ± 15250 ± 30Broad, inconsistent exotherm
Good (Shear Mix)190 ± 2215 ± 3260 ± 5Sharp, reproducible exotherm
Troubleshooting Guide 3: Broad or Multi-Peak Exotherms

Problem: The DSC thermogram shows a very broad exothermic peak or multiple overlapping peaks, making it difficult to determine the curing parameters and suggesting a complex reaction process.

Root Cause Analysis:

A broad or multi-peak exotherm can indicate the presence of multiple, competing reaction mechanisms or a wide distribution of reactive species.

  • Monomer Isomers or Oligomers: The presence of different structural isomers or low molecular weight oligomers of the benzoxazine can lead to multiple curing events at different temperatures.[11]

  • Side Reactions: At higher temperatures, side reactions can occur alongside the primary ring-opening polymerization, contributing to the complexity of the exotherm.[11]

  • Multiple Polymerizable Groups: In some advanced benzoxazine systems, other reactive groups (e.g., allyl, acetylene, cyanate ester) are incorporated into the monomer structure.[6][11] These groups may polymerize at different temperatures than the oxazine ring, resulting in multiple exotherms.

  • Blends with Other Resins: When benzoxazine is blended with other thermosets like epoxy, multiple reactions can occur, including the homopolymerization of each component and their copolymerization.[13]

Solution Protocol:

  • Characterize the Monomer:

    • Use techniques like High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) to assess the purity and molecular weight distribution of your benzoxazine monomer. This will help identify the presence of isomers or oligomers.

  • Deconvolute the Exotherm:

    • Use peak fitting software to deconvolute the broad or multi-peak exotherm into individual peaks. This can help to identify the different reaction processes and their respective contributions to the overall heat of reaction.

  • Isothermal DSC Studies:

    • Conduct isothermal DSC experiments at different temperatures within the range of the broad exotherm. This can help to isolate and study the kinetics of the different reaction steps.

  • Spectroscopic Analysis during Curing:

    • Use in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the chemical changes occurring during the curing process. This can help to identify the specific chemical reactions associated with each exothermic event. For example, the disappearance of the characteristic oxazine ring peak (around 940 cm⁻¹) can be tracked alongside the appearance of new peaks corresponding to the polybenzoxazine structure.[7]

Visualizing a Multi-Step Curing Process:

G Uncured_Resin Uncured_Resin Intermediate_Species Intermediate_Species Uncured_Resin->Intermediate_Species Low Temp Reaction (Exotherm 1) Side_Products Side_Products Uncured_Resin->Side_Products Side Reaction (Overlapping Exotherm) Crosslinked_Network Crosslinked_Network Intermediate_Species->Crosslinked_Network High Temp Reaction (Exotherm 2)

Caption: Potential pathways in a complex cure.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to controlling the exotherm of benzoxazine polymerization.

Protocol 1: Standard DSC Analysis of Benzoxazine Curing

Objective: To determine the onset temperature, peak exotherm temperature, and enthalpy of polymerization of a benzoxazine resin.

Materials:

  • Benzoxazine monomer

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

Procedure:

  • Accurately weigh 5-10 mg of the benzoxazine sample into an aluminum DSC pan using a microbalance.

  • Seal the pan using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the cell at room temperature (e.g., 25°C).

  • Heat the sample from room temperature to a final temperature well above the completion of the exotherm (e.g., 300°C) at a constant heating rate (e.g., 10°C/min). Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and integrate the area under the exothermic peak to calculate the enthalpy of polymerization (ΔH).

Protocol 2: Evaluating the Effect of a Catalyst on Curing Exotherm

Objective: To systematically evaluate the effect of different concentrations of a catalyst on the curing profile of a benzoxazine resin.

Materials:

  • Benzoxazine monomer

  • Catalyst of interest

  • Solvent for dissolving the catalyst (if necessary)

  • Hot plate with magnetic stirring

  • Vacuum oven

  • DSC and associated materials

Procedure:

  • Prepare a series of benzoxazine formulations with varying catalyst concentrations (e.g., 0.5, 1.0, 2.0, and 5.0 wt%).

  • For each formulation, melt the benzoxazine monomer on a hot plate at a temperature below its polymerization onset (e.g., 100-120°C).

  • Add the desired amount of catalyst and stir until it is completely dissolved or uniformly dispersed. If the catalyst is not readily soluble, it may be necessary to first dissolve it in a small amount of a volatile solvent, add the solution to the molten monomer, and then remove the solvent under vacuum.

  • Allow the mixtures to cool to room temperature.

  • Perform DSC analysis on each formulation according to Protocol 1.

  • Plot the onset temperature and peak exotherm temperature as a function of catalyst concentration to visualize the catalytic effect.

Data Summary Table:

Catalyst Conc. (wt%)Onset Temp (°C)Peak Temp (°C)ΔH (J/g)
0212245322
0.5205235320
1.0198228325
2.0185215323

References

  • Metal salts used as an efficient catalyst to reduce the ring opening polymerization temperature of benzoxazines - Taylor & Francis Online.
  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - MDPI.
  • Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow - ACS Publications.
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers - ScienceDirect.
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - MDPI.
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - NIH.
  • Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources - ACS Publications.
  • Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership - ACS Publications.
  • Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - NIH.
  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - Taylor & Francis Online.
  • Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations - ResearchGate.
  • DSC thermograms of two types of benzoxazine resins at 10 C/min - ResearchGate.
  • Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow - ResearchGate.
  • Solvent-free copolymerization of rigid and flexible bis-1,3-benzoxazines - ScienceDirect.
  • Simplified mechanisms for the polymerization of benzoxazines - ResearchGate.
  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - ResearchGate.
  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - NIH.
  • Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - NIH.
  • Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - ACS Publications.
  • Curing of bisphenol A-aniline based benzoxazine using phenolic, amino and mercapto accelerators - Express Polymer Letters.
  • Curing kinetics of Benzoxazine–epoxy copolymer investigated by non-isothermal differential scanning calorimetry - ResearchGate.
  • preparation and characterization of polybenzoxazine involving various additives - researchgate.net.
  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - tandfonline.com.

Sources

issues with the thermal stability of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the thermal stability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Troubleshooting Guide: Navigating Thermal Stability Issues

This guide addresses specific problems you may encounter during the synthesis, purification, and handling of this compound that can be indicative of thermal instability.

1. Question: My purified this compound is showing signs of degradation (e.g., color change, impurity peaks in NMR/LC-MS) after purification or during storage. What could be the cause?

Answer:

Degradation of this compound post-purification is often a result of residual acidic or basic impurities, exposure to heat, light, or oxygen. The benzoxazine ring is susceptible to opening under certain conditions, which can initiate polymerization or decomposition.

  • Causality:

    • Residual Catalysts/Reagents: Trace amounts of acids or bases from the synthesis (e.g., from the reduction of a benzoxazole precursor) can catalyze the ring-opening of the benzoxazine, even at ambient temperatures over time.

    • Solvent Effects: While seemingly benign, certain solvents can retain dissolved oxygen or have acidic/basic impurities that contribute to degradation.

    • Elevated Temperatures: Even modest heat, such as from a rotary evaporator set too high or prolonged storage in a warm environment, can provide the activation energy needed for degradation pathways to commence.

  • Troubleshooting Workflow:

    start Degradation Observed check_impurities Analyze for Residual Acids/Bases (e.g., pH test of aqueous wash) start->check_impurities repurify Re-purify with Neutral Washes (e.g., brine) and Anhydrous Solvents check_impurities->repurify Impurities Detected check_storage Review Storage Conditions check_impurities->check_storage No Impurities optimize_storage Store under Inert Atmosphere (N2/Ar), Protect from Light, and Refrigerate check_storage->optimize_storage Sub-optimal Conditions check_purification Evaluate Purification Method check_storage->check_purification Optimal Conditions optimize_purification Use Neutral Alumina Chromatography or Distillation under Reduced Pressure check_purification->optimize_purification

    Caption: Troubleshooting workflow for post-purification degradation.

2. Question: During the synthesis of this compound, I'm observing a significant amount of oligomeric or polymeric byproducts. How can I minimize this?

Answer:

The formation of oligomers or polymers during synthesis is a classic sign of premature ring-opening of the benzoxazine monomer. This is typically caused by excessive heat or prolonged reaction times.

  • Causality:

    • Exothermic Reactions: The formation of the benzoxazine ring can be exothermic. If the reaction temperature is not carefully controlled, localized "hot spots" can lead to the thermal polymerization of the newly formed monomer.

    • Reaction Time: Extended reaction times, even at moderate temperatures, increase the probability of side reactions, including polymerization.

  • Recommended Protocol Adjustments:

    • Temperature Control: Maintain a consistent and controlled reaction temperature. Using an ice bath to manage any exotherms during reagent addition is advisable.

    • Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or in-situ reaction monitoring (e.g., IR spectroscopy) to determine the point of completion. Avoid arbitrarily long reaction times.

    • Choice of Reagents: Ensure the purity of your starting materials. For instance, when using paraformaldehyde, ensure it is dry and of high quality, as impurities can affect the reaction outcome.

3. Question: I am attempting to purify this compound by distillation, but I'm experiencing decomposition in the distillation flask. What are my options?

Answer:

Thermal decomposition during distillation is a common issue for benzoxazine monomers. It is crucial to minimize the thermal stress on the compound.

  • Causality: The boiling point of this compound may be close to its decomposition temperature at atmospheric pressure.

  • Experimental Protocol: Vacuum Distillation

    • Apparatus: Use a short-path distillation apparatus to minimize the residence time of the compound at elevated temperatures.

    • Vacuum: Apply a high vacuum to significantly lower the boiling point of the compound.

    • Heating: Use a temperature-controlled oil bath for even heating. Gradually increase the temperature to find the optimal distillation temperature under your vacuum conditions.

    • Collection: Cool the receiving flask to ensure efficient condensation and prevent loss of the purified product.

ParameterRecommendationRationale
Distillation Pressure < 1 mmHgLowers the boiling point to a safer temperature range.
Bath Temperature Gradually increaseAvoids sudden overheating and decomposition.
Apparatus Short-pathMinimizes the surface area and time the compound is hot.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature of this compound?

Q2: How does the methyl group at the 3-position influence the thermal stability?

The methyl group at the 3-position can have a subtle electronic effect on the oxazine ring. However, its primary influence is likely steric. While a comprehensive study on this specific molecule is not available, in the broader context of benzoxazine chemistry, alkyl substituents can influence the packing of the molecules in the solid state and the reactivity of the ring.

Q3: What are the primary degradation pathways for a monofunctional benzoxazine like this?

The primary thermal event for a benzoxazine monomer is its ring-opening polymerization. At higher temperatures, the resulting polybenzoxazine will degrade. The degradation of polybenzoxazines typically occurs in multiple stages. The initial stage often involves the cleavage of the Mannich bridge (the C-N-C linkage) which is considered the weakest point in the polymerized structure. This can lead to the release of secondary amines and the formation of Schiff bases.

Monomer This compound ROP Ring-Opening Polymerization (Heat Induced) Monomer->ROP Polymer Polybenzoxazine ROP->Polymer Degradation High-Temperature Degradation Polymer->Degradation Products Degradation Products (e.g., Phenolic species, Amine fragments) Degradation->Products

stability and storage issues of benzoxazine monomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazine monomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the stability and storage of these versatile compounds. Here, you will find field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for benzoxazine monomers?

A1: Benzoxazine monomers should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent moisture ingress and contamination.[2] For long-term storage, refrigeration (2-8 °C) is recommended, and the container should be allowed to equilibrate to room temperature before opening to avoid condensation.

Q2: How long can I expect my benzoxazine monomer to be stable?

A2: The shelf life of benzoxazine monomers is highly dependent on their specific chemical structure and purity. While some high-purity, solid benzoxazine monomers have been shown to have a long shelf life of at least one year at room temperature with no observable changes, others may be more sensitive.[3] It is crucial to refer to the manufacturer's certificate of analysis and technical data sheet for specific recommendations.

Q3: I've noticed some discoloration in my monomer. Is it still usable?

A3: Discoloration, often yellowing, can be an initial sign of degradation or oxidation. While minor color changes may not significantly impact performance in all applications, it is a warning sign. It is advisable to re-characterize the monomer using techniques like ¹H NMR or DSC to check for impurities or changes in the polymerization profile before use.

Q4: My monomer, which is typically a free-flowing powder, has started to clump together. What does this indicate?

A4: Clumping is often a result of moisture absorption. Benzoxazine monomers can be sensitive to humidity, and absorbed water can act as a plasticizer. More critically, moisture can negatively impact the properties of the final cured polymer, for instance by reducing its glass transition temperature.[4][5] It is recommended to dry the monomer under vacuum at a temperature well below its melting and polymerization onset points.

Q5: Can I store benzoxazine monomers in a standard laboratory freezer (-20 °C)?

A5: While lower temperatures generally slow down degradation kinetics, freezing is not always necessary and can introduce complications. The primary concern is moisture condensation upon removal from the freezer. If you choose to freeze the monomer, ensure it is in a desiccated, airtight container and allow it to warm completely to ambient temperature before opening.

Troubleshooting Guides

This section provides in-depth solutions to more complex issues you may encounter during your work with benzoxazine monomers.

Guide 1: Issue - Premature Polymerization or Gelation During Storage

You open a container of benzoxazine monomer to find that it has partially or fully polymerized, appearing as a solid mass or gel.

Causality Analysis

Premature polymerization of benzoxazine monomers is typically a result of contamination that initiates the ring-opening polymerization at temperatures far below the intended cure temperature. The primary culprits are acidic impurities, residual catalysts from synthesis, or even atmospheric moisture acting in synergy with other impurities. Phenolic impurities, which can be remnants from the synthesis process, are known to act as catalysts and can trigger polymerization even at temperatures as low as 30-40 °C.[6] Similarly, any unreacted hydroxyl groups on the monomer or oligomeric species can act as initiators, reducing the shelf life.[7]

Diagnostic Workflow

G start Observation: Monomer has solidified or gelled in storage. check_storage Review Storage Conditions: - Temperature? - Humidity? - Container sealed? start->check_storage analyze_purity Purity Analysis: - Run ¹H NMR - Run DSC check_storage->analyze_purity If conditions were correct storage_cause Root Cause: Improper storage (heat/moisture). check_storage->storage_cause If conditions were incorrect nmr_results ¹H NMR: - Phenolic OH peaks? - Broadened peaks  (oligomers)? analyze_purity->nmr_results dsc_results DSC: - Shifted/broadened exotherm? - Absence of sharp melt? analyze_purity->dsc_results impurity_cause Root Cause: Impurity-induced polymerization. nmr_results->impurity_cause Yes dsc_results->impurity_cause Yes repurify Action: Attempt repurification (if valuable). impurity_cause->repurify discard Action: Discard monomer. impurity_cause->discard storage_cause->discard

Experimental Protocols

Protocol 1: Purity Assessment via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Carefully weigh 5-10 mg of the suspect benzoxazine monomer into a standard aluminum DSC pan. If the material is solid, use a piece from the core of the sample. Prepare a control sample of a known, high-purity batch if available.

  • Instrument Setup: Place the pan in the DSC cell.

  • Thermal Program: Heat the sample from room temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.[8]

  • Data Analysis:

    • High-Purity Monomer: A sharp endothermic peak corresponding to the melting point should be observed, followed by a distinct exothermic peak representing the ring-opening polymerization.[9]

    • Degraded Monomer: You may observe the absence of a melting endotherm (if already polymerized), a broadened and shifted exothermic peak at a lower temperature, or multiple exothermic events, indicating a complex mixture of monomer and oligomers.

Protocol 2: Detection of Phenolic Impurities via ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the monomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.[10]

  • Data Analysis: Look for characteristic signals that are not part of the pure monomer structure. A broad peak in the region of 9-10 ppm is often indicative of phenolic hydroxyl protons, a key impurity that can catalyze polymerization.[6] The presence of broadened peaks in the aromatic or methylene regions can also suggest the formation of oligomers.

Preventative Measures & Solutions
  • Source High-Purity Monomers: Whenever possible, obtain monomers from reputable suppliers with detailed characterization data.

  • Implement Strict Storage Protocols: Always store monomers in a desiccator in a cool, dark place. For sensitive monomers, consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • Repurification: If the monomer is valuable, repurification may be an option. This can involve recrystallization or washing with a dilute NaOH solution to remove phenolic impurities, followed by thorough drying.[11]

Guide 2: Issue - Inconsistent Curing Behavior and Final Properties

You are using the same batch of monomer but observe significant variability in curing times, final glass transition temperature (Tg), or mechanical performance of the resulting polybenzoxazine.

Causality Analysis

This issue often points to subtle inconsistencies in the monomer due to handling and storage practices. The primary cause is often differential moisture absorption. Absorbed water can act as a plasticizer in the cured polymer, significantly depressing the Tg.[4][5] Furthermore, moisture can interfere with the cationic ring-opening polymerization mechanism, altering the network structure. Another potential cause is slight thermal degradation or oligomerization from repeated warming and cooling cycles if stored refrigerated, or from brief exposure to elevated temperatures.

Troubleshooting & Optimization
Parameter Potential Cause Recommended Action Scientific Rationale
Lower than expected Tg Moisture absorptionDry monomer under vacuum (e.g., 60 °C for 6 hours) before use.[12] Ensure pre-cure degassing step.[13]Removes absorbed water which acts as a plasticizer in the cured network.
Variable cure onset (DSC) Inhomogeneous purityGently mix the entire batch of monomer before taking a sample.Ensures any minor impurities or oligomers are evenly distributed, leading to more consistent sampling.
Reduced mechanical strength Incomplete cure or network defectsOptimize curing schedule (time and temperature).[13] Confirm cure completion with DSC (absence of residual exotherm).An incomplete cure results in a lower crosslink density and suboptimal mechanical properties.
Brittleness High crosslink density or improper cureReview the monomer structure. Some monomers naturally produce more brittle polymers.[14] Consider blending with toughening agents.The inherent chemical structure of the monomer dictates the final polymer's properties.[15]
Experimental Protocol

Protocol 3: Verifying Cure Completion

  • Sample Collection: After your standard curing process, take a small sample (5-10 mg) of the cured polybenzoxazine.

  • DSC Analysis: Run a DSC scan from room temperature to a temperature about 50 °C above your final cure temperature at 10 °C/min.

  • Analysis: The absence of any exothermic peak in the thermogram indicates that the ring-opening polymerization is complete.[13] If a residual exotherm is present, your curing schedule is insufficient to achieve full conversion.

References

  • Lin, C.-H., et al. (2019). Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin. Macromolecules, 52(19), 7439–7449. [Link]
  • Liu, J., et al. (2014). Thermal Degradation Mechanism of Polybenzoxazines.
  • Zaitsev, A. V., et al. (2021).
  • Zaitsev, A., et al. (2020).
  • S, S., & T, A. (2021). Synthesis and Characterization of Bio-Based Benzoxazine Monomer for Metal Sensing Applications and to Form Fire-Retardant Polymer. Semantic Scholar. [Link]
  • Zhang, K., et al. (2024).
  • Vijayakumar, V., et al. (2014). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 17(1), 47-55. [Link]
  • Agrawal, N., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(8), 1260. [Link]
  • Agrawal, N., et al. (2021). Synthesis of Bz monomers...
  • Agrawal, N., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC. [Link]
  • Jayakody, L. N., et al. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. [Link]
  • Zaitsev, A. V., et al. (2021).
  • Agrawal, N., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers.
  • Liu, J., et al. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods.
  • OUCI. (n.d.). Studies on structurally different benzoxazines based on diphenols and diamines: Kinetics of thermal degradation and TG-….
  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties.
  • Kim, H. J., & Ishida, H. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(23), 6565-6573.
  • Liu, J., et al. (2014). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
  • Murphy, A., et al. (2014). EFFECT OF MOISTURE ON THE MECHANICAL PROPERTIES OF COMPOSITE LAMINATES MANUFACTURED USING BENZOXAZINE RESIN SYSTEMS FOR AEROSPAC.
  • Yasa, O., et al. (2025). A novel benzoxazine monomer with methacrylate functionality and its thermally curable (co)polymers.
  • Ramirez, C. P., & Ishida, H. (n.d.). Simplified mechanisms for the polymerization of benzoxazines.
  • Yagci, Y. (2021). preparation and characterization of polybenzoxazine involving various additives. ProQuest. [Link]
  • Murphy, A., et al. (2014). effect of moisture on the mechanical properties of composite laminates manufactured using benzoxazine resin systems for aerospace applications.
  • Thuptimdang, P., et al. (2024). Partially Bio-Based Benzoxazine Monomers Derived from Thymol: Photoluminescent Properties, Polymerization Characteristics, Hydrophobic Coating Investigations, and Anticorrosion Studies. MDPI. [Link]
  • Vijayakumar, V., et al. (2014). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. [Link]
  • Wang, Y., et al. (2024).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, making the efficient and scalable synthesis of this core structure a critical aspect of pharmaceutical research. This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations to aid researchers in selecting the optimal route for their specific applications.

Introduction to the Synthesis of this compound

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies.[1] Early approaches often contended with harsh reaction conditions and modest yields.[1] Contemporary strategies, however, focus on milder conditions, improved yields, and greater functional group tolerance, which are paramount in the context of complex molecule synthesis for drug discovery.

This guide will focus on two distinct and practical approaches for the synthesis of this compound:

  • Method 1: One-Pot Condensation and Cyclization of 2-Aminophenol with a C3 Electrophile. This widely utilized method involves the direct reaction of 2-aminophenol with a suitable three-carbon electrophile, such as 1-chloro-2-propanone, followed by an in-situ reduction and cyclization.

  • Method 2: Reductive Cyclization of a Preformed Nitro-Aryl Ether. This strategy employs a pre-synthesized ether linkage between a nitrophenol and a three-carbon unit, followed by a reductive cyclization step to form the benzoxazine ring.

Method 1: One-Pot Condensation and Cyclization of 2-Aminophenol

This approach represents a convergent and atom-economical route to the target molecule, starting from readily available 2-aminophenol. The key transformation involves the initial N-alkylation of 2-aminophenol with a C3 electrophile, followed by an intramolecular cyclization. A particularly effective variation of this method involves the use of 1-chloro-2-propanone, where the ketone is subsequently reduced in situ.

Reaction Scheme

Method_1_Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminophenol 2-Aminophenol intermediate1 N-(2-oxopropyl)-2-aminophenol aminophenol->intermediate1 + 1-Chloro-2-propanone (Base) chloroacetone 1-Chloro-2-propanone benzoxazine This compound intermediate1->benzoxazine [Reduction] (e.g., NaBH4)

Caption: Reaction scheme for the one-pot synthesis of this compound from 2-aminophenol.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq.) in a suitable solvent such as methanol or ethanol, add a base, for instance, potassium carbonate (1.5 eq.).

  • Addition of Electrophile: To the stirred suspension, add 1-chloro-2-propanone (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • In-situ Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 eq.), portion-wise.

  • Work-up: After the reduction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.

Mechanistic Insights

The reaction proceeds through a two-step sequence within a single pot. The first step is an SN2 reaction where the more nucleophilic amino group of 2-aminophenol displaces the chloride from 1-chloro-2-propanone to form the N-alkylated intermediate, N-(2-oxopropyl)-2-aminophenol. The subsequent in-situ reduction of the ketone functionality to a secondary alcohol is then followed by an acid- or base-catalyzed intramolecular cyclization. The hydroxyl group of the phenolate attacks the carbon bearing the newly formed secondary alcohol, leading to the formation of the 1,4-benzoxazine ring.

Method_1_Mechanism start 2-Aminophenol + 1-Chloro-2-propanone step1 SN2 Attack by Amine (Base Catalyzed) start->step1 intermediate1 N-(2-oxopropyl)-2-aminophenol step1->intermediate1 step2 Reduction of Ketone (e.g., NaBH4) intermediate1->step2 intermediate2 N-(2-hydroxypropyl)-2-aminophenol step2->intermediate2 step3 Intramolecular Cyclization (Acid/Base Catalyzed) intermediate2->step3 product This compound step3->product

Caption: Mechanistic workflow for the one-pot synthesis of this compound.

Method 2: Reductive Cyclization of a Preformed Nitro-Aryl Ether

This alternative strategy involves the initial formation of an ether linkage, followed by a reductive cyclization step. This method offers the advantage of potentially cleaner reactions and easier purification, as the key bond-forming steps are separated.

Reaction Scheme

Method_2_Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product nitrophenol 2-Nitrophenol nitro_ether 1-(2-Nitrophenoxy)propan-2-ol nitrophenol->nitro_ether + 1-Chloro-2-propanol (Base) chloropropanol 1-Chloro-2-propanol benzoxazine This compound nitro_ether->benzoxazine Reductive Cyclization (e.g., H2, Pd/C)

Caption: Reaction scheme for the synthesis of this compound via reductive cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Nitrophenoxy)propan-2-ol

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (1.5 eq.), and stir the mixture at room temperature.

  • Electrophile Addition: Add 1-chloro-2-propanol (1.2 eq.) and heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain 1-(2-nitrophenoxy)propan-2-ol.

Step 2: Reductive Cyclization

  • Reaction Setup: Dissolve the purified 1-(2-nitrophenoxy)propan-2-ol (1.0 eq.) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by chromatography if necessary.

Mechanistic Insights

This two-step process begins with a Williamson ether synthesis, where the phenoxide of 2-nitrophenol displaces the chloride from 1-chloro-2-propanol. The subsequent key step is the reductive cyclization. Catalytic hydrogenation simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization. The newly formed amino group acts as a nucleophile, attacking the adjacent carbon bearing the hydroxyl group, leading to the formation of the benzoxazine ring with the elimination of a water molecule.

Method_2_Mechanism start 2-Nitrophenol + 1-Chloro-2-propanol step1 Williamson Ether Synthesis (Base) start->step1 intermediate1 1-(2-Nitrophenoxy)propan-2-ol step1->intermediate1 step2 Catalytic Hydrogenation (H2, Pd/C) intermediate1->step2 intermediate2 1-(2-Aminophenoxy)propan-2-ol step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product This compound step3->product

Caption: Mechanistic workflow for the reductive cyclization synthesis of this compound.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: One-Pot Condensation and CyclizationMethod 2: Reductive Cyclization of Nitro-Aryl Ether
Starting Materials 2-Aminophenol, 1-Chloro-2-propanone2-Nitrophenol, 1-Chloro-2-propanol
Number of Steps One-pot (two transformations)Two distinct steps
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Reflux, then 0 °C to RT80-100 °C, then RT hydrogenation
Reagents Base (e.g., K₂CO₃), Reducing agent (e.g., NaBH₄)Base (e.g., K₂CO₃), Hydrogen, Pd/C catalyst
Purification Can be challenging due to multiple components in one potGenerally cleaner, easier purification of intermediate and final product
Scalability Potentially more scalable due to one-pot natureRequires isolation of intermediate, which may add complexity to scale-up
Safety Considerations Sodium borohydride is moisture-sensitive.Catalytic hydrogenation requires specialized equipment and handling of flammable hydrogen gas.

Senior Application Scientist's Recommendation

The choice between these two synthetic methodologies for this compound should be guided by the specific requirements of the research or development program.

Method 1 (One-Pot Condensation and Cyclization) is an attractive option for rapid synthesis and library generation due to its convergent and one-pot nature. It is generally more atom-economical. However, the one-pot procedure can sometimes lead to the formation of byproducts, making purification more challenging, which might be a drawback for applications requiring very high purity.

Method 2 (Reductive Cyclization of Nitro-Aryl Ether) is often preferred when high purity of the final product is a primary concern. The isolation and purification of the intermediate ether allow for a cleaner final reductive cyclization step. While this method involves an additional step, the overall yield can be higher and more reproducible, which is a significant advantage for process development and scale-up. The use of catalytic hydrogenation is also considered a "greener" reduction method compared to stoichiometric metal hydrides.

For initial exploratory studies and lead optimization where speed is critical, Method 1 offers a significant advantage. For later-stage development and process chemistry where purity, robustness, and scalability are paramount, Method 2 provides a more controlled and reliable synthetic route.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]
  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIV
  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.

Sources

A Comparative Guide to 3-methyl-3,4-dihydro-2H-1,4-benzoxazine and Other Alkyl-Substituted Benzoxazines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with other alkyl-substituted benzoxazines, offering valuable insights for researchers and drug development professionals. We will explore the nuances of how simple alkyl substitutions on the benzoxazine scaffold can significantly influence biological activity, drawing upon experimental data from various studies.

Introduction: The Benzoxazine Scaffold and the Significance of Alkyl Substitution

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. Alkyl substitutions, seemingly minor modifications, can dramatically alter a molecule's physicochemical properties, such as lipophilicity, steric profile, and metabolic stability. These changes, in turn, can profoundly impact pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.[3] This guide will focus on dissecting these structure-activity relationships (SAR) by comparing the well-characterized this compound with other C-alkylated and N-alkylated analogs.

Caption: General structure of the 3,4-dihydro-2H-1,4-benzoxazine scaffold highlighting potential sites for alkyl substitution (R₁, R₂, R₃).

Profile of this compound

This compound is a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin.[2] The specific (S)-enantiomer is crucial for the antibacterial activity of Levofloxacin, underscoring the importance of stereochemistry at the C3 position.[4]

Synthesis: The synthesis of enantiomerically pure (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through methods like acylative kinetic resolution of the racemic mixture.[4]

Biological Relevance: Beyond its role as a synthetic intermediate, the 3-methyl substitution serves as a critical anchor point in the final drug, influencing its binding to bacterial DNA gyrase and topoisomerase IV.

Comparative Analysis with Other Alkyl-Substituted Benzoxazines

The placement and nature of alkyl groups on the benzoxazine ring can lead to diverse pharmacological profiles. Here, we compare the 3-methyl analog with representative examples of other C-alkylated and N-alkylated derivatives.

C-Alkylation: Impact of Chain Length and Position

Increasing the alkyl chain length at the C3 position or introducing alkyl groups at other positions on the heterocyclic ring can modulate activity. While direct comparative studies are limited, trends can be inferred from various research endeavors. For instance, in other heterocyclic systems, increasing alkyl chain length often enhances lipophilicity, which can improve membrane permeability but may also increase non-specific binding and toxicity.[3]

N-Alkylation: A Shift in Reactivity and Properties

Alkylation at the nitrogen atom (N4 position) significantly alters the electronic and steric properties of the benzoxazine core. N-alkyl-1,3-benzoxazines, for example, are reported to be much more reactive in thermally induced polymerizations than their N-phenyl counterparts.[5] This increased reactivity can be attributed to the electron-donating nature of the alkyl group. In the context of drug design, N-alkylation can influence receptor interactions and metabolic pathways. Studies on N-alkyl phenoxazines, a related class of compounds, have shown that the N-alkyl group can modulate the excited state energetics, which is crucial for their application as photoredox catalysts.[6]

Structure-Activity Relationship and Performance Comparison

A comprehensive analysis of the literature suggests that the type and position of alkyl substitution on the benzoxazine scaffold are critical determinants of biological activity.

  • C3-Alkylation: The size and stereochemistry of the substituent at the C3 position are often crucial for specific receptor interactions. The methyl group in (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a prime example of how a small alkyl group can be essential for potent biological activity when correctly oriented.

  • N4-Alkylation: Substitution on the nitrogen atom can significantly impact the overall electronic nature of the molecule and its reactivity.[5] This can be leveraged to tune the compound's properties for specific applications.

  • Aromatic Ring Alkylation: Alkyl substitutions on the benzene ring primarily influence lipophilicity and can create additional interaction points with biological targets.

Table 1: Comparison of Biological Activities of Representative Alkyl-Substituted Benzoxazines *

Compound/Derivative ClassSubstitution PatternBiological ActivityReported IC₅₀/ActivityReference
(S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazineC3-MethylPrecursor to Levofloxacin (antibacterial)Essential for antibacterial activity of Levofloxacin[2]
6-substituted 3-methyl-3,4-dihydro-2H-[7][8]benzoxazinesC3-Methyl, C6-variousRacemic mixtures resolved for stereospecific synthesis(S)-enantiomers with >99% ee obtained[4]
N-Alkyl-1,3-benzoxazinesN-AlkylThermally induced polymerizationIncreased reactivity with bulkier N-substituents[5]
Substituted 3,4-dihydro-2H-1,4-benzoxazine derivativesVarious substitutionsAnticancer (MCF-7 and HCT-116 cell lines)IC₅₀ values of 2.27 µM (MCF-7) and 4.44 µM (HCT-116) for the most active compound[9]

Disclaimer: The data presented in this table is compiled from different studies and is not the result of a direct head-to-head comparative experiment. It is intended to illustrate the diverse biological activities of alkyl-substituted benzoxazines.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, validated protocols for the synthesis and evaluation of alkyl-substituted benzoxazines.

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives

A general and efficient two-step synthesis starting from commercially available benzoxazoles has been reported.[10]

Step 1: Reduction of Benzoxazole

  • To a solution of the corresponding benzoxazole in tetrahydrofuran, add sodium borohydride and catalytic amounts of acetic acid.[10]

  • Stir the reaction mixture at room temperature for 18 hours.[10]

  • Monitor the reaction by thin-layer chromatography (TLC).[10]

  • Upon completion, remove the solvent under reduced pressure.[10]

  • Work up the reaction mixture by pouring it into saturated ammonium chloride and extracting with ethyl acetate.[10]

  • Dry the organic layer over magnesium sulfate and concentrate to yield the N-(2-hydroxyphenyl) derivative, which can be used in the next step without further purification.[10]

Step 2: Ring Closure to form 3,4-dihydro-2H-1,4-benzoxazine

  • To a mixture of the N-(2-hydroxyphenyl) derivative in acetone, add 1,2-dibromoethane and potassium carbonate in water.[10]

  • Reflux the resulting mixture for 3 days.[10]

  • After removing acetone under reduced pressure, pour the residue into water and extract with ethyl acetate.[10]

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.[10]

  • Purify the crude product by column chromatography to obtain the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.[10]

cluster_0 Synthesis of 3,4-dihydro-2H-1,4-benzoxazines A Benzoxazole Derivative B NaBH₄, Acetic Acid (Reduction) A->B Step 1 C N-(2-hydroxyphenyl) Intermediate B->C D 1,2-dibromoethane, K₂CO₃ (Ring Closure) C->D Step 2 E 3,4-dihydro-2H-1,4-benzoxazine D->E

Caption: General synthetic workflow for 3,4-dihydro-2H-1,4-benzoxazine derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol provides a framework for assessing the cytotoxic effects of benzoxazine derivatives on cancer cell lines.[11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the test benzoxazine compounds and add them to the wells. Include a vehicle control (e.g., DMSO).[12]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

cluster_1 MTT Assay Workflow A Seed Cancer Cells B Treat with Benzoxazine Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC₅₀ G->H

Caption: Workflow for evaluating anticancer activity using the MTT assay.

Receptor Binding Affinity Assay

This protocol outlines a general procedure for determining the binding affinity of benzoxazine derivatives to a specific receptor using a radioligand competition assay.[13][14]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-flumazenil for benzodiazepine receptors), and varying concentrations of the unlabeled test benzoxazine compound.[14]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.[14]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a versatile platform for the development of novel therapeutic agents. This guide has highlighted the critical role of alkyl substitutions in modulating the biological activity of these compounds. While this compound is a well-established building block, particularly in the synthesis of antibiotics, the exploration of other C-alkylated and N-alkylated analogs presents a promising avenue for discovering new drugs with diverse pharmacological profiles, including anticancer and neuroprotective agents. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate novel alkyl-substituted benzoxazine derivatives in their quest for next-generation therapeutics. Further direct comparative studies are warranted to fully elucidate the nuanced structure-activity relationships within this important class of heterocyclic compounds.

References

  • Kotha, S., Bindra, V., & Kuki, A. (n.d.).
  • (n.d.). In vitro anti-cancer, anti-inflammatory and anti-oxidant studies of novel oxazine derivatives. International Journal of Chemical and Biological Sciences. [Link]
  • Kotha, S., Bindra, V., & Kuki, A. (n.d.).
  • (2025, August 6). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[7][8]benzoxazines. [Link]
  • (1973, April). Structure-activity relationships in some series of 2-alkyl-1,2,3,-benzotriazinium compounds. Br J Pharmacol. [Link]
  • (2024, September 1).
  • (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
  • (n.d.). Some of biologically active 1,4-benzoxazine derivatives.
  • (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. [Link]
  • (2010, July 1). Substituent Effects of N-Alkyl Groups on Thermally Induced Polymerization Behavior of 1,3-Benzoxazines. Semantic Scholar. [Link]
  • (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PMC. [Link]
  • (n.d.).

Sources

A Comparative Guide to the Thermal Properties of Benzoxazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the thermal properties of benzoxazine isomers. Designed for researchers, scientists, and professionals in materials and drug development, this document moves beyond simple data presentation to explore the fundamental structure-property relationships that govern the thermal performance of these versatile thermosets. We will delve into the causality behind experimental observations, providing a framework for the rational design of next-generation, high-performance polybenzoxazines.

Introduction: The Significance of Isomerism in Benzoxazine Chemistry

Benzoxazines are a class of high-performance phenolic thermosets that have garnered significant interest for their exceptional properties, including near-zero shrinkage upon curing, low water absorption, excellent thermal stability, and high char yield.[1][2] A key advantage of benzoxazine chemistry is the vast molecular design flexibility, allowing for the synthesis of monomers from a wide array of phenols, primary amines, and formaldehyde through the Mannich condensation reaction.[3]

This molecular versatility inevitably leads to the formation of isomers—molecules with the same chemical formula but different structural arrangements. In the context of benzoxazines, isomerism typically arises from the substitution pattern on the aromatic rings of the parent phenol or amine. The seemingly subtle difference in the placement of a functional group or a linking bridge can have a profound impact on the polymerization behavior and the ultimate thermal and mechanical properties of the resulting polybenzoxazine network. Understanding these isomeric effects is paramount for tailoring materials to specific high-temperature applications in aerospace, electronics, and automotive industries.

This guide will dissect the influence of amine, phenol, and substituent isomerism on key thermal characteristics, supported by experimental data and detailed analytical protocols.

Chapter 1: Decoding the Isomeric Structure

The thermal behavior of a polybenzoxazine is intrinsically linked to its network architecture, which is dictated by the structure of its monomer precursor. Isomerism influences steric hindrance, the potential for hydrogen bonding, and the overall crosslink density of the cured polymer.

Common Types of Benzoxazine Isomers
  • Amine-Based Isomerism: Arises from using isomeric diamines (e.g., ortho-, meta-, and para-phenylenediamine) as precursors. The position of the amine groups on the aromatic ring directly affects the geometry and density of crosslinks in the final polymer network.

  • Phenol-Based Isomerism: Occurs when using isomeric bisphenols (e.g., Bisphenol A vs. Bisphenol F, or isomers of other biphenyls). The nature and position of the bridging group between the phenolic rings influence chain flexibility and packing.

  • Substituent-Based Isomerism: Refers to the position of other functional groups on the aromatic rings of either the phenol or amine. These groups can exert electronic effects (electron-donating or -withdrawing) that alter the reactivity of the oxazine ring.[4]

cluster_Monomer General Benzoxazine Structure cluster_Isomers Points of Isomeric Variation B Benzoxazine Monomer P Phenolic Component (R1) - Bridging group isomerism - Substituent position B->P Derived from A Amine Component (R2) - Linkage position (o, m, p) - Substituent position B->A Derived from

Caption: Isomeric variation in benzoxazine monomers.

Chapter 2: Key Thermal Properties and Their Significance

To compare isomers, we must first define the critical thermal parameters and the standard techniques used for their measurement.

  • Curing Temperature (Tc): The temperature at which the ring-opening polymerization of the benzoxazine monomer occurs. It is typically characterized by an onset temperature and a peak exothermic temperature, as measured by Differential Scanning Calorimetry (DSC). This parameter is crucial for defining the processing window of the resin.

  • Glass Transition Temperature (Tg): The temperature at which the cured, amorphous polybenzoxazine transitions from a rigid, glassy state to a more rubbery state. It dictates the upper service temperature of the material. A higher Tg is generally desirable for high-temperature applications.

  • Thermal Stability (Td): A measure of the material's resistance to degradation at elevated temperatures. It is commonly reported as the temperature at which 5% or 10% weight loss occurs (T5%, T10%), as determined by Thermogravimetric Analysis (TGA).

  • Char Yield: The percentage of residual mass remaining after a material has been heated to a very high temperature (e.g., 800 °C) in an inert atmosphere. A high char yield is strongly correlated with excellent flame retardancy.[5]

Chapter 3: A Comparative Analysis of Isomeric Effects

The structural arrangement of benzoxazine isomers directly influences their thermal properties by altering crosslink density, molecular mobility, and polymerization kinetics.

The Impact of Amine Isomerism

Research has shown a significant relationship between the substitution pattern of the amine precursor and the final properties of the polybenzoxazine. A study comparing diamine-based benzoxazines found that meta-substitution leads to a notable increase in the glass transition temperature compared to the para-substituted isomer.[6] This is attributed to the higher crosslink density achieved with the meta-isomer, which restricts the mobility of the polymer chains more effectively.

Isomer TypePropertyObservationRationale
Amine Linkage Glass Transition (Tg)meta-isomer Tg is ~46 °C higher than para-isomer Tg.[6]meta-linkage promotes a more densely crosslinked polymer network, reducing chain mobility.
Tensile Strengthmeta-isomer strength is lower than para-isomer.[6]The higher crosslink density can lead to a more brittle material.
The Influence of Phenol Isomerism

The structure of the bisphenol backbone also plays a critical role. For instance, comparing benzoxazines derived from different bisphenols reveals distinct curing behaviors and thermal stabilities.[7] The flexibility and steric bulk of the group connecting the two phenol rings affect how easily the oxazine rings can interact and polymerize.

A study comparing benzoxazines based on Bisphenol-A (BAB), indane bisphenol (IBPB), and spirobiindane bisphenol (SBIB) showed that the indane nucleus in IBPB lowers the curing temperature compared to the standard BAB.[7] Conversely, the rigid and bulky spirobiindane structure in SBIB increases the curing temperature due to reduced molecular mobility.[7]

Isomer (Phenol Base)Onset Curing Temp (°C)Peak Curing Temp (°C)Tg (°C, low temp cure)Thermal Stability
Bisphenol-A (BAB) 180200149Moderate
Indane Bisphenol (IBPB) 170200146Higher than BAB
Spirobindane (SBIB) 240260217Lower than BAB
Data synthesized from reference[7].

This demonstrates that while a more rigid backbone can increase the Tg of the resulting polymer (as seen with SBIB), it can also hinder the curing process.

The Role of Substituent Isomerism

The position of functional groups on the aromatic rings can alter the electronic environment, thereby catalyzing or inhibiting the ring-opening polymerization. A study on nitrile-substituted benzoxazines found that the position of the electron-withdrawing nitrile group significantly affects the curing temperature.[4] When the nitrile group is at the ortho position relative to the amine, the curing temperature is highest, followed by the para and meta positions.[4] This is due to the group's influence on the electron density of the polymerizing system. Furthermore, the ortho-substituted isomer showed the greatest improvement in thermal stability, with an 11% increase in char yield compared to an unsubstituted analog.[4]

Chapter 4: Experimental Protocols for Thermal Analysis

To ensure reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for DSC and TGA, explaining the rationale behind key procedural steps.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary technique for determining curing temperatures and glass transition temperatures.

Experimental Workflow: DSC Analysis

prep Sample Prep (2-5 mg in Al pan) load Instrument Setup (Place sample & reference in DSC cell) prep->load purge Inert Purge (N2 at 50-60 mL/min) load->purge prog Thermal Program (Heat at 10-20 °C/min to 350 °C) purge->prog acq Data Acquisition (Measure heat flow vs. temperature) prog->acq anl Data Analysis (Determine onset, peak exotherm, T₉) acq->anl

Caption: Workflow for DSC analysis of benzoxazine monomers.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2–5 mg of the benzoxazine monomer into a non-hermetic aluminum DSC pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring accurate temperature measurement. A non-hermetic pan allows for the escape of any potential trace volatiles without pressure buildup.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere Control: Purge the cell with dry nitrogen at a flow rate of 50-60 mL/min for at least 5 minutes before starting the experiment. Maintain this purge throughout the analysis.

    • Causality: An inert nitrogen atmosphere prevents oxidative degradation of the sample at high temperatures, ensuring that the observed exotherms correspond only to the polymerization reaction.

  • Thermal Program (for Curing): Heat the sample from ambient temperature to ~350 °C at a constant rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. It is slow enough to detect subtle transitions but fast enough for practical analysis.

  • Thermal Program (for Tg): For a cured sample, a heat-cool-heat cycle is typically used. The first heating run removes any residual thermal history. The sample is then cooled rapidly, and the Tg is determined from the second heating scan, often at a rate of 20 °C/min.

  • Data Analysis: The curing onset and peak temperatures are determined from the exothermic peak on the thermogram. The Tg is identified as a step-change in the heat capacity in the second heating scan of a cured sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the standard method for evaluating thermal stability and determining char yield.

Experimental Workflow: TGA Analysis

prep Sample Prep (5-10 mg of CURED polymer in pan) load Instrument Setup (Place sample pan on TGA balance) prep->load purge Inert Purge (N2 at 60 mL/min) load->purge prog Thermal Program (Heat at 10 °C/min to 800-1000 °C) purge->prog acq Data Acquisition (Measure mass loss vs. temperature) prog->acq anl Data Analysis (Determine T₅%, T₁₀%, and Char Yield) acq->anl

Caption: Workflow for TGA analysis of cured polybenzoxazines.

Step-by-Step Protocol:

  • Sample Preparation: Place 5–10 mg of the fully cured polybenzoxazine sample into a ceramic or platinum TGA pan.

    • Causality: A larger sample size than in DSC is acceptable and helps ensure the sample is representative. The sample must be fully cured beforehand to ensure that the measured weight loss is due to degradation, not polymerization.

  • Instrument Setup: Place the sample pan onto the TGA's high-precision microbalance.

  • Atmosphere Control: Purge the furnace with dry nitrogen at a flow rate of ~60 mL/min.

    • Causality: As with DSC, a nitrogen atmosphere is used to study the intrinsic thermal stability of the polymer backbone in the absence of oxygen. To study thermo-oxidative stability, the experiment would be repeated using air as the purge gas.

  • Thermal Program: Heat the sample from ambient temperature to 800 °C or 1000 °C at a constant rate of 10 °C/min.

    • Causality: A heating rate of 10 °C/min is standard for TGA and allows for good comparison between different materials. The high final temperature ensures that all primary degradation events are captured and a stable char yield is measured.

  • Data Analysis: The TGA curve plots percent weight versus temperature. The T5% and T10% are the temperatures at which 5% and 10% of the initial mass has been lost, respectively. The char yield is the final percentage of mass remaining at 800 °C.

Conclusion

The thermal properties of polybenzoxazines are not monolithic; they are finely tunable through the strategic selection of isomeric precursors. This guide has demonstrated that the substitution pattern on both the amine and phenol components fundamentally alters the curing behavior, service temperature, and thermal stability of the resulting polymers.

  • Amine Isomerism: Directly controls the crosslink density, with meta-isomers generally yielding higher Tg values than their para-counterparts.[6]

  • Phenol Isomerism: Influences molecular mobility and steric hindrance, affecting both the ease of processing (curing temperature) and the final Tg.[7]

  • Substituent Isomerism: Exerts electronic effects that can modify polymerization kinetics and enhance thermal stability and char yield.[4]

By leveraging this understanding of structure-property relationships, researchers can move beyond trial-and-error approaches to a more rational design paradigm, engineering novel benzoxazine-based materials with precisely tailored thermal performance for the most demanding applications.

References

  • Davis, C. M., Schneider, T. J., Fisher, I., & Wiggins, J. S. (2023). Influence of Isomerism on Thermal and Mechanical Properties of Aromatic Diamine Based Polybenzoxazines. SAMPE Digital Library.
  • Arun, A., & Nanjan, P. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(5), 465-475. [Link]
  • Hamerton, I., & Hay, J. N. (2018).
  • Zhang, K., et al. (2013). Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Designed Monomers and Polymers, 16(4), 349-355. [Link]
  • Aman, D., et al. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. AsiaChem, 20, e202401777. [Link]
  • Zhang, K., et al. (2013).
  • Various Authors. (n.d.). DSC and TGA Characterization of the Benzoxazine Monomers.
  • Various Authors. (n.d.). Synthesis, characterization, and thermal properties of benzoxazine monomers containing allyl groups.
  • Ishida, H., & Rodriguez, Y. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(16), 4533-4541. [Link]
  • Various Authors. (n.d.). Thermal Behavior of Functionalized Polybenzoxazines: Part 1. Directive Influence of Nitrile Group.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical and pharmaceutical research, the precise molecular structure is the foundational truth upon which all subsequent data—biological activity, physical properties, and safety profiles—is built. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocycle, appearing in a range of pharmacologically active compounds and advanced polymer materials.[1][2] The introduction of substituents, such as the methyl group at the C3 position in our target molecule, 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 32329-20-7[3]), creates isomeric possibilities that demand rigorous and definitive characterization.

While 1D ¹H and ¹³C NMR provide initial fingerprints, they often lack the resolving power to differentiate between closely related isomers or to definitively assign all resonances in a complex molecule. This guide details a multi-dimensional strategy employing a trio of 2D NMR experiments—COSY, HSQC, and HMBC—to move from spectral data to absolute structural confidence. This combination of techniques provides orthogonal datasets that, when woven together, leave no room for ambiguity.

The Strategic Rationale: Why a Multi-Experiment Approach is Self-Validating

  • Correlation SpectroscopY (COSY) : This is our starting point for mapping the proton framework. COSY reveals scalar (through-bond) couplings between protons, typically over two to three bonds.[4] This allows us to identify distinct "spin systems"—networks of connected protons, such as the protons on the aromatic ring or the protons in the aliphatic portion of the oxazine ring.

  • Heteronuclear Single Quantum Coherence (HSQC) : This experiment acts as a bridge between the proton and carbon worlds. It correlates each proton signal directly to the carbon to which it is attached (a one-bond ¹H-¹³C correlation).[4][5] By combining the proton assignments from COSY with HSQC data, we can definitively assign the carbon resonances for all protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC) : This is the final and most powerful piece of the puzzle. HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[4] This allows us to connect the individual spin systems and fragments identified by COSY and HSQC. It is through HMBC that we can place the methyl group at C3, connect the aliphatic chain to the aromatic ring, and confirm the overall molecular architecture.

The trustworthiness of this method lies in its redundancy. A proposed structure is only considered validated when all observed correlations in COSY, HSQC, and HMBC are consistent with it, and no correlations contradict it.

The Experimental and Analytical Workflow

The path from a sample vial to a validated structure follows a clear, logical sequence. This workflow ensures that data is collected and analyzed efficiently, with each step informing the next.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Final Validation Sample Dissolve ~10-20 mg of This compound in ~0.6 mL CDCl3 H1 1. Acquire 1D ¹H NMR Sample->H1 C13 2. Acquire 1D ¹³C NMR H1->C13 A_COSY Map ¹H-¹H Spin Systems H1->A_COSY COSY 3. Acquire 2D ¹H-¹H COSY C13->COSY A_HSQC Assign Protonated Carbons C13->A_HSQC HSQC 4. Acquire 2D ¹H-¹³C HSQC COSY->HSQC COSY->A_COSY HMBC 5. Acquire 2D ¹H-¹³C HMBC HSQC->HMBC HSQC->A_HSQC A_HMBC Connect Fragments via Long-Range Correlations HMBC->A_HMBC A_COSY->A_HSQC A_HSQC->A_HMBC A_Integrate Integrate All Data A_HMBC->A_Integrate Structure Confirm Structure of This compound A_Integrate->Structure

Caption: Experimental and analytical workflow for 2D NMR-based structural validation.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized by the operator.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Example on a 500 MHz Spectrometer):

    • ¹H NMR: Acquire with 16-32 scans, a spectral width of 12-16 ppm, and an acquisition time of 3-4 seconds.

    • ¹³C NMR: Acquire with 1024-2048 scans using proton decoupling, a spectral width of 220-240 ppm, and an acquisition time of 1-2 seconds.

    • ¹H-¹H COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire 256-512 increments in the F1 dimension with 2-4 scans per increment.

    • ¹H-¹³C HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsp). Set the ¹JCH coupling constant to an average of 145 Hz. Acquire 256-512 increments in the F1 dimension with 4-8 scans per increment.

    • ¹H-¹³C HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe typical 2- and 3-bond correlations. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

Data Interpretation: Assembling the Molecular Puzzle

Let's walk through the expected data for this compound and demonstrate how it validates the structure.

Structure with Atom Numbering:

Structure of this compound with atom numbering
Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts based on data for similar benzoxazine structures and general principles of NMR spectroscopy.[6][7][8]

Atom #TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2CH₂4.25 (dd), 3.90 (dd)~70
3CH~3.60 (m)~48
4NH~3.8 (br s)-
5CH (Ar)~6.85 (d)~121
6CH (Ar)~6.70 (t)~117
7CH (Ar)~6.75 (t)~122
8CH (Ar)~6.65 (d)~115
4aC (Ar)-~134
8aC (Ar)-~144
9 (Me)CH₃~1.25 (d)~20
Step 1: Delineating Spin Systems with COSY

The COSY spectrum will reveal two primary, isolated spin systems.

  • Aromatic System: Cross-peaks will connect H5-H6, H6-H7, and H7-H8, allowing for a sequential "walk" around the aromatic ring. The distinct splitting patterns (doublets for H5/H8, triplets for H6/H7) will confirm their relative positions.

  • Aliphatic System: A crucial set of correlations will connect the methyl protons (H9) to the methine proton (H3), and H3 to the two diastereotopic protons of the methylene group (H2a/H2b). This definitively establishes the -CH₂(2)-CH(3)-CH₃(9) fragment.

G H5 H6 H5->H6 H7 H6->H7 H8 H7->H8 H2a H3 H2a->H3 H2b H9 H3->H9

Caption: Key expected ¹H-¹H COSY correlations for the two main spin systems.

Step 2: Linking Protons to Carbons with HSQC

The HSQC spectrum is straightforward: it will show a cross-peak for every protonated carbon, connecting the proton resonance to its directly attached carbon resonance. This allows us to transfer the assignments from the proton dimension to the carbon dimension, populating our assignment table. For example, the doublet at ~1.25 ppm will correlate to the carbon at ~20 ppm, assigning both to the methyl group (H9/C9).

Step 3: Building the Full Scaffold with HMBC

The HMBC spectrum provides the critical links between the fragments identified above. The absence or presence of specific long-range correlations is what provides irrefutable proof of the structure.

Key Validating Correlations:

  • Placing the Methyl Group: The methyl protons (H9) will show a strong correlation to the methine carbon C3 (²JCH) and a correlation to the methylene carbon C2 (³JCH). This confirms the methyl group is at position 3.

  • Confirming the Oxazine Ring:

    • The methylene protons (H2) will show a crucial correlation to the quaternary aromatic carbon C8a (³JCH), locking the oxygen end of the aliphatic chain to the aromatic ring.

    • The methine proton (H3) will show a correlation to the quaternary aromatic carbon C4a (³JCH), confirming the nitrogen linkage.

  • Connecting to the Aromatic Ring: The NH proton (H4) will show correlations to C3, C4a, and C5, unambiguously placing it between the aliphatic and aromatic systems.

G H9 C3 H9->C3 C2 H9->C2 H2 C8a H2->C8a H3 C4a H3->C4a H4 C5 H4->C5

Caption: Key diagnostic ¹H-¹³C HMBC correlations that unambiguously define the molecular structure.

Summary of Expected 2D NMR Correlations
Proton(s)COSY Correlation(s)HSQC CorrelationKey HMBC Correlation(s)
H2H3C2C3, C8a
H3H2, H9C3C2, C4a, C9
H4 (NH)--C3, C4a, C5
H5H6C5C4a, C7
H6H5, H7C6C8, C4a
H7H6, H8C7C5, C8a
H8H7C8C6, C8a
H9 (Me)H3C9C2, C3

Comparison with Alternative Methodologies

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique reveals through-space correlations, which is critical for determining stereochemistry and conformation. For an achiral molecule like this compound, its primary use would be to confirm spatial proximities (e.g., between H3 and H2), but it is less critical for establishing the fundamental covalent framework compared to HMBC.

  • X-ray Crystallography: This is considered the gold standard for structural determination, providing precise bond lengths and angles in the solid state. However, it requires a high-quality single crystal, which can be difficult or impossible to grow. Furthermore, the solution-phase structure determined by NMR is often more relevant for understanding chemical reactivity and biological interactions.

For routine, high-confidence structural validation in a drug development or synthetic chemistry setting, the COSY/HSQC/HMBC suite offers the most practical and comprehensive solution.

Conclusion

The structural validation of a molecule like this compound is a task that demands precision and certainty. By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we create a powerful, self-validating system. This integrated approach allows us to first map the proton framework, then assign the carbon skeleton, and finally, piece together the entire molecular architecture through long-range correlations. The consistency of the data across these orthogonal experiments provides an unambiguous and trustworthy confirmation of the molecular structure, a critical checkpoint in any research and development pipeline.

References

  • Rivara, M., Fantini, M., Acquotti, D., & Zuliani, V. (2010). NMR analysis of a series of imidazobenzoxazines. Magnetic Resonance in Chemistry, 48(6), 500-503. [Link]
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Silva, A. M. S., Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Szczepaniak, G., et al. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Macromolecules. [Link]
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • Petrakova, V., et al. (2020). Benzoxazine Monomers and Polymers Based on 3,3'-Dichloro-4,4'-Diaminodiphenylmethane: Synthesis and Characterization. ResearchGate.
  • Petrakova, V., et al. (2021).
  • Yilmaz, G., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal. [Link]
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Singh, S. (2021). 2D NMR SPECTROSCOPY. ResearchGate.
  • Petrakova, V., et al. (2020).
  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.
  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure. [Link]
  • Valadão, D. F. S., et al. (2015). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Nuzillard, J-M. (2020). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Liu, J., et al. (2014). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][9][10] oxazine. ResearchGate.

Sources

A Researcher's Guide to Spectral Cross-Referencing for the Elucidation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental spectral dataset for this specific molecule, this document serves as a practical, in-depth comparison guide. We will leverage available mass spectrometry data and cross-reference it with established spectral characteristics of analogous benzoxazine derivatives to build a robust analytical model. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous approach to structural verification.

The Imperative of Spectral Cross-Referencing in Heterocyclic Chemistry

The structural integrity of a molecule is the bedrock of its function. In drug discovery and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material properties. For a molecule like this compound, a chiral compound, definitive structural confirmation is paramount. Cross-referencing data from multiple analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—is not merely a confirmatory step but a necessary, self-validating system to ensure the unequivocal identification of the target compound.

This guide will deconstruct the expected spectral signature of this compound and compare it with known data from related structures. This comparative approach provides a powerful tool for researchers to interpret their own experimental data with a higher degree of confidence.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering the initial and crucial evidence of its identity.

Expected Mass and Isotopic Pattern

For this compound (C₉H₁₁NO), the theoretical molecular weight and exact mass are foundational parameters.

PropertyExpected ValueSource
Molecular FormulaC₉H₁₁NO-
Molecular Weight149.19 g/mol [1]
Monoisotopic Mass149.084063974 Da[1]

Experimental data from Liquid Chromatography-Mass Spectrometry (LC-MS) should reveal a prominent ion corresponding to the protonated molecule, [M+H]⁺, at m/z 150.0913. High-resolution mass spectrometry (HRMS) is critical to confirm the elemental composition, distinguishing it from other isobaric compounds.

Fragmentation Analysis: A Structural Fingerprint

The fragmentation pattern in MS is dictated by the molecule's structure, with cleavage occurring at the weakest bonds and forming the most stable carbocations. Understanding these pathways is key to confirming the connectivity of the benzoxazine core.

The PubChem database provides experimental fragmentation data for this compound, showing significant peaks at m/z 107.0729, 122.0963, and 120.0808, with the base peak at m/z 107.0729.[1] A plausible fragmentation pathway is initiated by the loss of the methyl group, followed by further rearrangements of the heterocyclic ring. The stability of the resulting ions is a key determinant of peak intensity.[2][3]

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

fragmentation M [C₉H₁₁NO]⁺ m/z = 149 F1 [C₈H₁₀NO]⁺ m/z = 134 M->F1 -CH₃ F2 [C₇H₆NO]⁺ m/z = 120 F1->F2 -CH₂ F4 [C₈H₈N]⁺ m/z = 118 F1->F4 -O F3 [C₇H₇N]⁺ m/z = 105 F2->F3 -CO

Caption: A simplified representation of a possible fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methine, and methyl protons.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
Aromatic (4H)6.5 - 7.2Multiplets4HProtons on the benzene ring.
NH (1H)3.5 - 4.5Broad Singlet1HExchangeable with D₂O.
O-CH₂ (2H)4.0 - 4.5Multiplet2HDiastereotopic protons adjacent to the oxygen.
N-CH (1H)3.2 - 3.8Multiplet1HMethine proton adjacent to the nitrogen and the chiral center.
CH₃ (3H)1.2 - 1.5Doublet3HMethyl group coupled to the methine proton.

For comparison, related benzoxazine structures show characteristic peaks for the oxazine ring protons (O-CH₂-N and Ar-CH₂-N) in the range of 3.9 to 5.8 ppm.[4][5] The precise shifts for this compound will be influenced by the methyl substituent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Aromatic C-O140 - 150Quaternary carbon attached to oxygen.
Aromatic C-N135 - 145Quaternary carbon attached to nitrogen.
Aromatic CH115 - 130Four distinct signals for the aromatic methine carbons.
O-CH₂65 - 75Methylene carbon adjacent to oxygen.
N-CH50 - 60Methine carbon at the chiral center.
CH₃15 - 25Methyl carbon.

Data from other benzoxazine monomers confirms that the carbons of the oxazine ring typically appear in the 50-85 ppm region.[6][7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500MediumA sharp to moderately broad peak.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to StrongMultiple bands are expected.
C-N Stretch1250 - 1350Medium to Strong
C-O-C Asymmetric Stretch1200 - 1275StrongCharacteristic of the ether linkage in the oxazine ring.
C-O-C Symmetric Stretch1020 - 1075Medium

Studies on various benzoxazine monomers consistently report the characteristic asymmetric and symmetric C-O-C stretching modes of the oxazine ring, which serve as a diagnostic marker for the formation of the heterocyclic system.[8]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

  • Analysis: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Calibrate the instrument using a known standard to ensure high mass accuracy.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, often requiring several hours.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Diagram: General Workflow for Spectral Data Cross-Referencing

workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_validation Validation & Confirmation MS Mass Spectrometry (HRMS) MS_analysis Determine Molecular Formula & Fragmentation Pattern MS->MS_analysis NMR NMR (¹H, ¹³C, 2D) NMR_analysis Assign Proton & Carbon Signals Determine Connectivity NMR->NMR_analysis IR FTIR Spectroscopy IR_analysis Identify Functional Groups IR->IR_analysis cross_reference Cross-Reference All Spectral Data MS_analysis->cross_reference NMR_analysis->cross_reference IR_analysis->cross_reference lit_comparison Compare with Literature Data for Analogous Compounds cross_reference->lit_comparison final_structure Confirm Structure lit_comparison->final_structure

Caption: A systematic workflow for the structural elucidation of a novel compound using multiple spectroscopic techniques.

Conclusion

The structural elucidation of this compound necessitates a multi-faceted analytical approach. By combining the available mass spectrometry data with predicted NMR and IR spectral features, and cross-referencing this information with experimental data from structurally related benzoxazines, researchers can build a highly confident structural assignment. This comparative guide provides a robust framework for interpreting spectral data, ensuring the scientific integrity of research involving this and other related heterocyclic compounds.

References

  • PubChem. This compound.
  • SpectraBase. 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER.
  • ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
  • ResearchGate. 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo....
  • ResearchGate. 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][9] oxazine.
  • ResearchGate. 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][1][9]oxazine.
  • Chemguide. mass spectra - fragmentation patterns.
  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry.

Sources

A Comparative Guide to the Performance of Polybenzoxazines from Diverse Monomeric Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of high-performance thermosetting polymers, polybenzoxazines have carved a significant niche, bridging the performance gaps left by traditional phenolic and epoxy resins. Their remarkable thermal stability, inherent flame retardancy, low water absorption, and near-zero volumetric shrinkage during cure make them prime candidates for demanding applications in the aerospace, electronics, and automotive industries.[1][2] However, the ultimate performance of a polybenzoxazine is not monolithic; it is intricately dictated by the molecular architecture of its constituent monomers. The choice of the phenolic and amine precursors offers a vast playground for molecular design, enabling the tailoring of properties to meet specific application requirements.[3][4]

This guide provides a comprehensive comparison of the performance of polybenzoxazines derived from different classes of monomers, including the conventional bisphenol-A (BPA) and novolac-based systems, as well as specialty monomers engineered for enhanced dielectric, flame retardant, and sustainable properties. We will delve into the structure-property relationships that govern their performance and provide supporting experimental data to offer a clear, objective comparison for researchers and drug development professionals seeking to leverage these advanced materials.

The Influence of Monomer Structure on Polybenzoxazine Properties

The fundamental building block of a polybenzoxazine is the benzoxazine monomer, synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1] The thermal or catalytic ring-opening polymerization of this monomer leads to a highly cross-linked polybenzoxazine network. The chemical nature of the phenolic and amine precursors directly influences the cross-link density, aromatic content, and the presence of specific functional groups in the final polymer, thereby dictating its macroscopic properties.

Monomer_Influence Phenol Phenol Derivative (e.g., Bisphenol-A, Novolac, Cardanol) Network Cross-linked Polymer Network Phenol->Network Influences aromatic content, functionality, and flexibility Amine Amine Derivative (e.g., Aniline, Furfurylamine) Amine->Network Impacts cross-link density and processing characteristics Formaldehyde Formaldehyde Thermal Thermal Stability Network->Thermal Mechanical Mechanical Properties Network->Mechanical Dielectric Dielectric Performance Network->Dielectric Flame Flame Retardancy Network->Flame

Caption: Influence of monomer precursors on the final properties of polybenzoxazines.

Performance Comparison of Polybenzoxazine Systems

The following sections provide a detailed comparison of polybenzoxazines derived from different monomeric systems, with a focus on their thermal, mechanical, dielectric, and flame-retardant properties.

Bisphenol-A (BPA)-Based Polybenzoxazines

BPA-based polybenzoxazines are one of the most widely studied and commercially available types. Their balanced properties and cost-effectiveness make them a benchmark in the field.

  • Thermal Stability: Polybenzoxazines derived from BPA and aniline (BA-a) typically exhibit good thermal stability, with a glass transition temperature (Tg) around 146 °C.[5] Their decomposition temperatures are also respectable, making them suitable for applications requiring moderate heat resistance.

  • Mechanical Properties: These polymers generally possess good mechanical strength and modulus.[6] However, like many high-performance thermosets, they can be brittle.[7]

  • Dielectric Properties: BPA-based polybenzoxazines have relatively low dielectric constants, making them attractive for electronic applications.

  • Flame Retardancy: They possess inherent flame retardancy due to their high aromatic content and char-forming tendency.

Novolac-Based Polybenzoxazines

Novolac resins, which are phenol-formaldehyde oligomers, can be functionalized with benzoxazine rings to create multi-functional monomers. This leads to polybenzoxazines with a higher cross-link density.

  • Thermal Stability: Polybenzoxazines derived from novolac resins generally exhibit higher thermal stability and char yields compared to their bifunctional counterparts like BPA-based systems.[8] The increased cross-link density contributes to their enhanced performance at elevated temperatures. For instance, a blend of a bio-based benzoxazine with novolac resin showed a high char yield of 65.0% and a Tg of 314 °C.[8]

  • Mechanical Properties: The high cross-link density of novolac-based polybenzoxazines often translates to higher modulus and hardness, but can also lead to increased brittleness.

  • Dielectric Properties: Similar to other polybenzoxazines, novolac-based variants offer good dielectric properties.

  • Flame Retardancy: The high phenolic content and char-forming ability of novolac-based systems contribute to their excellent flame retardancy.[9]

Fluorine-Containing Polybenzoxazines

The incorporation of fluorine atoms into the benzoxazine monomer structure is a key strategy for developing materials with low dielectric constants and improved thermal stability.

  • Thermal Stability: Fluorinated polybenzoxazines often exhibit enhanced thermal stability due to the high bond energy of the C-F bond.[9] They can have high glass transition temperatures, in some cases exceeding 180°C.[1][3]

  • Mechanical Properties: The introduction of bulky trifluoromethyl groups can increase the free volume of the polymer, which may affect its mechanical properties.

  • Dielectric Properties: This is the standout feature of fluorinated polybenzoxazines. The low polarizability of the C-F bond and the increased free volume significantly reduce the dielectric constant.[3][9] Dielectric constants as low as 2.36 to 2.53 at 1 MHz have been reported.[3][9]

  • Flame Retardancy: The inherent flame retardancy of the polybenzoxazine backbone is often retained or enhanced in fluorinated systems.

Phosphorus-Containing Polybenzoxazines

Incorporating phosphorus into the polybenzoxazine structure is a highly effective method for enhancing flame retardancy.

  • Thermal Stability: The introduction of phosphorus-containing moieties can sometimes slightly lower the initial decomposition temperature but significantly increases the char yield at higher temperatures.[10][11] This high char yield is crucial for their flame-retardant mechanism.

  • Mechanical Properties: The effect on mechanical properties can vary depending on the specific phosphorus-containing group and its concentration. Some studies have reported a decrease in glass transition temperature and storage modulus with the incorporation of certain phosphorus compounds.[4]

  • Dielectric Properties: The impact on dielectric properties is dependent on the polarity of the incorporated phosphorus group.

  • Flame Retardancy: Phosphorus-containing polybenzoxazines exhibit excellent flame retardancy.[4][10][11] They can act in both the condensed phase by promoting char formation and in the gas phase by scavenging flammable radicals.[10] UL-94 V-0 ratings have been achieved with the incorporation of phosphorus.[4]

Bio-Based Polybenzoxazines

With a growing emphasis on sustainability, there is significant interest in developing polybenzoxazines from renewable resources such as cardanol, eugenol, and vanillin.[2]

  • Thermal Stability: The thermal stability of bio-based polybenzoxazines can be quite variable and is highly dependent on the specific bio-phenolic precursor used. For example, a cardbisphenol-based polybenzoxazine showed better thermal stability than another variant from the same precursor.[8]

  • Mechanical Properties: The mechanical properties of bio-based polybenzoxazines are also monomer-dependent. Some bio-based systems may exhibit lower storage moduli compared to their petroleum-based counterparts, while others can achieve high glass transition temperatures above 200 °C.[1]

  • Dielectric Properties: The dielectric properties of bio-based polybenzoxazines are an active area of research.

  • Flame Retardancy: Many bio-based phenolic compounds have inherent char-forming tendencies, which can contribute to good flame retardancy.[2]

Comparative Performance Data

Monomer TypeKey Structural FeatureTypical Tg (°C)Char Yield at 800°C (N₂) (%)Dielectric Constant (@1MHz)Key Advantage
Bisphenol-A Rigid bisphenol backbone~146-171[5]~30-42~3.0-3.5Balanced properties, cost-effective
Novolac High functionality, high cross-link density>200 (often blended)[1]>50 (blends can reach 65)[8]~3.0-3.8High thermal stability, high char yield
Fluorine-Containing C-F bonds, bulky CF₃ groups>180[1]~40-652.36 - 2.6[3][9]Very low dielectric constant
Phosphorus-Containing Phosphorus moieties in the backbone or as additivesVariable, can be lower[4]Significantly increased, >40[4]Dependent on P-groupExcellent flame retardancy
Bio-Based Renewable phenolic precursors (e.g., cardanol)94-121 (Cardbisphenol-based)[8]VariableUnder investigationSustainability, unique functionalities

Experimental Protocols

The data presented in this guide is based on standard characterization techniques for thermosetting polymers. Below are brief descriptions of the key experimental methodologies.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small sample of the cured polybenzoxazine (5-10 mg) is placed in a TGA crucible.

  • The sample is heated from room temperature to 800-1000 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.

  • Key parameters such as the onset of decomposition temperature (Td) and the char yield (the residual weight at the final temperature) are determined from the TGA curve.

TGA_Workflow Start Start Sample Place Sample in TGA Start->Sample Heat Heat at a Constant Rate (e.g., 10°C/min in N₂) Sample->Heat Measure Record Weight Loss vs. Temperature Heat->Measure Analyze Determine Td and Char Yield Measure->Analyze End End Analyze->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for studying the viscoelastic properties of polymers, including the glass transition temperature (Tg).

Methodology:

  • A rectangular specimen of the cured polybenzoxazine is prepared.

  • The specimen is subjected to a sinusoidal oscillating stress or strain.

  • The temperature is ramped up at a controlled rate.

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature.

  • The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[8]

Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency.

Methodology:

  • A thin film or disc of the cured polybenzoxazine is placed between two electrodes to form a capacitor.

  • An alternating electric field is applied across the sample over a range of frequencies.

  • The capacitance and dissipation factor are measured.

  • The dielectric constant (permittivity) and dielectric loss are calculated from the measured values.

Conclusion

The choice of monomer is a critical determinant of the performance of polybenzoxazines. While BPA-based systems offer a good balance of properties, novolac-based polybenzoxazines provide superior thermal stability and char formation. For applications demanding low dielectric constants, fluorine-containing polybenzoxazines are the materials of choice. When flame retardancy is the primary concern, phosphorus-containing systems offer exceptional performance. Finally, the emergence of bio-based polybenzoxazines opens up new avenues for sustainable high-performance materials. By understanding the structure-property relationships outlined in this guide, researchers and professionals can make informed decisions in selecting the optimal polybenzoxazine system for their specific application needs.

References

  • MDPI. (n.d.). Phosphorus-Containing Polybenzoxazine Aerogels with Efficient Flame Retardation and Thermal Insulation.
  • ResearchGate. (n.d.). Dielectric and thermal behaviors of fluorine-containing dianhydride-modified polybenzoxazine: A molecular design flexibility | Request PDF.
  • Taylor & Francis Online. (n.d.). Improving the Flame Retardancy of Polybenzoxazines with a Reactive Phosphorus-Containing Compound.
  • RSC Publishing. (n.d.). Synthesis and characterization of novel biobased benzoxazines from cardbisphenol and the properties of their polymers.
  • NIH. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating.
  • ScienceDirect. (n.d.). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant.
  • Istanbul Technical University. (n.d.). Polybenzoxazines-New high performance thermosetting resins: Synthesis and properties.
  • NIH. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating.
  • ResearchGate. (n.d.). Thermal and Mechanical Properties of Newly Developed Poly-functional Benzoxazine.
  • ResearchGate. (n.d.). Non-isothermal curing kinetics and thermal properties of benzoxazine-phenolic copolymers.
  • PubMed. (2023). Phosphorus-Containing Polybenzoxazine Aerogels with Efficient Flame Retardation and Thermal Insulation.
  • NIH. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating.
  • MDPI. (n.d.). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property.
  • ResearchGate. (n.d.). Synthesis, characterization of new bisphenol-based benzoxazines and the thermal properties of their polymers.
  • ResearchGate. (n.d.). Synthesis and characterization of novel biobased benzoxazines from cardbisphenol and the properties of their polymers.
  • Taylor & Francis Online. (n.d.). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability.
  • ResearchGate. (n.d.). Fluorinated polybenzoxazole with low dielectric constant and high thermal stability.
  • ProQuest. (2023). A Study of the Thermal Properties of Main-Chain Polybenzoxazines Copolymerized with Nitrile-Benzoxazine.
  • ResearchGate. (n.d.). Low dielectric material from novel core-fluorinated polybenzoxazine | Request PDF.
  • Semantic Scholar. (n.d.). Synthesis, characterization of new bisphenol-based benzoxazines and the thermal properties of their polymers.

Sources

A Comparative Guide to Catalytic Systems for the Polymerization of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of high-performance polybenzoxazines from monomers such as 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a cornerstone of advanced materials science. The thermally induced ring-opening polymerization (ROP) of benzoxazine monomers typically requires elevated temperatures, which can be a significant drawback for industrial applications.[1][2] The strategic use of catalysts can dramatically lower the polymerization temperature, accelerate reaction times, and influence the final properties of the polymer.[3][4][5] This guide provides a comparative analysis of different catalytic systems for the polymerization of this compound, offering insights into their mechanisms and performance to aid researchers in catalyst selection and process optimization.

The Role of Catalysts in Benzoxazine Polymerization

The ring-opening polymerization of 1,3-benzoxazines is primarily a cationic process.[6][7] The polymerization can be initiated by thermal means, but the introduction of a suitable catalyst can facilitate the formation of the initial cationic species, thereby lowering the activation energy of the reaction.[1][4] The general mechanism involves the opening of the oxazine ring to form a carbocation, which then propagates through electrophilic substitution on the aromatic ring.[8][9]

The choice of catalyst not only affects the reaction kinetics but can also influence the microstructure of the resulting polymer.[5][8] Different catalysts can favor different polymerization pathways, leading to variations in the polymer's molecular weight, crosslink density, and ultimately, its mechanical and thermal properties.[8]

Comparative Analysis of Catalytic Systems

A variety of catalysts have been explored for the polymerization of benzoxazines. These can be broadly categorized into Lewis acids, Brønsted acids, and other miscellaneous catalysts. The following sections compare the performance of representative catalysts from these classes.

Lewis Acid Catalysts

Lewis acids are among the most effective catalysts for the ROP of benzoxazines.[1][8] They function by coordinating to the oxygen or nitrogen atom of the oxazine ring, facilitating ring opening and the generation of a carbocation.

CatalystTypical ConcentrationPolymerization Temperature (°C)Key Observations
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) 1-5 mol%Can initiate polymerization at significantly reduced temperatures.Acts as a highly efficient catalyst, leading to rapid curing. The use of even 3 mol% of this catalyst has been shown to increase the char yield of the resulting polybenzoxazine.[1]
Titanium-containing POSS 2 wt%Reduces the curing temperature of benzoxazine.The titanium center can form covalent bonds with the nitrogen or oxygen atoms of the polybenzoxazine, enhancing the thermal stability of the polymer.[3]
Phosphorus Pentachloride (PCl₅) M/I ratio of 20:1 to 100:1Can initiate polymerization at room temperature (20°C).Produces polymers with different microstructures and potentially higher char yields compared to thermally polymerized benzoxazines.[5][6]
Aluminum Chloride (AlCl₃) Not specifiedEffective in promoting polymerization.Can promote the generation of more carbocations, leading to a cationic chain polymerization mechanism.[8]
Zinc Chloride (ZnCl₂) Not specifiedLess effective than strong Lewis acids like AlCl₃ and PCl₅.Polymerization tends to follow a step polymerization mechanism.[8]
Acidic and Phenolic Catalysts

Brønsted acids and phenolic compounds can also catalyze the polymerization of benzoxazines. Phenols, in particular, can act as co-catalysts or initiators.

CatalystTypical ConcentrationPolymerization Temperature (°C)Key Observations
Pyrogallol Not specifiedCan reduce the exothermic peak temperature from ~256°C to 174°C.An example of a phenolic compound effectively lowering the polymerization temperature.[3]
Thiophenols 20 mol%Significantly accelerates polymerization at 150°C.Demonstrates a strong promoting effect on the ring-opening of benzoxazines.[4]
Hexachlorocyclotriphosphazene (HCP) Not specifiedDemonstrates strong acidic catalytic effect.The catalytic activity is attributed to the release of HCl.[4]
Basic Catalysts

While the polymerization is predominantly cationic, some basic compounds have been shown to have a catalytic effect, although generally weaker than their acidic counterparts.[4]

CatalystTypical ConcentrationPolymerization Temperature (°C)Key Observations
Imidazole Not specifiedCan catalyze the curing process and lower the curing temperature.Acts as a basic catalyst.[4]
m-toluidine substituted phosphazene Not specifiedWeaker catalytic effect compared to acidic phosphazenes.The mechanism is proposed to be a nucleophilic attack of the nitrogen atoms on the methylene bridge of the benzoxazine ring.[4]

Experimental Protocols

The following is a generalized protocol for evaluating the effect of different catalysts on the polymerization of this compound.

Materials
  • This compound monomer

  • Selected catalyst (e.g., B(C₆F₅)₃, PCl₅, pyrogallol)

  • Anhydrous solvent (e.g., chloroform, 1,4-dioxane), if required

  • Nitrogen gas for inert atmosphere

Equipment
  • Glass reaction vials or flask with magnetic stirrer

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gel Permeation Chromatography (GPC) system

  • Thermogravimetric Analyzer (TGA)

Procedure
  • Monomer and Catalyst Preparation: Accurately weigh the this compound monomer into a reaction vial.

  • Catalyst Addition: Add the desired amount of catalyst to the monomer. If using a solvent, dissolve both the monomer and catalyst in the solvent.

  • Polymerization:

    • For DSC analysis: Seal the sample pan and place it in the DSC. Heat the sample at a controlled rate (e.g., 10 °C/min) to determine the onset and peak polymerization temperatures.

    • For bulk polymerization: Heat the monomer-catalyst mixture in an oven or on a hot plate at the desired temperature under a nitrogen atmosphere. Monitor the reaction progress by taking aliquots at different time intervals.

  • Characterization of Polymerization:

    • FTIR Spectroscopy: Monitor the disappearance of the characteristic benzoxazine ring absorption bands (e.g., around 945 cm⁻¹ and 1230 cm⁻¹) and the appearance of new bands corresponding to the polybenzoxazine structure.[3]

    • GPC: Determine the molecular weight and polydispersity index (PDI) of the resulting polymer (for soluble polymers).

  • Thermal Property Analysis:

    • TGA: Analyze the thermal stability and char yield of the cured polybenzoxazine under a nitrogen atmosphere.

Visualizing the Process

Cationic Ring-Opening Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Crosslinking Monomer This compound Carbocation Carbocation Intermediate Monomer->Carbocation + Catalyst Catalyst Catalyst (e.g., Lewis Acid) Dimer Dimer Carbocation->Dimer + AnotherMonomer AnotherMonomer Another Monomer PolymerChain Growing Polymer Chain Dimer->PolymerChain + n Monomers CrosslinkedPolymer Crosslinked Polybenzoxazine Network PolymerChain->CrosslinkedPolymer

Caption: Cationic ROP of this compound.

Experimental Workflow for Catalyst Comparison

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_comparison Comparison Monomer Weigh Monomer CatalystA Add Catalyst A Monomer->CatalystA CatalystB Add Catalyst B Monomer->CatalystB CatalystC Add Catalyst C Monomer->CatalystC ReactionA Thermal Curing A CatalystA->ReactionA ReactionB Thermal Curing B CatalystB->ReactionB ReactionC Thermal Curing C CatalystC->ReactionC DSC DSC (Kinetics) ReactionA->DSC FTIR FTIR (Conversion) ReactionA->FTIR GPC GPC (Mw, PDI) ReactionA->GPC TGA TGA (Thermal Stability) ReactionA->TGA ReactionB->DSC ReactionB->FTIR ReactionB->GPC ReactionB->TGA ReactionC->DSC ReactionC->FTIR ReactionC->GPC ReactionC->TGA Comparison Compare Performance Metrics DSC->Comparison FTIR->Comparison GPC->Comparison TGA->Comparison

Caption: Workflow for comparing catalyst performance.

Conclusion

The selection of an appropriate catalyst is crucial for optimizing the polymerization of this compound. Lewis acids, such as tris(pentafluorophenyl)borane and phosphorus pentachloride, have demonstrated high efficacy in significantly reducing polymerization temperatures, even enabling room temperature polymerization in some cases. Phenolic compounds and other acidic catalysts also offer viable alternatives for accelerating the curing process. The choice of catalyst will ultimately depend on the desired processing conditions, cost considerations, and the targeted final properties of the polybenzoxazine. This guide provides a foundational understanding to assist researchers in navigating these choices and designing robust polymerization systems.

References

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temper
  • Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Consider
  • Cationic ring-opening polymeriz
  • Catalytic Role of Nanoconfinement inside MIL-125 (Ti)
  • Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization P
  • Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids.
  • Multifunctional Benzoxazines Feature Low Polymerization Temper
  • US6225440B1 - Cationic ring-opening polymerization of benzoxazines - Google P
  • Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane C
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer.
  • Synthesis and Ring-opening Polymerization of 2-Substituted 1, 3-Benzoxazine: The First Observation of the Polymerization of Oxazine Ring-substituted Benzoxazines.
  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors.
  • A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties.
  • Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based C
  • Synthesis of novel tri‐benzoxazine and effect of phenolic nucleophiles on its ring‐opening polymeriz
  • Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho.
  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids
  • Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide

Sources

A Comparative Guide to the Synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine: Solvent-Based vs. Solventless Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of heterocyclic scaffolds like 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a foundational step. The choice of synthetic methodology not only influences yield and purity but also has significant implications for process efficiency, cost, and environmental impact. This guide provides an in-depth, objective comparison of traditional solvent-based synthesis with modern solventless approaches for preparing this key benzoxazine derivative.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves the formation of the oxazine ring by reacting 2-aminophenol with a suitable three-carbon electrophile. The conventional approach has historically relied on the use of organic solvents to facilitate mass and heat transfer. However, the principles of green chemistry have spurred the development of solventless methods, which offer compelling advantages. This guide will dissect both methodologies, providing the necessary experimental details and data to inform your synthetic strategy.

The Underpinning Chemistry: A Mechanistic Overview

The core reaction for the synthesis of this compound is a nucleophilic attack of the amino and hydroxyl groups of 2-aminophenol on a propylene oxide precursor or a related synthon. The reaction proceeds via a tandem cyclization.

Reaction_Mechanism 2-Aminophenol 2-Aminophenol Intermediate Ring-Opened Intermediate 2-Aminophenol->Intermediate Nucleophilic Attack Propylene_Oxide Propylene Oxide Propylene_Oxide->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General reaction mechanism for the synthesis of this compound.

Solvent-Based Synthesis: The Conventional Workhorse

The use of a solvent provides a homogeneous reaction medium, allowing for effective mixing and temperature control. High-boiling point solvents like toluene or dioxane are often employed to achieve the necessary reaction temperatures.

Experimental Protocol: Solvent-Based Synthesis

Materials:

  • 2-Aminophenol

  • Propylene oxide

  • Toluene (or Dioxane)

  • Sodium hydroxide (catalyst)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a solution of 2-aminophenol (1 equivalent) in toluene, add a catalytic amount of sodium hydroxide.

  • Heat the mixture to reflux (approximately 110°C for toluene).

  • Slowly add propylene oxide (1.1 equivalents) dropwise to the refluxing mixture.

  • Maintain the reaction at reflux for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Solvent_Based_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Aminophenol 2-Aminophenol Reflux_6_8h Reflux (6-8 h) 2-Aminophenol->Reflux_6_8h Propylene_Oxide Propylene_Oxide Propylene_Oxide->Reflux_6_8h Toluene Toluene Toluene->Reflux_6_8h NaOH NaOH NaOH->Reflux_6_8h Neutralization Neutralization Reflux_6_8h->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography/Distillation Concentration->Column_Chromatography Solventless_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up 2-Aminophenol 2-Aminophenol Microwave_Irradiation Microwave Irradiation (10-30 min) 2-Aminophenol->Microwave_Irradiation Propylene_Oxide Propylene_Oxide Propylene_Oxide->Microwave_Irradiation Catalyst Catalyst Catalyst->Microwave_Irradiation Dissolution_Filtration Dissolution & Filtration Microwave_Irradiation->Dissolution_Filtration Washing Washing Dissolution_Filtration->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration

Caption: Workflow for the solventless synthesis of this compound.

Comparative Analysis: Performance and Green Metrics

The choice between a solvent-based and a solventless approach often comes down to a trade-off between established protocols and the benefits of modern, greener techniques. The following table summarizes the key performance indicators for each method, based on typical results for benzoxazine synthesis. [1][2]

Parameter Solvent-Based Synthesis Solventless (Microwave-Assisted) Synthesis
Reaction Time 6-8 hours 10-30 minutes
Typical Yield 60-75% 85-95%
Energy Consumption High (prolonged heating) Low (short irradiation time)
Solvent Waste Significant Minimal to none
Work-up Complexity High (neutralization, extraction) Low (filtration, concentration)
Purity of Crude Product Moderate High

| Scalability | Well-established | Can be challenging for large scale |

Discussion and Recommendations

Solvent-Based Synthesis: This method is robust and well-understood. For laboratories not equipped with microwave reactors, it remains a viable option. However, the long reaction times, high energy consumption, and significant solvent waste are considerable drawbacks from both an efficiency and environmental perspective. The multi-step work-up also adds to the overall process time and cost.

Solventless Synthesis: The advantages of the solventless, particularly microwave-assisted, approach are striking. The dramatic reduction in reaction time, coupled with higher yields and a simplified work-up, makes it a highly attractive alternative. [3][4]The elimination of bulk solvents aligns with the principles of green chemistry, reducing both the environmental footprint and potential exposure to hazardous materials. While initial investment in microwave equipment may be a consideration, the long-term benefits in terms of time, energy, and waste reduction are substantial. For process optimization and the development of more sustainable synthetic routes, the solventless approach is the recommended methodology.

Conclusion

The synthesis of this compound can be effectively achieved by both solvent-based and solventless methods. While the traditional solvent-based approach is reliable, the solventless, microwave-assisted method offers significant improvements in terms of reaction speed, yield, and environmental impact. For the modern research and development laboratory, embracing solventless techniques is not only a step towards greener chemistry but also a strategic move to enhance productivity and efficiency.

References

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (n.d.). ResearchGate.
  • Kamal, A., & Ali, M. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity.
  • Kotha, S., Bindra, V., & Kuki, A. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.
  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Preparation of benzoxazine compounds in solventless systems. (1995). Google Patents.
  • A process for solvent-less synthesis of benzoxazine (bz). (2008). Google Patents.
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024).
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).
  • Amine/epoxy curing of benzoxazines. (2013). Google Patents.
  • Han, L., Lacks, D. J., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(6), 1389. [Link]
  • Synthesis of benzoxazine derivatives and their polymers. Reprinted with... (n.d.). ResearchGate.
  • Kamal, A., & Ali, M. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity.
  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. PubMed. [Link]
  • PhD Thesis manuscript. (n.d.). ORBilu.
  • Sarychev, I. A., Kireev, V. V., Khmelnitskiy, V. V., Vorobyeva, V. V., Tupikov, A. S., Haskov, M. A., & Sirotin, I. S. (2021).
  • Sharaf El-Din, N. A. (2018). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Chemical Synthesis

In the realm of drug discovery and materials science, the unambiguous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and meaningful data are built. For a heterocyclic compound like 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, a versatile building block, even minute impurities can significantly alter biological activity, reaction kinetics, and final product characteristics. This guide provides an in-depth, experience-driven approach to establishing the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, while also comparing it with other orthogonal techniques.

Chapter 1: Understanding the Analyte: this compound

Before any method development can commence, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge dictates our strategic choices in analytical technique and parameter selection.

Key Molecular Characteristics:

PropertyValue/StructureImplication for Analysis
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [1]
Structure Chemical structure of this compoundContains a benzene ring (a strong chromophore), a secondary amine (a basic center), and an ether linkage. Moderately polar.
Polarity Moderately PolarWell-suited for Reversed-Phase HPLC.
UV Absorbance Expected strong absorbance due to the benzoxazine moiety.UV detection is a highly suitable and sensitive detection method. Studies on similar benzoxazine derivatives show strong absorbance maxima between 275 nm and 315 nm.[2][3][4]
Basicity The secondary amine in the heterocyclic ring imparts basic properties.Requires pH control in the mobile phase to ensure good peak shape and prevent tailing.

The presence of a UV-absorbing aromatic ring and a titratable basic nitrogen atom makes HPLC with UV detection an ideal first-line technique for purity assessment.

Chapter 2: The Primary Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique in the pharmaceutical industry for its ability to resolve complex mixtures, high sensitivity, and precise quantification.[5][6]

Causality Behind Experimental Choices

Developing a robust HPLC method is a process of logical decisions based on the analyte's chemistry.

  • Mode of Chromatography - Why Reversed-Phase? Given the moderate polarity of this compound, reversed-phase (RP) chromatography is the logical choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[7] The analyte will be well-retained, allowing for effective separation from more polar (early eluting) or more nonpolar (later eluting) impurities.

  • Stationary Phase (Column) Selection - Why C18? A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. It provides excellent hydrophobic retention for a wide range of molecules. The key is to choose a modern, high-purity silica column with robust end-capping. This minimizes the interaction between the basic secondary amine of our analyte and acidic residual silanols on the silica surface, which is a primary cause of peak tailing.

  • Mobile Phase Selection - The Key to Good Peak Shape The mobile phase composition is arguably the most critical factor.

    • Solvents: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency.

    • pH Control: This is non-negotiable for basic analytes. Without pH control, the secondary amine can exist in both its neutral and protonated (charged) forms, leading to broad, tailing peaks. By adding a small amount of acid, such as 0.1% formic acid, to the mobile phase, we ensure the amine is consistently protonated. This single, charged species behaves predictably and yields a sharp, symmetrical peak.

  • Detection Wavelength - Maximizing Sensitivity The benzoxazine structure guarantees UV activity. While 254 nm is a common default wavelength for aromatic compounds, determining the analyte's absorbance maximum (λmax) is crucial for achieving the best sensitivity. This is done by running a UV-Vis scan of the analyte in the mobile phase using the HPLC's diode-array detector (DAD) or a standalone spectrophotometer. Research on similar benzoxazine structures indicates strong absorbance around 280-310 nm.[4]

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (e.g., 0.1% Formic Acid in Water/ACN) Equilibrate System Equilibration MobilePhase->Equilibrate SamplePrep Sample Prep (Dissolve in Diluent, e.g., 50:50 ACN/H2O) Inject Inject Sample SamplePrep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (at λmax) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report Method_Selection Start Purity Question Q1 Need absolute purity without impurity standards? Start->Q1 Q2 Are impurities volatile & thermally stable? Q1->Q2 No qNMR qNMR (Primary Method, Absolute Purity) Q1->qNMR Yes HPLC HPLC-UV (Routine Purity, Known Impurities) Q2->HPLC No GCMS GC-MS (Volatile Impurities, ID) Q2->GCMS Yes

Sources

A Comparative Guide to the Reaction Kinetics of Benzoxazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polybenzoxazines (PBzs) represent a class of high-performance phenolic-type thermosets that have garnered significant attention across various industries, including aerospace, electronics, and automotive manufacturing.[1][2] This interest stems from their impressive array of properties, such as near-zero volumetric shrinkage during polymerization, low water absorption, high thermal stability, excellent dielectric properties, and a high char yield.[3][4] The versatility of benzoxazine chemistry allows for a wide range of molecular designs, as the monomers are typically synthesized from a phenol derivative, a primary amine, and formaldehyde.[1][3][5] This molecular flexibility enables the tailoring of the final polymer's properties to meet specific application demands.

Understanding the reaction kinetics of benzoxazine formation, specifically the ring-opening polymerization (ROP) of the oxazine ring, is paramount for optimizing processing parameters, controlling the final network structure, and ultimately, the material's performance. This guide provides a comparative study of the reaction kinetics of various benzoxazine systems, delving into the experimental methodologies used to probe these kinetics and the mathematical models employed to interpret the data.

Fundamentals of Benzoxazine Polymerization

The thermal polymerization of benzoxazine monomers is a complex process that proceeds via a cationic ring-opening mechanism.[1][6] This process is typically initiated by heat and is often autocatalytic in nature.[7][8] The ring-opening of the oxazine moiety generates phenolic hydroxyl groups, which then act as catalysts, accelerating the polymerization of other benzoxazine rings.[1][7] This leads to the formation of a highly cross-linked polybenzoxazine network.

The overall polymerization process can be visualized as follows:

Benzoxazine_Polymerization Monomer Benzoxazine Monomer Initiation Initiation (Heat) Monomer->Initiation ROP Ring-Opening Polymerization Initiation->ROP Propagation Propagation (Autocatalysis by Phenolic -OH) ROP->Propagation Generates -OH groups Network Cross-linked Polybenzoxazine Network ROP->Network Forms Propagation->ROP Catalyzes

Caption: Simplified workflow of benzoxazine polymerization.

Comparative Analysis of Reaction Kinetics: Key Influencing Factors

The kinetics of benzoxazine polymerization are highly sensitive to several factors, including the chemical structure of the monomer, the presence of catalysts or initiators, and the curing temperature.

Effect of Monomer Structure

The electronic and steric nature of substituents on the phenolic and amine precursors significantly impacts the reactivity of the benzoxazine monomer.

  • Electron-donating groups on the phenol ring generally increase the electron density of the aromatic ring, facilitating the electrophilic substitution reaction that is a key step in the polymerization, thus accelerating the curing process.

  • Electron-withdrawing groups , conversely, can decrease the reactivity and lead to higher polymerization temperatures.[5] For instance, studies have shown that electron-withdrawing substituents on the benzene ring at the para position to the oxygen lowered curing temperatures compared to unsubstituted N-phenylbenzoxazine.[9]

  • Steric hindrance around the reactive sites can also play a crucial role. Bulky substituents may impede the approach of other monomers, thereby slowing down the polymerization rate.

  • Internal Catalysis: The presence of functional groups capable of acting as internal catalysts, such as additional phenolic hydroxyl or carboxylic acid groups within the monomer structure, can significantly lower the polymerization temperature.[10]

Role of Catalysts and Initiators

While benzoxazines can be thermally self-cured, the high temperatures required (often exceeding 200°C) can be a drawback for certain applications.[11] The use of catalysts or initiators can effectively lower the curing temperature and accelerate the reaction rate.

  • Acidic Catalysts: Cationic ring-opening polymerization is amenable to acid catalysis. Lewis and Brønsted acids can initiate the polymerization at lower temperatures. However, the use of strong acids can sometimes lead to uncontrolled reactions and may affect the final properties of the polymer.[12]

  • Phenolic Compounds: Phenols and their derivatives are effective catalysts for benzoxazine polymerization, as they can initiate the ring-opening process.[10] Novolac resins, with their high concentration of phenolic hydroxyl groups, are particularly effective in reducing the curing temperature.[10]

  • Other Initiators: A variety of other compounds, such as 3,3'-thiodipropionic acid (TDA), have been shown to be effective initiators for benzoxazine polymerization, leading to faster curing and improved properties.[13]

Kinetic Modeling: Autocatalytic vs. n-th Order Reactions

The polymerization kinetics of benzoxazine are often described by either an n-th order or an autocatalytic model.

  • n-th Order Model: This model assumes that the reaction rate is proportional to the concentration of the reactants raised to a certain power (the reaction order). While simpler, it may not fully capture the complexity of benzoxazine curing.[14]

  • Autocatalytic Model: This model is frequently more appropriate for benzoxazine polymerization as it accounts for the catalytic effect of the generated phenolic hydroxyl groups.[7][8][15] The reaction rate in this model is dependent on both the concentration of the unreacted monomer and the concentration of the newly formed hydroxyl groups. The maximum reaction rate is typically observed at intermediate conversions (20-60%), which is a hallmark of an autocatalytic mechanism.[7]

A study on a binary benzoxazine blend demonstrated that the system follows an autocatalytic mechanism, as evidenced by the maximum reaction rate occurring between 20-60% conversion.[7] In some cases, the reaction mechanism can transition from an autocatalytic to an n-th order regime during the course of the reaction.[3]

Experimental Methodologies for Kinetic Studies

Several analytical techniques are employed to monitor the progress of benzoxazine polymerization and extract kinetic parameters.

Differential Scanning Calorimetry (DSC)

DSC is a powerful and widely used technique for studying the curing kinetics of thermosetting resins.[3][7][16] By measuring the heat flow associated with the exothermic polymerization reaction as a function of temperature or time, one can determine key kinetic parameters.

Non-isothermal DSC

In this method, the sample is heated at a constant rate, and the exothermic heat flow is recorded. By performing experiments at multiple heating rates, the activation energy (Ea) of the polymerization can be determined using model-free isoconversional methods such as the Kissinger and Ozawa methods.[7][17]

Table 1: Comparison of Activation Energies (Ea) for Different Benzoxazine Systems Determined by DSC

Benzoxazine SystemMethodActivation Energy (Ea) (kJ/mol)Reference
Main-Chain Benzoxazine Polymer (MCBP(BPA-ddm))KissingerVaries with molecular weight[1]
Triazine-Based Benzoxazine (TA-TPh-BZ)Kissinger104.14[17]
Triazine-Based Benzoxazine (TA-TPh-BZ)Ozawa113.00[17]
Triazine-Based Benzoxazine with Bromine (TA-TPh-BZ-Br)Kissinger123.19[17]
Triazine-Based Benzoxazine with Bromine (TA-TPh-BZ-Br)Ozawa131.87[17]
Silane-functional Benzoxazine (BS-b)nth-order model141[14]
Ternary System (Benzoxazine, Epoxy, Phenolic)Modified Friedman111[18]
Isothermal DSC

In this approach, the sample is rapidly heated to a specific curing temperature, and the heat flow is monitored over time until the reaction is complete. This data can be used to determine the reaction rate and the extent of conversion as a function of time.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another invaluable tool for tracking the progress of benzoxazine polymerization.[1] By monitoring the disappearance of characteristic absorption bands of the oxazine ring and the appearance of bands associated with the formed polybenzoxazine network, the conversion can be determined.

Key vibrational bands to monitor include:

  • Disappearance of the oxazine ring: Typically observed around 920-950 cm⁻¹ (C-O-C asymmetric stretching) and 1230-1250 cm⁻¹ (C-O-C symmetric stretching).[1][19]

  • Appearance of phenolic hydroxyl groups: A broad band in the region of 3200-3600 cm⁻¹.[20]

In-situ FTIR, where the spectrum is recorded continuously as the sample is heated, is particularly useful for obtaining real-time kinetic data.[1][21]

Kinetic_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_FTIR Fourier-Transform Infrared (FTIR) Spectroscopy cluster_Analysis Kinetic Analysis DSC_NonIso Non-isothermal (Multiple Heating Rates) ModelFree Model-Free Methods (Kissinger, Ozawa) DSC_NonIso->ModelFree DSC_Iso Isothermal (Constant Temperature) ModelFitting Model-Fitting Methods (Autocatalytic, n-th Order) DSC_Iso->ModelFitting FTIR_InSitu In-situ Monitoring FTIR_InSitu->ModelFitting KineticParams Determination of Kinetic Parameters (Ea, Reaction Order) ModelFree->KineticParams ModelFitting->KineticParams

Caption: Experimental workflow for kinetic analysis of benzoxazine polymerization.

Experimental Protocols

Protocol 1: Non-isothermal DSC for Activation Energy Determination
  • Sample Preparation: Accurately weigh 5-10 mg of the benzoxazine monomer into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from room temperature to a temperature above the completion of the exothermic reaction (e.g., 300°C) at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).[7]

  • Data Acquisition: Record the heat flow as a function of temperature for each heating rate.

  • Data Analysis:

    • Determine the peak exothermic temperature (Tp) for each heating rate.

    • Apply the Kissinger or Ozawa equation to a plot of ln(β/Tp²) versus 1/Tp or ln(β) versus 1/Tp, respectively, where β is the heating rate.

    • The activation energy (Ea) can be calculated from the slope of the resulting linear plot.[7]

Protocol 2: In-situ FTIR for Monitoring Conversion
  • Sample Preparation: Place a small amount of the benzoxazine monomer between two KBr plates or onto a suitable IR-transparent substrate.

  • Instrument Setup: Mount the sample in a heated transmission cell within the FTIR spectrometer.

  • Thermal Program: Heat the sample to the desired isothermal curing temperature or ramp the temperature at a controlled rate.

  • Data Acquisition: Collect FTIR spectra at regular time intervals throughout the curing process.

  • Data Analysis:

    • Identify a characteristic absorption band of the oxazine ring that decreases in intensity during curing (e.g., ~943 cm⁻¹).[1]

    • Identify a reference peak that remains constant throughout the reaction.

    • Calculate the degree of conversion (α) at each time point using the following equation: α = 1 - (At / A₀), where At is the area of the characteristic oxazine peak at time t, and A₀ is the initial area of the peak.[1]

Conclusion

The study of the reaction kinetics of benzoxazine formation is crucial for the rational design and processing of high-performance polybenzoxazine materials. This guide has provided a comparative overview of the key factors influencing these kinetics, including monomer structure and the use of catalysts. The predominant autocatalytic nature of the polymerization has been highlighted, and the principal experimental techniques, DSC and FTIR, for elucidating kinetic parameters have been detailed. By understanding and controlling the reaction kinetics, researchers and engineers can tailor the properties of polybenzoxazines to meet the demanding requirements of advanced applications.

References

  • Zhou, Z., Si, Q., Wan, L., Kuo, S.-W., Zhou, C., & Xin, Z. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. Industrial & Engineering Chemistry Research, 61(7), 2743–2752. [Link]
  • Wang, Y., et al. (2023). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend.
  • Request PDF. (n.d.). Curing kinetic study of tri-hydroxyl benzoxazine using differential scanning calorimetry.
  • Omrani, A., Deliballı, Z., Kiskan, B., & Yagci, Y. (2023). Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst. Industrial & Engineering Chemistry Research, 62(25), 9834–9845. [Link]
  • Martos, M., et al. (2021). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Polymers, 13(21), 3793. [Link]
  • Request PDF. (n.d.). Silane-functional benzoxazine: Synthesis, polymerization kinetics and thermal stability.
  • Lochab, B., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(8), 1260. [Link]
  • Li, C., et al. (2025). Establishment and validation of a non-isothermal curing kinetic calculation method for benzoxazine based on in situ FTIR spectroscopy.
  • Alhwaige, A. A., et al. (2021). KINETIC MODELING OF MAIN-CHAIN BENZOXAZINE POLYMER SYNTHESIS STUDIED USING POLYMATH. Al-Mukhtar Journal of Sciences, 36(4). [Link]
  • Request PDF. (n.d.). FTIR spectrum of the benzoxazine monomer.
  • Request PDF. (n.d.). Synthesis and characterization of benzoxazine-based phenolic resins: Crosslinking study.
  • Andreu, R., et al. (2018). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Polymers, 10(12), 1378. [Link]
  • Request PDF. (n.d.). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow.
  • Gnanasekaran, D., et al. (2025). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions.
  • Request PDF. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • Request PDF. (n.d.). Non-isothermal curing kinetics and thermal properties of benzoxazine-phenolic copolymers.
  • Chutayothin, P., & Ishida, H. (2010). Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. Macromolecules, 43(10), 4562–4573. [Link]
  • Zhang, Q., et al. (2015). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 5(125), 103239–103245. [Link]
  • Request PDF. (n.d.). Effect of phenol on the synthesis of benzoxazine.
  • Wang, Z., et al. (2024).
  • Request PDF. (n.d.). Kinetics of benzoxazine polymerization studied by Raman spectroscopy.
  • Rimdusit, S., & Ishida, H. (2001). Kinetic studies of curing process and gelation of high performance thermosets based on ternary systems of benzoxazine, epoxy and phenolic resins. 46th International SAMPE Symposium and Exhibition, 1466–1480. [Link]
  • Agag, T., & Ishida, H. (2011). Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. Handbook of Benzoxazine Resins, 175–192. [Link]
  • Request PDF. (n.d.). Benzoxazines for Industrial Applications Comparison with Other Resins, Formulation and Toughening Know-How, and Water-Based Dispersion Technology.
  • Wang, Y., et al. (2023). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend.
  • OUCI. (n.d.). Curing mechanism and kinetics of benzoxazine co-catalyzed by transition metal salt and phenolic resin. [Link]
  • Request PDF. (n.d.). Benzoxazine-Based Thermosets with Autonomous Self-Healing Ability.

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates every subsequent step in the waste management process.

1.1. Intrinsic Hazards of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

This compound (CAS No. 32329-20-7) is a heterocyclic compound.[1][2] While comprehensive toxicological data may be limited as with many research chemicals, aggregated GHS information from suppliers provides a clear directive for its handling as a hazardous substance. The primary hazard identified is acute oral toxicity.[2]

For procedural clarity, the key hazard information is summarized below:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[2]

This classification compels us to treat this compound, and any material contaminated with it, as hazardous waste. The causality is direct: its potential to cause harm upon ingestion means it cannot be disposed of via standard waste streams or sanitary sewers.

1.2. Regulatory Framework: Why This is Hazardous Waste

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[3][4][5] A chemical is designated as hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed. Due to its acute toxicity, this compound waste falls under the toxicity characteristic, making its management subject to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[6]

Part 2: Essential Safety and Personal Protective Equipment (PPE)

Handling chemical waste requires the same, if not a higher, level of precaution as handling the pure substance. The following PPE is mandatory to prevent accidental exposure during waste consolidation and transfer.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: A standard laboratory coat is required. Use chemically resistant gloves (e.g., nitrile) to prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or if working outside of a fume hood.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedural flow from the point of waste generation at the lab bench to its final hand-off for disposal. The entire process must be documented, and waste must be tracked from its generation to its final disposal.[3]

Step 1: Waste Segregation at the Source

  • Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Benzoxazine derivatives should not be mixed with incompatible materials.

  • Procedure:

    • Designate a specific waste container for this compound and materials contaminated with it (e.g., contaminated filter paper, pipette tips, gloves).

    • Do not mix this waste with strong oxidizing agents, acids, or bases.

    • Keep solids and solutions in separate, clearly labeled waste containers.

Step 2: Proper Containerization

  • Rationale: The integrity of the waste container is critical for preventing leaks and ensuring safe storage.

  • Procedure:

    • Use a container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top lid. The original product container is often a suitable choice if it is in good condition.[8]

    • The container must be in good condition, free of cracks or leaks.

    • Crucially, keep the waste container closed at all times , except when adding waste.[8] This minimizes the release of vapors and prevents spills.

Step 3: Labeling the Hazardous Waste Container

  • Rationale: Accurate labeling is an EPA and OSHA requirement that ensures safe handling and proper disposal by providing clear hazard information.[3][9]

  • Procedure:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • The label must include the following information:

      • The words "Hazardous Waste" .[3][6]

      • The full chemical name: "this compound" . Avoid abbreviations or formulas.

      • A clear indication of the hazards. This can be done by checking the "Toxic" box or applying a GHS pictogram for acute toxicity.[3]

      • The accumulation start date (this is added only when the container is moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area).[3]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA is an EPA-designated location in the lab for the short-term collection of hazardous waste, keeping it safely near the point of generation.[3][8][10]

  • Procedure:

    • Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

    • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6][10] Once a container is full, it must be moved to the institution's Central Accumulation Area (CAA) within three days.[8]

Step 5: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by trained professionals through licensed and approved facilities to ensure environmental protection.

  • Procedure:

    • When the waste container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

    • EHS will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor.[3]

    • The most probable final disposal route for this type of organic chemical waste is high-temperature incineration at a permitted facility.

The following diagram illustrates the decision and action workflow for proper disposal.

cluster_Lab Laboratory Operations cluster_EHS EHS & Vendor Operations gen Waste Generation (e.g., contaminated gloves, residual chemical) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Handle Waste assess Hazard Assessment Is it hazardous? segregate Segregate Waste (Keep separate from incompatibles) assess->segregate Yes (Acute Toxicity) ppe->assess container Select & Fill Container (Compatible, Secure Lid) segregate->container label_node Label Container ('Hazardous Waste', Chemical Name, Hazards) container->label_node First drop of waste saa Store in SAA (Secondary Containment) label_node->saa pickup Request EHS Pickup (When container is full) saa->pickup transport EHS Transports to CAA pickup->transport vendor Licensed Vendor Collects Waste transport->vendor dispose Final Disposal (e.g., Incineration) vendor->dispose

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the integrity of your research and the safety of your team are paramount. This guide provides essential, actionable intelligence for the safe handling and disposal of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to cultivate a culture of safety and scientific excellence within your laboratory.

Hazard Analysis and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough understanding of its hazard profile is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]

This classification dictates the minimum personal protective equipment (PPE) and handling protocols required to mitigate exposure risks. The primary route of concern is ingestion, but as a prudent measure, skin and eye contact, as well as inhalation of any aerosols or dust, should also be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the mandatory PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[2]Protects against accidental splashes of the compound, which could lead to absorption or irritation. Standard safety glasses do not provide a sufficient seal against splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Always inspect gloves for tears or holes before use.[3][4]
Body Protection A buttoned lab coat.[3][5]Protects skin and personal clothing from contamination. Lab coats should only be worn in the laboratory area.[2][3]
Footwear Closed-toe shoes.[4]Protects feet from spills and falling objects. Sandals and other open-toed footwear are prohibited in the laboratory.[4]
Visualizing the PPE Workflow

The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Before Entering Lab) cluster_doffing Doffing PPE (Before Exiting Lab) Don_Coat 1. Lab Coat Don_Goggles 2. Eye Protection Don_Gloves 3. Gloves Wash_Hands1 Wash Hands Doff_Gloves 1. Gloves Doff_Goggles 2. Eye Protection Doff_Coat 3. Lab Coat Wash_Hands2 Wash Hands Doff_Coat->Wash_Hands2 Start Start Start->Don_Coat End End Wash_Hands2->End

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential airborne particulates.[3]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the designated area to avoid unnecessary movement and potential contamination.

  • Review Safety Data: Have the Safety Data Sheet (SDS) or a summary of the key safety information readily available.

Handling:

  • Don PPE: Follow the donning procedure outlined in the diagram above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Handle with care to avoid generating dust.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • Post-Handling:

    • After handling is complete, decontaminate the work surface with an appropriate solvent and wipe it down.

    • Properly dispose of all contaminated disposable materials as outlined in the disposal plan.

  • Doff PPE: Follow the doffing procedure and wash your hands thoroughly with soap and water.[3][6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

Waste StreamDisposal Procedure
Unused Solid Compound Dispose of in a clearly labeled, sealed container for hazardous chemical waste.[7] Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (disposable) Place all contaminated items (e.g., gloves, weighing boats, pipette tips) in a designated hazardous waste bag or container.[2]
Contaminated Labware (reusable) Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures.[2]
Solutions of the Compound Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.
Visualizing the Disposal Workflow

Disposal_Workflow cluster_waste Waste Generation cluster_containment Containment Solid Unused Solid Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Disposable Contaminated Disposables Disposable_Container Labeled Hazardous Sharps/Disposables Container Disposable->Disposable_Container Reusable Contaminated Reusables Decon Decontaminate with Solvent Reusable->Decon Solution Waste Solutions Liquid_Container Labeled Hazardous Liquid Waste Container Solution->Liquid_Container Disposal_Vendor Licensed Waste Disposal Vendor Solid_Container->Disposal_Vendor Disposable_Container->Disposal_Vendor Decon->Liquid_Container Collect Rinsate Liquid_Container->Disposal_Vendor

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.